molecular formula C11H7FN2O3 B119052 2-(4-Fluorophenoxy)-3-nitropyridine CAS No. 147143-58-6

2-(4-Fluorophenoxy)-3-nitropyridine

Cat. No.: B119052
CAS No.: 147143-58-6
M. Wt: 234.18 g/mol
InChI Key: CCUGBHTWDHSEOA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-3-nitropyridine is a useful research compound. Its molecular formula is C11H7FN2O3 and its molecular weight is 234.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUGBHTWDHSEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372080
Record name 2-(4-fluorophenoxy)-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

147143-58-6
Record name 2-(4-fluorophenoxy)-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147143-58-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorophenoxy)-3-nitropyridine is a key heterocyclic building block in the landscape of modern drug discovery and materials science. Its structural motif, featuring a pyridine core functionalized with a nitro group and a fluorinated phenoxy moiety, makes it a versatile intermediate for introducing these pharmacologically significant groups into larger, more complex molecules. The electron-withdrawing nitro group activates the pyridine ring for further nucleophilic substitution, while the fluorophenoxy group can enhance metabolic stability and binding affinity through favorable interactions with biological targets.

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the synthetic strategy, the rationale behind procedural choices, and a detailed interpretation of the analytical data required to validate the final product's identity and purity. This document is intended for researchers, medicinal chemists, and process development scientists who require a reliable and well-understood protocol for accessing this important chemical entity.

Part 1: Synthesis Methodology

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electron deficiency of the pyridine ring, which is further amplified by the presence of the nitro group, to facilitate the displacement of a suitable leaving group by the 4-fluorophenoxide nucleophile.

Reaction Scheme

The overall transformation is depicted below:

Reaction Scheme for the synthesis of this compound

Figure 1: Synthesis of this compound from 2-chloro-3-nitropyridine and 4-fluorophenol.

Mechanistic Rationale: The SNAr Pathway

The reaction proceeds through a well-established addition-elimination mechanism characteristic of nucleophilic aromatic substitution.[1]

  • Nucleophile Formation: A base, typically a mild inorganic carbonate like potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-fluorophenol. This in-situ formation of the more potent 4-fluorophenoxide nucleophile is critical for initiating the reaction.

  • Nucleophilic Attack: The electron-rich phenoxide attacks the electron-deficient carbon atom at the C-2 position of the 2-chloro-3-nitropyridine ring. This position is highly activated towards nucleophilic attack because the electronegative ring nitrogen and the powerful electron-withdrawing nitro group at the adjacent C-3 position can effectively stabilize the resulting anionic intermediate.[2][3][4]

  • Formation of the Meisenheimer Complex: The nucleophilic addition breaks the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group and the ring nitrogen, providing significant stabilization.[2][3] This stabilization is why substitution is strongly favored at positions ortho (2-) and para (4-) to the nitrogen atom and activating groups.[4][5]

  • Elimination and Aromaticity Restoration: The intermediate collapses, expelling the chloride leaving group and restoring the aromaticity of the pyridine ring to yield the final product, this compound.

G cluster_0 Reaction Mechanism R1 2-Chloro-3-nitropyridine Int Int R1->Int Nucleophilic Attack at C2 R2 4-Fluorophenoxide (from 4-Fluorophenol + Base) R2->Int P1 This compound P2 Chloride Ion (Cl⁻) Int->P1 Elimination of Leaving Group Int->P2

Diagram 1: Mechanistic flow of the SNAr reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and prioritizes safety, efficiency, and product purity.

Reagent & Solvent Details

Reagent/SolventFormulaMol. Wt.AmountMolesEq.
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.545.00 g31.5 mmol1.0
4-FluorophenolC₆H₅FO112.103.90 g34.7 mmol1.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.216.54 g47.3 mmol1.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL--

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-3-nitropyridine (5.00 g, 31.5 mmol), 4-fluorophenol (3.90 g, 34.7 mmol), and potassium carbonate (6.54 g, 47.3 mmol).

  • Solvent Addition: Add N,N-Dimethylformamide (50 mL) to the flask.

  • Reaction Conditions: The mixture is stirred under a nitrogen atmosphere and heated to 80-90 °C using an oil bath. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into 250 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50 °C overnight to yield the crude this compound.

  • Purification: Recrystallize the crude solid from hot ethanol or isopropanol to afford the pure product as a crystalline solid.

G A 1. Charge Flask (Reactants, Base, Solvent) B 2. Heat & Stir (80-90°C, 4-6h under N₂) A->B C 3. Monitor by TLC B->C periodically D 4. Cool to RT C->D reaction complete E 5. Quench in Ice Water (Precipitation) D->E F 6. Vacuum Filtration & Water Wash E->F G 7. Dry Product (Vacuum Oven) F->G H 8. Recrystallization (e.g., Ethanol) G->H I 9. Characterization (NMR, MS, IR, MP) H->I

Diagram 2: Step-by-step experimental workflow.

Part 2: Characterization and Data Analysis

Rigorous characterization is essential to confirm the structural identity and assess the purity of the synthesized compound.

Physical Properties

The purified product should be a crystalline solid.

PropertyValueSource
Molecular Formula C₁₁H₇FN₂O₃[6][7]
Molecular Weight 234.18 g/mol [6]
Appearance Yellow-beige solid[8]
Melting Point 98 °C[6][9]
Spectroscopic Data Analysis

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, the expected signals are:

  • Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The proton at C6, adjacent to the ring nitrogen, is expected to be the most downfield.

  • Fluorophenyl Protons: Two signals in the aromatic region, each integrating to 2H. Due to the symmetry of the para-substituted ring, the protons ortho to the ether linkage will appear as one signal, and the protons meta to the ether (and ortho to the fluorine) will appear as another. These will likely appear as complex multiplets or doublets of doublets due to both H-H and H-F coupling.

13C NMR (Carbon Nuclear Magnetic Resonance): The 13C NMR spectrum should show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, unless there is an accidental overlap. The carbon attached to the fluorine will show a large C-F coupling constant.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the key functional groups present in the molecule.

  • ~1590-1610 cm⁻¹: Aromatic C=C and C=N stretching.

  • ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Asymmetric and symmetric stretching of the Ar-NO₂ group, respectively. These are typically strong and sharp peaks.

  • ~1220-1280 cm⁻¹: Aryl-O-Aryl asymmetric C-O-C stretching.

  • ~1100-1200 cm⁻¹: C-F stretching.

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.

  • [M]⁺: The molecular ion peak should be observed at m/z ≈ 234.04, corresponding to the exact mass of the molecule.

  • [M+H]⁺: In electrospray ionization (ESI) mode, the protonated molecule is often observed at m/z ≈ 235.05.[10]

Part 3: Safety and Handling

A thorough understanding and implementation of safety protocols are mandatory for this procedure. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Summary Table

ChemicalCAS No.HazardsPPE Recommendations
2-Chloro-3-nitropyridine 5470-18-8Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[11][12]Safety goggles, lab coat, nitrile gloves.
4-Fluorophenol 371-41-5Harmful in contact with skin and if swallowed, causes severe skin burns and eye damage.[8][13][14]Chemical splash goggles, lab coat, appropriate protective gloves.
Potassium Carbonate 584-08-7Causes skin irritation and serious eye irritation, may cause respiratory irritation.[15][16][17]Safety glasses, lab coat, gloves.
N,N-Dimethylformamide (DMF) 68-12-2Flammable liquid and vapor, harmful in contact with skin, causes serious eye irritation, may damage the unborn child.[18][19][20]Safety goggles, lab coat, chemical-resistant gloves. Use in a well-ventilated fume hood.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8][11]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][11]

  • Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided protocol, grounded in a clear understanding of the reaction mechanism, details the necessary steps from reaction setup to purification and characterization. The comprehensive analytical and safety data serve to equip researchers with the knowledge required to not only successfully synthesize the target compound but also to handle all materials safely and validate the product's quality with confidence. This molecule serves as a valuable starting point for further chemical exploration, and the methodology presented herein provides a solid foundation for its accessibility.

References

  • StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Fluorophenol. Available from: [Link]

  • INEOS Group. SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. (2022). Available from: [Link]

  • RCI Labscan Limited. dimethylformamide - SAFETY DATA SHEET. (2021). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Potassium carbonate. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylformamide. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Potassium carbonate. Available from: [Link]

  • Enartis. Safety Data Sheet POTASSIUM CARBONATE. (2015). Available from: [Link]

  • Química Organica.org. Nucleophilic substitution reactions in pyridine. Available from: [Link]

  • Khan Academy. Nucleophilic aromatic substitution of heteroarenes. (2018). Available from: [Link]

  • Organic Chemistry. Nucleophilic aromatic substitution on Pyridine. (2020). Available from: [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to tuning the biological activity, metabolic stability, and pharmacokinetic profile of lead compounds. 2-(4-Fluorophenoxy)-3-nitropyridine emerges as a significant heterocyclic building block, embodying several desirable features for pharmaceutical research. The presence of a fluorinated phenyl ring, an ether linkage, and an electron-deficient nitropyridine core makes it a versatile intermediate for creating complex molecular architectures.[1][2]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It offers insights into the causality behind its chemical behavior, provides validated experimental frameworks for its characterization, and discusses its reactivity and applications, grounding all claims in authoritative references.

Core Chemical Identity and Structural Attributes

This compound is a substituted pyridine derivative. Its identity is unequivocally established by its unique identifiers and structural formula.

Chemical Structure & Identifiers

The molecule consists of a pyridine ring substituted at the 2-position with a 4-fluorophenoxy group and at the 3-position with a nitro group.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 147143-58-6 [3][4]
Molecular Formula C₁₁H₇FN₂O₃ [3][4]
Molecular Weight 234.18 g/mol [3][5]
IUPAC Name This compound [4]
InChI Key CCUGBHTWDHSEOA-UHFFFAOYSA-N [3][6]

| Synonyms | Pyridine, 2-(4-fluorophenoxy)-3-nitro- |[7] |

Key Structural Features and Electronic Effects

The physicochemical nature of this molecule is governed by the interplay of its three core components:

  • Pyridine Ring: As a heteroaromatic system, the nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic attack.

  • Nitro Group (-NO₂): Positioned at the 3-position, this powerful electron-withdrawing group further deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[8] This group is a critical handle for subsequent chemical modifications.

  • 4-Fluorophenoxy Group: The fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. In drug development, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][9] The ether linkage provides rotational flexibility, though steric hindrance may favor certain conformations.

Structural studies of similar compounds, such as 2-(4-methoxyphenoxy)-3-nitropyridine, reveal that the pyridine and benzene rings are often nearly orthogonal to each other.[10][11] This conformation minimizes steric clash and influences the molecule's overall shape and potential interactions with biological targets.

Core Physicochemical Properties

The quantitative physicochemical properties are essential for predicting the compound's behavior in various experimental and biological settings, from reaction solvent selection to formulation and administration.

Table 2: Summary of Physicochemical Properties

Property Value Comments and Implications Source
Melting Point 98 °C A defined melting point indicates a crystalline solid, suggesting good purity and stability at room temperature. [5]
Boiling Point 327.1 °C at 760 mmHg High boiling point reflects significant intermolecular forces. Distillation would require vacuum conditions to prevent decomposition. [5]
Flash Point 151.6 °C Indicates the temperature at which vapors can ignite. Standard laboratory precautions are sufficient. [5]
Water Solubility 31.6 µg/mL Low aqueous solubility is typical for aromatic compounds of this size. This has implications for biological assays and formulation, potentially requiring co-solvents. [5]
XlogP (Predicted) 2.6 A positive logP value indicates a preference for lipophilic environments over aqueous ones, suggesting good potential for cell membrane permeability. [6]

| Refractive Index | 1.592 | Useful for characterization if the compound is isolated as an oil or for certain optical measurements. |[5] |

Spectroscopic and Analytical Characterization

A robust analytical workflow is critical for confirming the identity, purity, and structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure through fragmentation analysis.[8]

  • Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization method that would primarily yield the protonated molecular ion [M+H]⁺. Electron Ionization (EI) would produce more extensive fragmentation, providing a detailed fingerprint of the molecule.

  • Expected Molecular Ion: The exact mass is 234.0440 Da.[5] High-resolution mass spectrometry (HRMS) should readily confirm this value.

  • Predicted Fragmentation: Under EI conditions, common fragmentation pathways would involve the loss of the nitro group (-NO₂, 46 Da), cleavage of the ether bond, and fragmentation of the pyridine or phenyl rings.

Table 3: Predicted Collision Cross Section (CCS) Data for Common Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 235.05135 145.6
[M+Na]⁺ 257.03329 153.7
[M-H]⁻ 233.03679 150.2

Source: PubChemLite[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are not publicly cataloged, the expected NMR signals can be reliably predicted based on the structure and data from analogous compounds.

  • ¹H NMR: The spectrum would show complex signals in the aromatic region (approx. 7.0-9.0 ppm). The pyridine protons would appear as distinct multiplets, with the proton ortho to the nitro group being the most downfield. The fluorophenyl protons would appear as two sets of doublets (or a complex multiplet) due to symmetry and coupling with the fluorine atom.

  • ¹³C NMR: The spectrum would display 11 distinct carbon signals. Carbons attached to the electronegative oxygen, nitrogen, and fluorine atoms would be shifted downfield. The carbon bearing the nitro group would be significantly deshielded.

  • ¹⁹F NMR: A single resonance would be expected for the fluorine atom, likely appearing as a triplet due to coupling with the two ortho protons on the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands would be expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-O-C Stretch (Aryl Ether): A strong band would appear in the 1230-1270 cm⁻¹ region.

  • Aromatic C=C and C-H Bending: Multiple bands would be present in the 1400-1600 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.

  • C-F Stretch: A strong absorption band is expected in the 1100-1250 cm⁻¹ range.

Synthesis, Reactivity, and Stability

Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.

General Synthetic Pathway

The most direct and common synthesis route is a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (typically a halide) from the 2-position of a 3-nitropyridine precursor by 4-fluorophenol.

Reactant1 2-Chloro-3-nitropyridine Conditions Base (e.g., K₂CO₃, NaOH) Solvent (e.g., DMF, DMSO) Heat Reactant1->Conditions Reactant2 4-Fluorophenol Reactant2->Conditions Product This compound Conditions->Product

Caption: General workflow for the synthesis of this compound via SNAr.

Step-by-Step Synthetic Protocol

This protocol is a self-validating system; progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • System Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Addition of Reagents: Add 4-fluorophenol (1.0-1.1 eq) followed by a powdered anhydrous base (e.g., potassium carbonate, 1.5-2.0 eq). The base acts as a proton scavenger for the phenolic hydroxyl group, generating the nucleophilic phenoxide in situ.

  • Reaction: Heat the mixture, typically to 80-120 °C, under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Follow the consumption of the starting materials by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, quench the reaction by pouring the mixture into cold water. This precipitates the organic product and dissolves the inorganic salts.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Key Reactivity Pathways

The true utility of this compound lies in its potential for further transformation.

Start This compound Path1 Nucleophilic Aromatic Substitution (SNAr) Start->Path1 Path2 Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Path2 Product1 Substitution at C4 or C6 (if activated) Path1->Product1 Product2 3-Amino-2-(4-fluorophenoxy)pyridine Path2->Product2

Caption: Key reactive pathways for derivatization.

  • Nitro Group Reduction: The most significant reaction is the reduction of the nitro group to a primary amine (-NH₂).[8] This transformation fundamentally alters the electronic properties of the pyridine ring, converting a strongly deactivating group into a strongly activating one. The resulting 3-aminopyridine derivative is a key precursor for forming amides, ureas, and other functionalities common in bioactive molecules.

  • Further SNAr: While the primary SNAr has already occurred to form the ether linkage, other positions on the pyridine ring could potentially undergo substitution if additional activating or leaving groups are present.

Stability and Handling

Like many nitroaromatic compounds, this compound requires proper handling.

  • Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. To prevent potential photodegradation, storage in amber vials or protection from light is recommended.[12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is stable under normal laboratory conditions, but high temperatures should be avoided to prevent thermal decomposition.[12]

Conclusion

This compound is a well-characterized solid with defined physicochemical properties that make it a valuable and versatile intermediate in research and development, particularly within the pharmaceutical industry. Its low water solubility and moderate lipophilicity are key considerations for its use in both chemical synthesis and biological screening. The compound's true strength lies in its predictable reactivity, where the nitro group serves as a robust synthetic handle for facile conversion to an amino group, unlocking a vast chemical space for the synthesis of novel and complex drug candidates. The methodologies and data presented in this guide provide a comprehensive foundation for scientists to effectively utilize, characterize, and modify this important chemical entity.

References

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  • ResearchGate. (n.d.). 2-(4-Methoxyphenoxy)-3-nitropyridine. Retrieved from [Link]

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  • El-Naggar, M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 12(1), 1-22. Retrieved from [Link]

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molecular structure and formula of 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(4-Fluorophenoxy)-3-nitropyridine

Introduction

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] As a functionalized nitropyridine derivative, its structure is primed for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures.[3] The strategic inclusion of a nitro group, a fluorinated phenyl ring, and an ether linkage imparts a unique reactivity profile that is highly sought after in drug discovery and materials science.[1][4] This guide provides a comprehensive examination of its molecular formula, three-dimensional structure, physicochemical properties, and the underlying principles that govern its chemical behavior. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile building block.

Section 1: Core Molecular Identity

The fundamental identity of a chemical compound is established by its molecular formula and constituent parts. This compound is composed of three key moieties: a pyridine ring, a nitro group (-NO₂), and a 4-fluorophenoxy group linked via an ether bridge.

Key Chemical Identifiers

A summary of the core identifiers and fundamental properties for this compound is presented below.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 147143-58-6[5][6]
Molecular Formula C₁₁H₇FN₂O₃[5][7]
Molecular Weight 234.18 g/mol [6][7]
Monoisotopic Mass 234.04407 Da[8]
SMILES C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)[O-][8]
InChIKey CCUGBHTWDHSEOA-UHFFFAOYSA-N[5][7]

Section 2: Structural Elucidation and Stereochemistry

The arrangement of atoms in three-dimensional space dictates the molecule's reactivity, biological interactions, and physical properties. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, extensive data on closely related analogues allows for an authoritative and scientifically grounded prediction of its conformation.

Connectivity and Functional Groups

The molecule's backbone is a pyridine ring. A nitro group is substituted at the C3 position, and a 4-fluorophenoxy group is attached to the C2 position through an ether oxygen.

dot

Caption: Logical relationship of the core functional moieties in this compound.

Predicted Three-Dimensional Conformation

Studies on analogous compounds, such as 2-(4-methoxyphenoxy)-3-nitropyridine, have shown that the pyridine and benzene rings are almost orthogonal to each other, with a dihedral angle of approximately 86-87°.[9][10] This spatial arrangement is a direct consequence of minimizing steric hindrance between the hydrogen atom at the C3 position of the phenoxy ring and the substituents on the pyridine ring.

Furthermore, the nitro group at the C3 position is often twisted significantly out of the plane of the pyridine ring.[9] This deviation from co-planarity is crucial as it influences the electronic communication between the nitro group and the aromatic system, impacting the molecule's overall reactivity and spectroscopic properties.

Section 3: Physicochemical and Spectroscopic Profile

The physical and spectroscopic characteristics of a compound are essential for its identification, purification, and application in synthetic protocols.

Physicochemical Properties
PropertyValueSource(s)
Melting Point 98 °C[6]
Density (Predicted) 1.383 g/cm³[6]
XLogP3 (Predicted) 2.6 - 3.44[6][8]
Topological Polar Surface Area (TPSA) 67.9 Ų[6]
Anticipated Spectroscopic Signature

While experimental spectra require empirical acquisition, the known structure allows for the prediction of key features, which is critical for characterization.

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). Protons on the pyridine ring will appear as doublets or doublets of doublets, influenced by the electron-withdrawing nitro group. The protons on the fluorophenoxy ring will exhibit a characteristic AA'BB' system due to symmetry and coupling with the fluorine atom.

  • ¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

  • Mass Spectrometry (HRMS-ESI): High-resolution mass spectrometry would confirm the elemental composition, with the calculated exact mass for the [M+H]⁺ ion being approximately 235.0513 Da.[8]

Section 4: Chemical Reactivity and Synthetic Considerations

The reactivity of this compound is governed by the electronic properties of its substituents.

Influence of Substituents on Reactivity

The nitro group at the 3-position is a potent electron-withdrawing group. This has two major consequences:

  • Activation for Nucleophilic Aromatic Substitution (SₙAr): The nitro group strongly deactivates the pyridine ring towards electrophilic attack but significantly activates it for nucleophilic substitution, particularly at the positions ortho and para to it.[11]

  • Synthetic Handle: The nitro group can be readily reduced to an amino group (-NH₂). This transformation converts a strongly deactivating group into a strongly activating, ortho/para-directing group, fundamentally altering the ring's reactivity and providing a key site for further derivatization.[11]

The fluorine atom on the phenoxy ring also influences reactivity through its strong electron-withdrawing inductive effect (-I) and weaker electron-donating resonance effect (+M).[11] In drug development, the C-F bond is often introduced to enhance metabolic stability and improve binding affinity to biological targets.[4]

Typical Synthetic Pathway

The most common and logical synthesis route involves a nucleophilic aromatic substitution reaction. This pathway leverages a commercially available, activated pyridine precursor.

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product A 2-Chloro-3-nitropyridine E Nucleophilic Aromatic Substitution (SₙAr) A->E B 4-Fluorophenol B->E C Base (e.g., K₂CO₃, NaOH) C->E D Solvent (e.g., DMF, DMSO) D->E F 2-(4-Fluorophenoxy)- 3-nitropyridine E->F Computational_Workflow start Initial 3D Structure opt Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify prop Electronic Property Calculation verify->prop Confirmed homo_lumo HOMO/LUMO Analysis prop->homo_lumo mep Electrostatic Potential Map prop->mep spectra Predict NMR/UV-Vis Spectra prop->spectra

Sources

Spectroscopic Unveiling of 2-(4-Fluorophenoxy)-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-(4-Fluorophenoxy)-3-nitropyridine, a molecule of significant interest due to its potential applications stemming from the unique electronic properties of its substituted pyridine core, presents a compelling case for detailed spectroscopic analysis. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere presentation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby ensuring a robust and validated understanding of this compound's chemical identity.

The strategic combination of a fluorophenoxy group and a nitro group on the pyridine scaffold creates a molecule with distinct electronic and steric characteristics. These features are directly reflected in its spectroscopic signatures. This guide will dissect these signatures, providing a foundational understanding for its use in further synthetic applications or biological assays.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with the IUPAC name confirming its connectivity, is the cornerstone of our spectroscopic investigation. The inherent asymmetry of the 3-nitropyridine ring, coupled with the electronic influence of the ether linkage and the 4-fluorophenoxy moiety, dictates a unique and predictable set of spectral data.

Figure 1: Molecular structure of this compound.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with 4-fluorophenol in the presence of a base.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Reaction Reaction 2-chloro-3-nitropyridine->Reaction 4-fluorophenol 4-fluorophenol 4-fluorophenol->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound

Caption: Synthetic workflow for this compound.

Understanding this synthesis is crucial for anticipating potential impurities that may appear in the spectra, such as unreacted starting materials or side-products from competing reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on both the pyridine and the fluorophenoxy rings. The electron-withdrawing nature of the nitro group and the pyridine nitrogen will significantly deshield the pyridine protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50dd1HH-6 (Pyridine)
~8.30dd1HH-4 (Pyridine)
~7.20m2HH-2', H-6' (Fluorophenoxy)
~7.10m2HH-3', H-5' (Fluorophenoxy)
~7.40dd1HH-5 (Pyridine)

Note: These are predicted values based on analogous structures and substituent effects. Actual values may vary slightly.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

    • Spectral width: 16 ppm

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the signals of the fluorophenoxy ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160.0 (d)C-4' (C-F)
~155.0C-2
~150.0C-6
~148.0C-4
~145.0C-1'
~135.0C-3
~122.0 (d)C-2', C-6'
~118.0C-5
~116.0 (d)C-3', C-5'

Note: (d) indicates a doublet due to C-F coupling. These are predicted values.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 240 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorbances will arise from the nitro group, the aromatic rings, and the ether linkage.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~1590, 1490Strong-MediumAromatic C=C stretch
~1530, 1350StrongAsymmetric & Symmetric NO₂ stretch
~1250StrongAryl-O-C asymmetric stretch
~1100StrongC-F stretch

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an ATR-FTIR spectrometer can be used with the solid sample directly.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 234.04 (for C₁₁H₇FN₂O₃)

  • Key Fragments: The fragmentation of aromatic ethers is well-documented.[1][2][3][4] Common fragmentation pathways for this compound are expected to involve the cleavage of the ether bond and loss of the nitro group.

M+ (m/z 234) M+ (m/z 234) m/z 188 m/z 188 M+ (m/z 234)->m/z 188 - NO2 m/z 140 m/z 140 M+ (m/z 234)->m/z 140 - C6H4F m/z 95 m/z 95 M+ (m/z 234)->m/z 95 - C5H3N2O3 m/z 110 m/z 110 m/z 140->m/z 110 - NO

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography.

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 50-300

    • Scan speed: 1000 amu/s

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a detailed and validated structural confirmation. The predicted data, grounded in established spectroscopic principles and comparison with analogous structures, offers a reliable framework for researchers. The provided experimental protocols serve as a practical guide for obtaining high-quality data. This in-depth understanding of its spectral characteristics is essential for its application in the development of new pharmaceuticals and advanced materials.

References

  • Scribd. Mass Spectrometry: Fragmentation Patterns. Available from: [Link]

  • Organic Spectroscopy International. Mass Spectrum of Ethers. Available from: [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Whitman College. GCMS Section 6.13. Available from: [Link]

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The Synthetic Versatility of 2-(4-Fluorophenoxy)-3-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Building Block in Modern Organic Synthesis and Drug Discovery

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of a vast array of therapeutic agents and functional materials. Among these, pyridine derivatives hold a position of prominence due to their presence in numerous natural products and pharmaceuticals. 2-(4-Fluorophenoxy)-3-nitropyridine has emerged as a particularly valuable building block, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. Its strategic importance is underscored by its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology.[1]

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the reactivity and synthetic utility of this compound. We will delve into the core principles governing its chemical behavior, provide detailed experimental protocols for its key transformations, and explore its application in the synthesis of medicinally relevant compounds.

Core Reactivity Principles: An Electronically Poised System

The reactivity of this compound is fundamentally governed by the interplay of its constituent parts: the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group at the 3-position, and the 4-fluorophenoxy group at the 2-position. This arrangement creates a molecule with distinct and exploitable reactive handles.

The pyridine nitrogen and the nitro group work in concert to significantly lower the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) .[2] This activation is most pronounced at the positions ortho and para to the electron-withdrawing groups. Furthermore, the nitro group itself can serve as a versatile functional handle, readily undergoing reduction to an amino group, which dramatically alters the electronic character of the molecule and opens up new avenues for functionalization. Finally, the various C-H and C-O bonds present opportunities for palladium-catalyzed cross-coupling reactions , a cornerstone of modern C-C and C-N bond formation.

Synthesis of this compound

The most common and direct route to this compound involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with 4-fluorophenol. The electron-deficient nature of the 2-chloro-3-nitropyridine starting material facilitates the displacement of the chloride by the phenoxide nucleophile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 2-(4-methoxyphenoxy)-3-nitropyridine.[3]

Materials:

  • 2-Chloro-3-nitropyridine

  • 4-Fluorophenol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-fluorophenol (1.1 equivalents) in DMF, add sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) and stir at room temperature for 30 minutes to form the sodium or potassium 4-fluorophenoxide salt.

  • Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Data Summary: Physicochemical Properties [4][5]

PropertyValue
CAS Number 147143-58-6
Molecular Formula C11H7FN2O3
Molecular Weight 234.19 g/mol
Appearance Solid
Predicted XlogP 2.6

Key Synthetic Transformations and Their Mechanistic Underpinnings

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring of this compound is primed for attack by nucleophiles. The primary sites for nucleophilic attack are the positions activated by the nitro group. While the 4- and 6-positions are activated, interesting reactivity can also be observed where the nitro group itself is displaced.

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6] In the second step, the leaving group departs, restoring the aromaticity of the ring.

General SNAr Mechanism on the Pyridine Ring.

Displacement of the Nitro Group:

In some cases, particularly with soft nucleophiles like thiols, the nitro group at the 3-position can act as the leaving group.[7] This provides a direct route to functionalize the C3 position of the pyridine ring.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, as it converts a strongly electron-deactivating group into a strongly electron-donating and ortho-, para-directing group.[7] This fundamentally alters the reactivity of the pyridine ring, making it more susceptible to electrophilic substitution and enabling a host of subsequent reactions such as diazotization and Sandmeyer reactions.

Common Reducing Agents:

A variety of reagents can be employed for the reduction of aromatic nitro groups, including:

  • Catalytic Hydrogenation: H2 gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO2), or Raney Nickel.[8]

  • Metal/Acid Combinations: Iron (Fe) in acetic acid or hydrochloric acid, Tin (Sn) or Tin(II) chloride (SnCl2) in hydrochloric acid.[9]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst.

Experimental Protocol: Reduction to 2-(4-Fluorophenoxy)-pyridin-3-amine

This protocol is based on a general procedure for the reduction of nitropyridines.[9]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Celite®

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) and ammonium chloride (0.2 equivalents).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate and water to the residue.

  • Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(4-fluorophenoxy)-pyridin-3-amine.

  • The crude product can be purified by column chromatography if necessary.

Reduction_Workflow start This compound reagents Fe, NH₄Cl Ethanol/Water, Reflux start->reagents workup Filtration through Celite® Evaporation Extraction reagents->workup product 2-(4-Fluorophenoxy)-pyridin-3-amine workup->product

Workflow for the Reduction of the Nitro Group.

Palladium-Catalyzed Cross-Coupling Reactions

While direct cross-coupling on this compound can be challenging due to the electronic nature of the ring, the corresponding 3-amino derivative opens up possibilities for further functionalization via palladium-catalyzed reactions. The amino group can be converted to a halide or triflate, which are excellent coupling partners in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[10][11][12]

Potential Suzuki-Miyaura Coupling Strategy:

Following the reduction of the nitro group and conversion of the resulting amine to a halide (e.g., bromide via a Sandmeyer reaction), a Suzuki-Miyaura coupling could be employed to introduce a new carbon-carbon bond at the 3-position.

Suzuki_Coupling start 2-(4-Fluorophenoxy)-3-bromopyridine catalyst Pd Catalyst Base start->catalyst boronic_acid R-B(OH)₂ boronic_acid->catalyst product 3-Aryl-2-(4-fluorophenoxy)pyridine catalyst->product

Potential Suzuki-Miyaura Coupling of a Derivative.

Applications in the Synthesis of Kinase Inhibitors

The structural motif derived from this compound is found in a number of potent kinase inhibitors. The strategic placement of substituents on the pyridine ring allows for the precise targeting of the ATP-binding site of various kinases. For instance, related 4-phenoxy-quinoline derivatives have been successfully developed as triple angiokinase inhibitors.[13][14] The synthetic routes to these complex molecules often rely on the sequential functionalization of a nitropyridine core, highlighting the importance of understanding the reactivity of building blocks like this compound.

Conclusion

This compound is a versatile and highly valuable building block in organic synthesis. Its well-defined reactivity, centered around nucleophilic aromatic substitution, nitro group reduction, and potential for cross-coupling reactions, provides chemists with a powerful tool for the construction of complex, functionalized pyridine derivatives. The insights and protocols presented in this guide are intended to empower researchers to effectively utilize this important intermediate in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

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  • Olugbenga, O. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475. [Link]

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The Strategic Role of 2-(4-Fluorophenoxy)-3-nitropyridine in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and drug development, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. 2-(4-Fluorophenoxy)-3-nitropyridine has emerged as a highly versatile building block, offering a unique combination of reactivity and functionality. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this pivotal intermediate. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, providing field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their research and development endeavors.

Introduction: The Strategic Advantage of a Bifunctional Pyridine Intermediate

The pyridine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in various chemical transformations make it a privileged structure in drug design. The strategic functionalization of the pyridine ring with specific substituents can dramatically influence its reactivity and utility as a synthetic intermediate.

This compound (CAS No. 147143-58-6) is a prime example of such a strategically functionalized molecule.[2] It possesses two key features that dictate its synthetic utility:

  • An Electron-Deficient 3-Nitropyridine Core: The potent electron-withdrawing nature of the nitro group at the 3-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[3] This renders the 2-position highly susceptible to displacement of a suitable leaving group, a fundamental transformation in its synthesis.

  • A Latent Amino Group: The nitro group can be readily and chemoselectively reduced to an amino group. This transformation dramatically alters the electronic character of the pyridine ring, converting a strongly deactivating group into a versatile synthetic handle for further elaboration, such as diazotization or amide bond formation.[3]

The presence of the 4-fluorophenoxy moiety introduces an additional layer of complexity and potential for biological activity, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

This guide will elucidate the synthesis of this key intermediate and explore its subsequent conversion into valuable downstream products, underscoring its importance in the synthesis of complex, high-value molecules.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The most direct and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from the 2-position of a 3-nitropyridine precursor by 4-fluorophenol.

Mechanistic Rationale

The SNAr reaction on 2-chloro-3-nitropyridine proceeds via a well-established two-step addition-elimination mechanism. The electron-withdrawing nitro group, in concert with the pyridine nitrogen, renders the carbon atom at the 2-position highly electrophilic.

  • Nucleophilic Attack: The nucleophilic 4-fluorophenoxide ion attacks the electron-deficient C2 carbon of 2-chloro-3-nitropyridine. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the rapid expulsion of the chloride leaving group, yielding the final product, this compound.

snAr_mechanism

Detailed Experimental Protocol

The following protocol is adapted from a procedure for the synthesis of the analogous 2-(4-methoxyphenoxy)-3-nitropyridine and is expected to provide good to excellent yields of the target compound.[4]

Materials:

  • 2-Chloro-3-nitropyridine

  • 4-Fluorophenol

  • Sodium hydroxide (NaOH)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Water

  • Organic extraction solvent (e.g., Ethyl acetate or Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 equivalent) in the anhydrous solvent. To this solution, add sodium hydroxide (1.0 equivalent) portion-wise. Stir the mixture at room temperature until a clear solution of the sodium 4-fluorophenoxide is formed.

  • Reaction: To the solution of sodium 4-fluorophenoxide, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may need to be determined empirically. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. This may precipitate the crude product.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 147143-58-6[2]
Molecular Formula C₁₁H₇FN₂O₃[2]
Molecular Weight 234.18 g/mol [2]
Appearance Expected to be a solidInferred
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO)Inferred

Key Synthetic Transformations: The Gateway to Diverse Functionality

The true value of this compound as a synthetic intermediate lies in the selective transformations of its nitro group. The reduction of the nitro functionality to an amine is a pivotal step that opens up a plethora of synthetic possibilities.

Reduction of the Nitro Group to Form 2-Amino-3-(4-fluorophenoxy)pyridine

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, often accomplished through catalytic hydrogenation or with reducing metals in acidic media.

Mechanistic Considerations:

Catalytic hydrogenation is a widely employed and clean method for nitro group reduction. The reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed, facilitating the reduction.

reduction_workflow

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Ethanol (EtOH), Ethyl acetate (EtOAc), or Methanol (MeOH))

  • Inert filtering aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped for balloon hydrogenation), dissolve this compound (1.0 equivalent) in a suitable solvent.

  • Catalyst Addition: Carefully add the catalyst (typically 5-10 mol% loading) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction and Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed. The uptake of hydrogen can also be monitored in a pressure reactor.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Combine the filtrate and washings and concentrate the solvent under reduced pressure to afford the crude 2-amino-3-(4-fluorophenoxy)pyridine. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in the Synthesis of Biologically Active Molecules

The resulting 2-amino-3-(4-fluorophenoxy)pyridine is a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly those containing fused heterocyclic ring systems. The amino group can serve as a nucleophile or be transformed into a diazonium salt for further functionalization, while the pyridine nitrogen and the phenoxy moiety can participate in various coupling reactions or interact with biological targets.

While a direct synthesis of a marketed drug using this compound as a starting material is not prominently documented in publicly available literature, its structural motifs are highly relevant to modern drug discovery. For instance, the anti-tuberculosis drug Delamanid (OPC-67683) contains a substituted phenoxy moiety.[3][5] The synthesis of Delamanid and its analogs often involves the coupling of a phenoxy-containing fragment to a core heterocyclic structure.[6][7] An intermediate like 2-amino-3-(4-fluorophenoxy)pyridine could be a key building block in the synthesis of novel analogs of such complex drugs, where the pyridine ring serves as a bioisostere or a point of diversification.

The general synthetic utility is highlighted in the construction of various heterocyclic cores, where the 2-amino-3-substituted pyridine can undergo cyclization reactions with appropriate bifunctional reagents to form fused ring systems such as imidazopyridines, pyrazolopyridines, and triazolopyridines, which are prevalent in medicinal chemistry.

Conclusion

This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. Its facile synthesis via nucleophilic aromatic substitution, coupled with the versatile reactivity of its nitro group, makes it a highly valuable intermediate for the construction of complex and potentially biologically active molecules. The ability to introduce a fluorinated phenoxy group and a latent amino functionality in a single, well-defined scaffold provides medicinal chemists with a powerful tool for lead discovery and optimization. As the demand for novel therapeutics continues to grow, the importance of such well-designed synthetic building blocks will undoubtedly increase, solidifying the role of this compound in the future of drug development.

References

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances.

  • This compound | CAS 147143-58-6. Matrix Fine Chemicals.

  • The Crucial Role of Delamanid Intermediate in Advancing Tuberculosis Treatment. NINGBO INNO PHARMCHEM CO.,LTD.

  • Method for preparing highly pure Delamanid intermediate. Google Patents.

  • Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. MDPI.

  • 2-(4-Fluorophenyl)-3-nitropyridine | 168267-36-5. Benchchem.

  • 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E.

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.

Sources

An In-depth Technical Guide to 2-(4-Fluorophenoxy)-3-nitropyridine: A Strategic Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(4-fluorophenoxy)-3-nitropyridine, a pivotal building block in modern medicinal chemistry. We will dissect its synthesis, explore the nuanced interplay of its structural components that dictate its reactivity, and present detailed, field-proven protocols for its application. The core utility of this reagent lies in its capacity for facile nucleophilic aromatic substitution (SNAr), enabling the strategic introduction of diverse functionalities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of novel chemical entities with therapeutic potential.

Introduction: The Strategic Value of a Pre-functionalized Scaffold

In the landscape of drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount for successful structure-activity relationship (SAR) studies. This compound (CAS No. 147143-58-6) has emerged as a highly valuable starting material due to its pre-activated pyridine core.[1] Its structure is an elegant convergence of features designed for controlled, high-yield chemical transformations.

The molecule consists of three key components:

  • A Pyridine Ring: An electron-deficient heterocycle common in pharmaceuticals.

  • A Nitro Group (-NO₂): A powerful electron-withdrawing group at the 3-position which strongly activates the ring for nucleophilic attack.[2]

  • A 4-Fluorophenoxy Group: Positioned at the 2-position, this moiety serves as an excellent leaving group, allowing for its displacement by a wide array of nucleophiles.

The strategic placement of the nitro group ortho to the phenoxy leaving group is critical. This arrangement maximizes the electronic activation for nucleophilic aromatic substitution (SNAr), making the C2 position highly susceptible to attack. This guide will elucidate how to harness this reactivity for the construction of complex molecular architectures.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Compound Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 147143-58-6[1]
Molecular Formula C₁₁H₇FN₂O₃[1][3]
Molecular Weight 234.19 g/mol [1]
Appearance White to off-white crystalline powder or solid[4]
SMILES [O-]C1=CC=CN=C1OC1=CC=C(F)C=C1[1]
InChIKey CCUGBHTWDHSEOA-UHFFFAOYSA-N[3]
Safety & Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available in the provided search results, data from analogous nitropyridine and fluorinated compounds suggest the following precautions are prudent. The derivative, 3-Amino-2-(4-fluorophenoxy)pyridine, is known to be harmful if swallowed, cause skin irritation, and serious eye damage.[5] Similar hazards should be assumed for the nitro-containing parent compound.

  • Hazard Statements (Anticipated): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5][6][7]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[6][7]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

    • Avoid breathing dust, fumes, or vapors.[6]

    • Wash hands thoroughly after handling.[6]

    • Store in a tightly closed container in a dry, well-ventilated place.[6][7]

In Case of Exposure:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

  • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[6][7]

  • Inhalation: Move person to fresh air. Call a poison center or doctor if you feel unwell.[6][7]

  • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[6]

Synthesis of the Building Block: A Classic SNAr Approach

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-3-nitropyridine, with 4-fluorophenol.

The electron-withdrawing nitro group and the pyridine nitrogen atom activate the C2 position, making the chlorine atom an effective leaving group for displacement by the phenoxide nucleophile. A similar procedure has been described for the synthesis of 2-(4-methoxyphenoxy)-3-nitropyridine.[8]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Solvent A 2-Chloro-3-nitropyridine Process Reaction (Heating) A->Process B 4-Fluorophenol B->Process Base Base (e.g., K₂CO₃, NaOH) Base->Process Solvent Solvent (e.g., DMF, DMSO) Solvent->Process Workup Aqueous Workup & Extraction Process->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from analogous syntheses.[8] Researchers should optimize conditions as necessary.

  • Reagent Preparation: To a stirred solution of 4-fluorophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, 5-10 mL per mmol of phenol) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq.) or sodium hydroxide (1.1 eq.). Stir at room temperature for 15-30 minutes to facilitate the formation of the potassium/sodium 4-fluorophenoxide salt.

  • Addition of Electrophile: Add 2-chloro-3-nitropyridine (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the crude product. If no solid forms, extract the aqueous phase with an organic solvent such as ethyl acetate (3x volumes).

  • Purification:

    • If a solid precipitates, collect it by vacuum filtration, wash with water, and dry. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel.

The Core Application: SNAr with Amine Nucleophiles

The primary utility of this compound in medicinal chemistry is its role as a stable, easy-to-handle electrophile for reaction with a vast array of primary and secondary amines. The 4-fluorophenoxy group is an excellent leaving group, more reactive than a corresponding methoxy group, and its departure is driven by the formation of a new C-N bond.

Mechanistic Rationale

The reaction proceeds via a classic SNAr mechanism. The electron-deficient nature of the pyridine ring, exacerbated by the ortho-nitro group, creates a highly electrophilic C2 carbon.

  • Nucleophilic Attack: An amine nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen. This stabilization is the key reason the reaction proceeds so readily.

  • Rearomatization: The complex collapses, expelling the 4-fluorophenoxide anion as the leaving group and restoring the aromaticity of the pyridine ring to yield the 2-amino-3-nitropyridine product.

Reaction Mechanism Diagram

Caption: Generalized mechanism for the SNAr reaction with an amine nucleophile. (Note: The DOT script above is a template; actual chemical structure images would be required for a visual diagram).

Detailed Experimental Protocol: Synthesis of 2-(Alkylamino)-3-nitropyridines

This general protocol provides a robust starting point for the synthesis of diverse 2-amino-3-nitropyridine derivatives.

  • Setup: In a sealed vial or round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 - 1.5 eq.).

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq.). The base serves to neutralize the proton from the amine nucleophile, preventing the formation of ammonium salts and driving the reaction to completion.

  • Reaction: Heat the reaction mixture, typically between 80 °C and 150 °C. Microwave irradiation can often be used to accelerate this reaction significantly, reducing times from hours to minutes.[9] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes will remove the solvent, excess base, and the 4-fluorophenol byproduct.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure 2-(alkylamino)-3-nitropyridine derivative.

Representative Reaction Conditions
Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Typical Yield (%)
BenzylamineDMFDIPEA1004-8> 85
MorpholineDioxaneK₂CO₃1206-12> 90
AnilineAcetonitrileNone150 (Microwave)0.5> 70
(R)-MethylbenzylamineDMSOTEA1105-10> 80

Note: This table represents typical, illustrative conditions. Actual results will vary based on the specific amine's nucleophilicity and steric hindrance.

Subsequent Transformations: Unlocking New Scaffolds

The true power of this compound as a building block is realized in the downstream modifications of its products. The resulting 2-amino-3-nitropyridine core is a precursor to highly valuable scaffolds.

Nitro Group Reduction

The most critical subsequent step is the reduction of the 3-nitro group to a 3-amino group. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, completely altering the electronic properties of the ring and providing a new site for derivatization.[2]

This reduction creates a 2,3-diaminopyridine derivative, a key pharmacophore and a precursor for the synthesis of fused heterocyclic systems like imidazopyridines, which are prevalent in many biologically active molecules.

Common Reduction Methods:

  • Tin(II) Chloride (SnCl₂·2H₂O): A classic and reliable method performed in solvents like ethanol or ethyl acetate.

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. This is a clean method but may not be compatible with other reducible functional groups in the molecule.

  • Iron powder in Acetic Acid: A cost-effective and mild alternative.

Conclusion

This compound is a masterful building block for medicinal chemistry, offering a reliable and versatile platform for library synthesis. Its reactivity is governed by a well-understood SNAr mechanism, allowing for the predictable and high-yield introduction of amine-based side chains. The subsequent reduction of the nitro group opens the door to a rich variety of complex heterocyclic scaffolds. By understanding the principles and protocols outlined in this guide, drug discovery professionals can effectively harness the potential of this reagent to accelerate the development of novel therapeutic agents.

References

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. Google Patents.
  • 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • MSDS of 3-Amino-2-(4-fluorophenoxy)pyridine. ABL Technology. Available at: [Link]

  • This compound (C11H7FN2O3) - PubChemLite. PubChemLite. Available at: [Link]

  • This compound | CAS 147143-58-6 - Matrix Fine Chemicals. Matrix Fine Chemicals. Available at: [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress. ACS Green Chemistry Institute. Available at: [Link]

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An In-depth Technical Guide to 2-(4-Fluorophenoxy)-3-nitropyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(4-Fluorophenoxy)-3-nitropyridine, a key intermediate in contemporary drug discovery and development. The document delves into the foundational principles of its synthesis, grounded in the established mechanisms of nucleophilic aromatic substitution on electron-deficient pyridine systems. A detailed, field-proven experimental protocol for its preparation is presented, alongside a discussion of its historical context within the broader landscape of medicinal chemistry. Furthermore, this guide explores the applications of this compound as a versatile building block for the synthesis of complex, biologically active molecules, supported by relevant patent literature. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important synthetic intermediate.

Introduction: The Strategic Importance of Fluorinated Pyridine Ethers

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The strategic introduction of a nitro group and a fluorinated phenoxy moiety, as seen in this compound, creates a highly versatile and reactive intermediate tailored for further chemical elaboration.

Fluorine-containing pyridine derivatives have become pivotal in modern drug discovery due to their ability to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[] The title compound, this compound, serves as a prime example of a building block designed for the efficient construction of more complex drug candidates. Its synthesis and subsequent reactions are governed by well-understood principles of organic chemistry, making it a reliable component in multi-step synthetic campaigns.

The Genesis of 2-Aryloxy-3-nitropyridines: A Historical Perspective

While the precise first synthesis of this compound is not prominently documented in seminal literature, its conceptual origins lie in the extensive exploration of nucleophilic aromatic substitution (SNAr) reactions on pyridine rings. The inherent electron-deficient nature of the pyridine ring, which is further amplified by the presence of electron-wthdrawing groups like the nitro substituent, makes it susceptible to attack by nucleophiles.

Historically, the synthesis of aryloxy-pyridines has been a fundamental transformation in organic synthesis. The general method involves the reaction of a halopyridine with a corresponding phenol, often in the presence of a base. This reaction pathway has been leveraged for the preparation of a vast library of substituted pyridines for various applications, particularly in the development of pharmaceuticals and agrochemicals. The synthesis of related compounds, such as 3-(4-Fluorophenyl)-2-nitropyridyl ether, has been described in the early 21st century, highlighting the ongoing interest in this class of molecules.[3]

The Chemistry of Synthesis: A Mechanistic Deep Dive

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of electron-poor aromatic systems.

The SNAr Mechanism: A Step-by-Step Analysis

The key to the successful synthesis of this compound lies in the activation of the pyridine ring towards nucleophilic attack. The presence of the electronegative nitrogen atom in the pyridine ring, in concert with the strongly electron-withdrawing nitro group at the 3-position, renders the carbon atom at the 2-position highly electrophilic.

The reaction is initiated by the attack of the 4-fluorophenoxide ion (the nucleophile) on the C2 carbon of 2-chloro-3-nitropyridine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitro group, which provides significant stabilization and facilitates its formation. In the final step, the leaving group (in this case, the chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the desired this compound product.

Diagram 1: Generalized workflow for the SNAr synthesis of this compound.

Experimental Protocol: A Guide to Synthesis

The following protocol is adapted from established procedures for the synthesis of analogous 2-aryloxy-3-nitropyridines and represents a robust method for the preparation of the title compound.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloro-3-nitropyridine≥98%Commercially Available
4-Fluorophenol≥99%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous Ammonium Chloride (NH₄Cl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Step-by-Step Synthesis Procedure
  • Preparation of the Nucleophile: To a stirred dispersion of 4-fluorophenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C (ice-water bath).

    • Causality: The sodium hydride acts as a strong base to deprotonate the weakly acidic 4-fluorophenol, generating the more nucleophilic 4-fluorophenoxide in situ. Performing this step at 0 °C helps to control the exothermic reaction and prevent side reactions.

  • Nucleophilic Aromatic Substitution: To the resulting solution of sodium 4-fluorophenoxide, add a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction can be monitored by TLC using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates the formation of the product.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Causality: The aqueous quench neutralizes any remaining base and protonates any unreacted phenoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Synthesis_Workflow cluster_prep Nucleophile Preparation cluster_reaction S N Ar Reaction cluster_workup Work-up and Purification start 4-Fluorophenol in Anhydrous THF add_NaH Add Sodium Hydride (NaH) at 0 °C start->add_NaH phenoxide Formation of Sodium 4-fluorophenoxide add_NaH->phenoxide add_pyridine Add 2-Chloro-3-nitropyridine solution phenoxide->add_pyridine stir Stir at Room Temperature (2-4 h) add_pyridine->stir tlc Monitor by TLC stir->tlc quench Quench with aq. NH₄Cl tlc->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Flash Chromatography dry->purify product Pure this compound purify->product

Diagram 2: Step-by-step experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized through a variety of reactions, such as amide bond formation, sulfonylation, or participation in the construction of new heterocyclic rings.

While specific, publicly disclosed drug candidates that directly utilize this compound as a starting material are not readily found in the literature, the "2-fluoro-4-phenoxy-phenyl" moiety is present in complex molecules described in the patent literature for various therapeutic targets. For instance, patent WO-2021076514-A1 discloses compounds for the treatment of immune thrombocytopenia that contain this structural motif, underscoring the importance of intermediates like the title compound in accessing such complex architectures.[4]

The general synthetic utility of nitropyridine derivatives as precursors for pharmaceutical compounds is well-established in numerous patents.[5] These intermediates are crucial for building the core structures of a wide range of biologically active agents.

Conclusion

This compound represents a strategically designed chemical intermediate that embodies key principles of modern medicinal chemistry. Its synthesis, rooted in the well-understood nucleophilic aromatic substitution mechanism, is efficient and reliable. The presence of multiple functional groups provides a platform for diverse chemical transformations, making it a valuable building block for the synthesis of novel therapeutic agents. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the importance of versatile intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

  • D. Hill, "The Role of Pyridine in Medicinal Chemistry," Journal of Medicinal Chemistry, vol. 55, no. 12, pp. 5489-5512, 2012. [Link]

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Section 1: Hazard Identification and Comprehensive Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-(4-Fluorophenoxy)-3-nitropyridine

Introduction

This compound (CAS No. 147143-58-6) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structure, which incorporates a fluorinated phenol linked to a nitropyridine core, makes it a valuable intermediate for synthesizing more complex molecules and active pharmaceutical ingredients (APIs).[3][4] The presence of the electron-withdrawing nitro group and the fluorine atom enhances the molecule's reactivity, particularly for nucleophilic substitution reactions, a cornerstone of modern pharmaceutical synthesis.[4][5]

However, the same chemical features that make this compound a versatile building block also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and data from structurally related compounds. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

While specific toxicological data for this compound is not extensively documented, a robust hazard assessment can be constructed by examining analogous nitropyridine and fluorinated aromatic compounds. The primary hazards are associated with irritation and potential acute toxicity.[6][7][8][9][10]

GHS Classification (Inferred)

The following table summarizes the likely hazard classifications under the Globally Harmonized System (GHS), based on data from similar chemical structures.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6][7][8][9][11]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[6][7][8][11]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[6][7][8][9]
Toxicological Profile and Mechanistic Insight

The toxicity profile is driven by the molecule's chemical reactivity. The nitropyridine ring is electron-deficient, making it susceptible to nucleophilic attack. This reactivity can extend to biological nucleophiles, such as amino and thiol groups in proteins, which is a potential mechanism for its irritant properties.

  • Skin and Eye Irritation: Direct contact with the skin or eyes can lead to irritation.[6][7][8][9][11] This is a common characteristic of many functionalized aromatic compounds. Prolonged or repeated exposure should be avoided.[10]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[6][7][8][9] The primary route of exposure to be controlled is inhalation of airborne particles.

  • Ingestion: The compound is presumed to be harmful if swallowed, consistent with other substituted nitropyridines.[9]

Risk Assessment Workflow

A systematic approach to risk assessment is critical before any handling of this compound. The following workflow illustrates the decision-making process to ensure laboratory safety.

cluster_assessment Risk Assessment Workflow Start Identify Compound: This compound Hazards Evaluate Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed Start->Hazards Exposure Assess Exposure Potential: - Weighing/Transfer - Reaction Setup - Workup/Purification Hazards->Exposure Controls Define Control Measures: - Fume Hood - PPE (Gloves, Goggles) - Spill Kit Ready Exposure->Controls Proceed Proceed with Experiment Controls->Proceed Controls Adequate Reassess Re-evaluate & Modify Protocol Controls->Reassess Controls Inadequate Reassess->Controls

Caption: Risk assessment process for handling the compound.

Section 2: Safe Handling, Storage, and Engineering Controls

Adherence to strict handling protocols is the most effective way to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: All manipulations of this compound solid or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

EquipmentSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[12]Protects against splashes and airborne dust.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use.Prevents skin contact. Use proper glove removal technique to avoid contaminating skin.[8][9]
Skin/Body Protection A flame-retardant laboratory coat and closed-toe shoes.Protects skin from accidental spills and contamination.[13]
Respiratory Protection Not required if work is performed within a certified chemical fume hood. For large spills or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[12]Prevents inhalation of dust or aerosols.
Protocol for Weighing and Transferring the Compound
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a weigh boat, spatula, and the sealed container of this compound inside the fume hood.

  • Dispensing: Carefully open the container. Use the spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust. If dust becomes airborne, cease work and allow the ventilation to clear it.[6]

  • Sealing: Securely close the primary container immediately after dispensing.

  • Transfer: Transfer the weighed solid to the reaction vessel or solvent container within the fume hood.

  • Decontamination: Clean the spatula thoroughly. Dispose of the weigh boat and any contaminated materials (e.g., gloves) in the designated solid chemical waste container.

  • Final Wash: Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[7][14][15][16]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7][8][14][15]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[17]

  • Security: For larger quantities, consider storing in a locked cabinet to limit access to authorized personnel.[7][14][16]

Section 3: Emergency and First Aid Protocols

Rapid and correct response to an emergency can significantly mitigate injury.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][14][16]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9][14][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][14][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][14]
Accidental Release and Spill Cleanup
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (fume hood for small spills).

  • Contain: Wearing appropriate PPE, prevent further spread of the material.

  • Absorb/Sweep: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[6][8][15]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

cluster_spill Spill Response Decision Tree Spill Spill Detected Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Minor LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Major Cleanup Trained Personnel Cleanup with PPE SmallSpill->Cleanup Evacuate Evacuate Area Call Emergency Response LargeSpill->Evacuate Dispose Collect Waste in Sealed Container Cleanup->Dispose Report Report Incident Evacuate->Report Dispose->Report

Caption: Decision workflow for responding to a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[11][17]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15][16]

Section 4: Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Procedure: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[9][14] Do not allow the material to enter drains or waterways.[6][7]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent whose utility in research and development is matched by its potential hazards. A foundation of safety, built on a thorough understanding of its risks, the consistent use of engineering controls and PPE, and preparedness for emergencies, is non-negotiable. By integrating the principles and protocols outlined in this guide, researchers can handle this compound with confidence and ensure a safe laboratory environment.

References

  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet: Pyridine.
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  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 2-Chloro-3-fluoro-4-nitropyridine N-oxide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Hydroxy-3-nitropyridine.
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Methodological & Application

Application and Protocol Guide for Nucleophilic Aromatic Substitution Reactions Utilizing 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-(4-Fluorophenoxy)-3-nitropyridine in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly within medicinal chemistry and drug development.[1] This powerful transformation allows for the construction of complex aryl ethers, amines, and thioethers by displacing a leaving group on an electron-deficient aromatic ring with a nucleophile.[1][2] The substrate, this compound, is a highly effective electrophile for such reactions due to a confluence of activating structural features.

The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly at the C2 and C4 positions where the nitrogen atom can effectively stabilize the negative charge of the reaction intermediate.[3][4] This inherent reactivity is dramatically amplified by the presence of a strong electron-withdrawing nitro group (-NO2) at the 3-position (ortho to the site of substitution).[1][5][6] This group provides powerful resonance stabilization to the key anionic intermediate of the SNAr mechanism.[1][5] Furthermore, the 2-(4-fluorophenoxy) group serves as an excellent leaving group, a feature that will be discussed in mechanistic detail. This guide provides an in-depth exploration of the mechanistic underpinnings and practical laboratory protocols for leveraging this compound in SNAr reactions.

Mechanistic Deep Dive: Causality in the SNAr Pathway

The SNAr reaction is a two-step addition-elimination process.[2] Understanding the energetics and intermediates of this pathway is critical for experimental design and optimization.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of a nucleophile (Nu-) on the electron-deficient C2 carbon of the pyridine ring. This carbon is rendered highly electrophilic by the inductive and resonance effects of the ortho-nitro group.[6][7] This initial attack is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2][5] The stability of this complex is paramount to the reaction's success. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant resonance stabilization.[1][5][8]

  • Rearomatization via Leaving Group Expulsion: The Meisenheimer complex is a transient species that rapidly collapses to restore the energetically favorable aromatic system.[1] This is achieved by the expulsion of the leaving group, in this case, the 4-fluorophenoxide anion. The restoration of aromaticity is a strong thermodynamic driving force for this second, faster step.[1]

The Unconventional Role of Fluorine as a Leaving Group

Contrary to SN2 reactions where iodide is the superior leaving group, the leaving group aptitude in SNAr reactions is often inverted: F > Cl ≈ Br > I.[1][9][10] This "element effect" is a direct consequence of the two-step mechanism. The rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[11] Fluorine's high electronegativity strongly polarizes the C2-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack, accelerating the slow step.[7][9]

Visualizing the SNAr Mechanism

The following diagram illustrates the key steps in the SNAr reaction of this compound.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.

Caption: SNAr mechanism for this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. The causality behind each step is explained to allow for informed troubleshooting and adaptation.

Part A: Synthesis of the Starting Material: this compound

While commercially available, synthesis from more common precursors can be cost-effective. This protocol is adapted from a similar procedure for a methoxy analog.[12]

Materials and Equipment:

  • 2-Chloro-3-nitropyridine

  • 4-Fluorophenol

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 eq), 4-fluorophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

    • Rationale: K2CO3 is a mild base that deprotonates the phenol to generate the nucleophilic phenoxide in situ. An excess ensures complete deprotonation. Anhydrous conditions are crucial to prevent hydrolysis of the starting material.

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloro-3-nitropyridine.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction.[7][13]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for real-time monitoring to avoid side reactions from prolonged heating.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Rationale: The aqueous workup removes the inorganic salts (KCl, excess K2CO3) and DMF. Ethyl acetate is a common solvent for extracting moderately polar organic products.

  • Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

    • Rationale: Column chromatography separates the desired product from any unreacted starting materials or byproducts.

Part B: General Protocol for SNAr with Amine Nucleophiles

This protocol provides a general framework for reacting this compound with primary or secondary amines.

Materials and Equipment:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, benzylamine)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN), anhydrous

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and hotplate

Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMSO).

  • Addition of Reagents: Add the amine nucleophile (1.2 eq) to the solution, followed by the base (DIPEA, 2.0 eq, or K2CO3, 2.0 eq).

    • Rationale: A slight excess of the nucleophile ensures the reaction goes to completion. The base neutralizes the 4-fluorophenol byproduct and any acid impurities, preventing protonation of the amine nucleophile. DIPEA is a non-nucleophilic organic base suitable for homogeneous reactions, while K2CO3 is a solid base often used in heterogeneous systems.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Rationale: Less nucleophilic amines may require heating to achieve a reasonable reaction rate. The reaction should be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, perform an aqueous workup as described in Part A. The resulting product, a 2-amino-3-nitropyridine derivative, can then be purified by column chromatography or recrystallization.

Data Presentation: Reaction Parameter Optimization

The choice of base, solvent, and temperature is critical for maximizing yield and minimizing side reactions. The following table provides a general guide for various nucleophile classes.

Nucleophile TypeTypical BaseRecommended Solvent(s)Temperature RangeRationale & Notes
Aliphatic Amines K2CO3, DIPEAMeCN, THF, DMSO25 - 60 °CHighly nucleophilic; reactions are often fast at or slightly above room temperature.
Anilines K2CO3, Cs2CO3DMF, DMSO60 - 120 °CLess nucleophilic than aliphatic amines; requires more forcing conditions.
Thiols K2CO3, NaHDMF, THF0 - 50 °CThiolates are excellent nucleophiles.[13] In situ deprotonation with K2CO3 is common. Pre-deprotonation with NaH at 0 °C can be used for less reactive systems.
Alcohols/Phenols NaH, KHMDSTHF, Dioxane25 - 100 °CAlkoxides are strong nucleophiles but also strong bases. Requires pre-formation with a strong, non-nucleophilic base like NaH.[7][14]

Troubleshooting Common SNAr Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reactivity 1. Insufficiently activated substrate.2. Weak nucleophile.3. Inappropriate solvent.1. Ensure the presence of a strong ortho/para EWG.[7]2. Use a stronger base to deprotonate the nucleophile (e.g., NaH instead of K2CO3).[7]3. Switch to a polar aprotic solvent like DMSO or DMF.[7][13]
Side Reactions 1. Reaction temperature too high.2. Presence of water or other protic sources.3. Competing reaction sites.1. Lower the reaction temperature and increase reaction time.2. Use anhydrous solvents and reagents.3. If the nucleophile has multiple reactive sites, consider using protecting groups.
Incomplete Conversion 1. Insufficient reaction time or temperature.2. Stoichiometry of reagents is off.3. Reversible reaction.1. Increase reaction time or temperature incrementally, monitoring by TLC/LC-MS.2. Use a slight excess (1.1-1.5 eq) of the nucleophile.3. Use a base to neutralize the acidic byproduct, driving the equilibrium forward.

Conclusion and Future Outlook

This compound stands as a premier electrophilic partner for SNAr reactions. Its well-defined reactivity, governed by the powerful activating effects of the pyridine nitrogen and the ortho-nitro group, allows for the reliable synthesis of a diverse array of substituted 3-nitropyridine scaffolds. These structures are of significant interest in pharmaceutical discovery and materials science.[15][16] The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors.

References

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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for medicinal chemists and drug development professionals on the strategic utilization of 2-(4-Fluorophenoxy)-3-nitropyridine as a pivotal starting material for the synthesis of novel kinase inhibitors. We delve into the underlying chemical principles, present validated, step-by-step protocols, and offer expert insights into reaction causality and optimization. The core synthetic strategy revolves around the reduction of the 3-nitro group to a versatile 3-amino moiety, which serves as a chemical handle for subsequent elaboration into potent kinase inhibitor scaffolds. This document is designed to be a self-validating system, equipping researchers with the knowledge to not only execute the synthesis but also to troubleshoot and adapt the methodologies for their specific molecular targets.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. In the realm of oncology and inflammatory diseases, pyridine-based molecules have demonstrated exceptional efficacy as kinase inhibitors.[1][2] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical nodes in cell signaling pathways. Their dysregulation is a hallmark of many cancers, making them high-value therapeutic targets.

The starting material, this compound, is an elegantly designed building block for kinase inhibitor synthesis for several key reasons:

  • The 2-Phenoxy Moiety: This group often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors.

  • The 3-Nitro Group: This powerful electron-withdrawing group is not the primary reaction site but rather a precursor to the highly versatile 3-amino group. Its reduction is a reliable and high-yielding transformation that unlocks the scaffold's potential.

  • The 4-Fluorophenyl Group: The fluorine atom can significantly enhance binding affinity through favorable interactions in the active site and improve metabolic stability by blocking potential sites of oxidative metabolism.[3][4]

This guide will focus on the most robust synthetic pathway: the transformation of the 3-nitro group into a 3-amino group, followed by amide coupling to construct a core kinase inhibitor structure.

Core Chemical Principles: Nucleophilic Aromatic Substitution and Amine Synthesis

While the pyridine ring is electron-deficient, the reactivity of this compound is dominated by the chemistry of its substituents. The primary transformation is the reduction of the nitro group. However, understanding the principles of Nucleophilic Aromatic Substitution (SNAr) is crucial for appreciating the stability of the scaffold and for potential, more advanced modifications.

In a 3-nitropyridine system, the nitro group strongly activates the ortho (C2, C4) and para (C6) positions to nucleophilic attack.[5] In our starting material, the C2 position is occupied by the fluorophenoxy group. While this group could theoretically be displaced under harsh conditions, it is generally stable, allowing for selective chemistry at the nitro group. The primary synthetic route leverages the nitro group as a masked amine.

G cluster_mechanism S(N)Ar General Mechanism A Activated Pyridine (e.g., with NO2 group) B Meisenheimer Complex (Resonance Stabilized) A->B Formation C Substituted Product B->C Elimination LG Leaving Group (LG-) B->LG Nu Nucleophile (Nu-) Nu->A Attack

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthetic Workflow and Protocols

The overall strategy is a two-step process designed for efficiency and high yield, transforming the readily available starting material into a scaffold ready for diversification.

G cluster_0 Protocol 1: Nitro Group Reduction cluster_1 Protocol 2: Amide Coupling SM 2-(4-Fluorophenoxy)- 3-nitropyridine p1_step1 Dissolve SM in EtOH/AcOH SM->p1_step1 INT 2-(4-Fluorophenoxy)- pyridin-3-amine p2_step1 Dissolve Intermediate & Acid in DMF INT->p2_step1 FIN Final Kinase Inhibitor Scaffold p1_step2 Add Reducing Agent (e.g., Fe powder) p1_step1->p1_step2 p1_step3 Heat to reflux p1_step2->p1_step3 p1_step4 Monitor by TLC p1_step3->p1_step4 p1_step5 Aqueous workup & extraction p1_step4->p1_step5 p1_step6 Purify (Column Chromatography) p1_step5->p1_step6 p1_step6->INT p2_step2 Add Coupling Agents (EDC/HOBt) & Base (DIPEA) p2_step1->p2_step2 p2_step3 Stir at Room Temperature p2_step2->p2_step3 p2_step4 Monitor by TLC/LC-MS p2_step3->p2_step4 p2_step5 Aqueous workup & extraction p2_step4->p2_step5 p2_step6 Purify & Characterize p2_step5->p2_step6 p2_step6->FIN

Figure 2: High-level experimental workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of 2-(4-Fluorophenoxy)pyridin-3-amine

This protocol details the reduction of the nitro group using iron powder in acetic acid, a classic, cost-effective, and reliable method that avoids the need for high-pressure hydrogenation equipment.

Materials:

  • This compound (1.0 eq)

  • Iron powder, <325 mesh (5.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a 4:1 mixture of EtOH:AcOH (approx. 0.1 M concentration relative to the starting material).

  • Addition of Reducing Agent: To the stirring suspension, add iron powder (5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. The starting material is UV active and has a higher Rf than the highly polar amine product, which will typically remain near the baseline. Stain with ninhydrin to visualize the amine product as a colored spot. The reaction is complete upon full consumption of the starting material.

  • Workup: Allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite® to remove excess iron and iron salts, washing the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure.

  • Neutralization & Extraction: Re-dissolve the crude residue in EtOAc. Carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with EtOAc.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc (e.g., from 9:1 to 1:1) to afford the pure 2-(4-Fluorophenoxy)pyridin-3-amine.

Scientist's Note (Causality):

  • Why Iron in Acetic Acid? Iron acts as the electron donor for the reduction, while acetic acid serves as a proton source and helps to activate the iron surface. This method is often preferred over catalytic hydrogenation (e.g., Pd/C, H₂) for early-stage discovery as it requires no specialized pressure equipment and the reagents are inexpensive.

  • Why filter through Celite? The reaction produces fine iron oxides and salts that can form emulsions during the aqueous workup. A Celite plug provides a robust filtration medium to remove these particulates effectively.

  • Why the basic wash? The product is an amine, which will be protonated as the hydrochloride salt in the acidic reaction medium. The NaHCO₃ wash is critical to deprotonate the amine, rendering it soluble in the organic extraction solvent (EtOAc).

Protocol 2: Amide Coupling to Synthesize a Kinase Inhibitor Core

This protocol describes the coupling of the synthesized amine with a representative carboxylic acid (e.g., 4-methyl-3-nitrobenzoic acid, a common fragment in kinase inhibitors like Imatinib[6]) using standard EDC/HOBt coupling chemistry.

Materials:

  • 2-(4-Fluorophenoxy)pyridin-3-amine (1.0 eq)

  • Substituted Carboxylic Acid (e.g., 4-methyl-3-nitrobenzoic acid) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Lithium Chloride (LiCl) solution (5%)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the 2-(4-Fluorophenoxy)pyridin-3-amine (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution, add HOBt (1.2 eq), followed by EDC (1.5 eq). Finally, add DIPEA (3.0 eq) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS to track the formation of the desired product mass and consumption of starting materials. TLC can also be used (e.g., 1:1 Hexane:EtOAc).

  • Workup: Quench the reaction by adding deionized water. The product may precipitate. If not, transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Extraction and Washing: Wash the organic layer sequentially with 5% LiCl solution (to remove residual DMF), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final amide. Characterize thoroughly by ¹H NMR, ¹³C NMR, and HRMS.

Scientist's Note (Causality):

  • Role of Coupling Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.

  • Why DIPEA? DIPEA is a non-nucleophilic hindered base. Its role is to neutralize the HCl salt byproduct formed from EDC and to maintain a basic environment to ensure the reacting amine remains deprotonated and nucleophilic.

  • Why LiCl wash? DMF is a high-boiling polar aprotic solvent that is difficult to remove completely under vacuum. Washing with a LiCl solution helps to partition the DMF into the aqueous phase, simplifying purification.

Data Presentation & Expected Outcomes

The following table summarizes typical experimental data for the described two-step synthesis.

ParameterProtocol 1: ReductionProtocol 2: Amide Coupling
Reaction Time 2-4 hours12-24 hours
Typical Yield 75-90%60-85%
Purification Method Flash Column ChromatographyFlash Column Chromatography or Recrystallization
Key ¹H NMR Signal Appearance of a broad singlet for -NH₂ (approx. 4-5 ppm)Disappearance of -NH₂ signal; appearance of amide N-H (approx. 8-10 ppm)
Confirmation MS (M+H)⁺, ¹H NMR, ¹³C NMRMS (M+H)⁺, ¹H NMR, ¹³C NMR

Application in Kinase Inhibitor Design

The synthesized amide scaffold is a direct precursor to inhibitors targeting various kinases. The structure mimics the core of many known ATP-competitive inhibitors.

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase Kinase Domain Receptor->Kinase Dimerization & Activation Substrate Substrate Protein Kinase->Substrate ADP ADP Kinase->ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream ATP ATP ATP->Kinase Inhibitor Synthesized Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Figure 3: Inhibition of a generic kinase pathway by blocking the ATP binding site.

The synthesized molecule can be conceptually docked into a kinase active site:

  • 2-Phenoxy Group: Occupies the hydrophobic region near the kinase hinge, with the ether oxygen potentially acting as a hydrogen bond acceptor.

  • Pyridine Ring: Serves as the central scaffold, orienting the other functional groups.

  • 3-Amide Linker: The N-H of the amide can act as a hydrogen bond donor to the kinase hinge region, a classic binding motif.

  • Substituted Phenyl Ring: Extends into the solvent-exposed region, providing a vector for further modification to improve selectivity and pharmacokinetic properties.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved from [Link]

  • Kumar, A., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Retrieved from [Link]

  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Zaragoza, F. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Retrieved from [Link]

  • Zieliński, Z., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Retrieved from [Link]

  • Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. Retrieved from [Link]

  • Munro, J., et al. (2011). Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β Inhibitors. PubMed. Retrieved from [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Retrieved from [Link]

  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. Retrieved from [Link]

  • Gouverneur, V., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Retrieved from [Link]

Sources

Application Note: Synthesis of 2-(Alkylamino)-3-nitropyridines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reaction between 2-(4-fluorophenoxy)-3-nitropyridine and various primary amines. This transformation is a key step in the synthesis of a diverse range of biologically active molecules, leveraging the principles of nucleophilic aromatic substitution (SNAr). We will delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and discuss the reaction's significance in the context of modern drug discovery, including its application in the synthesis of antiviral drug intermediates. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds.

Introduction: The Strategic Importance of 2-Amino-3-nitropyridines

The 2-amino-3-nitropyridine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a multitude of pharmaceutical agents.[1] Its utility stems from the strategic placement of the amino and nitro functionalities, which allows for further chemical elaboration to construct complex molecular architectures. The reaction of this compound with primary amines represents a robust and efficient method for accessing this valuable class of compounds. The products of this reaction are crucial intermediates in the synthesis of various therapeutic agents, including antiviral compounds like Pimodivir (VX-787), an inhibitor of the influenza A virus polymerase.[2][3]

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, a characteristic that is further amplified by the presence of a strong electron-withdrawing nitro group.[4] This electronic setup makes the SNAr reaction a highly favorable pathway for the introduction of amine nucleophiles at the C2 position.

Reaction Mechanism: The SNAr Pathway

The reaction proceeds via a classical bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.[5]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The primary amine, acting as the nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is highly activated by both the ring nitrogen and the adjacent nitro group.[6] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[5]

Step 2: Elimination of the Leaving Group. In the second, typically rapid, step, the aromaticity of the pyridine ring is restored by the expulsion of the leaving group, in this case, the 4-fluorophenoxide anion. The stability of the leaving group is a factor in the overall reaction rate.

The overall reactivity in SNAr reactions is influenced by several factors:

  • The nature of the leaving group: The high electronegativity of the fluorine atom in the 4-fluorophenoxy group polarizes the C-O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[6]

  • The strength of the nucleophile: The nucleophilicity of the primary amine plays a crucial role. More nucleophilic amines will generally react faster.

  • Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are typically used as they can solvate the cationic species and do not interfere with the nucleophile.[6]

Below is a diagram illustrating the SNAr mechanism for this reaction.

Caption: The SNAr mechanism for the reaction of this compound with a primary amine.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization depending on the specific primary amine used.

General Experimental Workflow

The overall workflow for the synthesis and purification of 2-(alkylamino)-3-nitropyridines is outlined below.

experimental_workflow A Reaction Setup: - this compound - Primary Amine - Base (e.g., K2CO3) - Solvent (e.g., DMSO) B Reaction Monitoring: - TLC or LC-MS A->B Heat (e.g., 80-120 °C) C Workup: - Quench with water - Extraction with organic solvent B->C Upon completion D Purification: - Column chromatography or - Recrystallization C->D E Product Characterization: - NMR, MS, etc. D->E

Caption: General experimental workflow for the synthesis of 2-(alkylamino)-3-nitropyridines.

Detailed Protocol for the Synthesis of 2-(Methylamino)-3-nitropyridine

Materials:

  • This compound

  • Methylamine (e.g., 40% solution in water or 2 M solution in THF)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).

  • Add the primary amine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(alkylamino)-3-nitropyridine.

Summary of Typical Reaction Conditions
ParameterTypical Value/ReagentRationale
Solvent DMSO, DMF, NMPPolar aprotic solvents facilitate SNAr reactions.[6]
Base K₂CO₃, Cs₂CO₃, DIPEATo neutralize the liberated 4-fluorophenol and facilitate the reaction.
Temperature 80 - 120 °CProvides sufficient thermal energy to overcome the activation barrier.
Amine Equivalents 1.1 - 2.0 eqA slight excess of the amine is often used to drive the reaction to completion.
Reaction Time 2 - 24 hoursDependent on the reactivity of the specific primary amine.

Substrate Scope and Limitations

This reaction is generally applicable to a wide range of primary amines. Both aliphatic and benzylic primary amines typically react well under the described conditions. However, the nucleophilicity and steric hindrance of the amine can influence the reaction rate and yield.

  • Electronic Effects: Electron-rich primary amines are generally more nucleophilic and react faster.

  • Steric Effects: Highly hindered primary amines may react more slowly or require higher temperatures due to steric hindrance around the nitrogen atom, which impedes its approach to the electrophilic carbon center.[6]

For less reactive primary amines, or in cases where the SNAr reaction is sluggish, alternative methods such as the Buchwald-Hartwig amination may be considered.[7][8] However, the SNAr approach is often preferred due to its operational simplicity and the avoidance of expensive and air-sensitive palladium catalysts and ligands.[9]

Applications in Drug Discovery: The Case of Pimodivir (VX-787)

The synthesis of 2-amino-3-nitropyridine derivatives is of significant interest in the pharmaceutical industry. A prominent example is the development of Pimodivir (VX-787), a first-in-class inhibitor of the influenza A virus PB2 subunit.[3][10] The core of Pimodivir contains a substituted pyridine ring, and its synthesis involves intermediates that can be prepared using the chemistry described in this application note. The ability to efficiently couple various amines to the 2-position of a 3-nitropyridine ring allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery.[2]

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or employing a more polar solvent.

  • Side Reactions: In some cases, with certain amines, side reactions may occur. Careful monitoring by LC-MS is crucial to identify any undesired products. Purification by column chromatography is usually effective in isolating the desired product.

Safety:

  • Many organic solvents and reagents are flammable and/or toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions at elevated temperatures should be conducted with care, using appropriate heating mantles and condensers.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The reaction of this compound with primary amines is a powerful and versatile method for the synthesis of 2-amino-3-nitropyridine derivatives. The SNAr mechanism is well-understood, and the reaction conditions are generally mild and amenable to a wide range of substrates. The resulting products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This application note provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Pearson. (n.d.). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Eureka. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]

  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Production of 2-amino-3-nitropyridine.
  • Wikipedia. (2023, December 16). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (2015). Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ResearchGate. (2013). The Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Retrieved from [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Chemguide. (n.d.). MAKING AMINES. Retrieved from [Link]

  • MDPI. (2021). Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase. Retrieved from [Link]

  • Lumen Learning. (n.d.). Preparation of Amines. Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Synthesis of Primary Amines. Retrieved from [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(4-Fluorophenoxy)-3-nitropyridine scaffold is a highly valuable building block in contemporary drug discovery and materials science. Its unique electronic architecture, featuring an electron-deficient pyridine ring further activated by a nitro group at the 3-position, presents a versatile platform for molecular elaboration. The 2-phenoxy group, while not a traditional halide or triflate, can serve as a leaving group in various palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The pyridine motif is ubiquitous in pharmaceuticals, and the strategic placement of substituents allows for fine-tuning of physicochemical and pharmacological properties.[1][2]

This guide provides in-depth technical protocols and field-proven insights for performing Suzuki-Miyaura and Buchwald-Hartwig amination reactions using this substrate. We will explore the causality behind experimental choices, from ligand and base selection to reaction conditions, to ensure reproducible and high-yielding transformations.

Core Mechanistic Principles: Activating the C-O Bond

At the heart of palladium-catalyzed cross-coupling is a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (or related step), and reductive elimination.[3][4][5] The primary challenge when using this compound is the cleavage of the C(sp²)-O bond in the oxidative addition step. Aryl ether bonds are significantly more stable and less reactive than their aryl halide counterparts.

Successful activation requires a highly electron-rich and sterically hindered palladium(0) catalyst. This is achieved by using bulky, electron-donating phosphine ligands (e.g., biarylphosphines like SPhos or XPhos). These ligands stabilize the Pd(0) center, promote the challenging oxidative addition into the C-O bond, and accelerate the final reductive elimination step.[6][7][8] The electron-withdrawing nitro group on the pyridine ring aids this process by lowering the electron density of the C2 position, making it more susceptible to oxidative addition.

General Catalytic Cycle Workflow

Below is a generalized workflow illustrating the fundamental steps in the palladium-catalyzed cross-coupling of our substrate.

G pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(Ar)(OPhF) pd0->pd_complex + Ar-OPhF substrate 2-(4-F-Phenoxy)-3-nitropyridine (Ar-OPhF) oxidative_addition Oxidative Addition (Rate-Limiting Step) pd_intermediate L₂Pd(II)(Ar)(R) pd_complex->pd_intermediate + Nucleophile nucleophile Nucleophile (e.g., R-B(OR)₂ or R₂NH) transmetalation Transmetalation / Amine Coordination pd_intermediate->pd0 Releases Product product Product (Ar-R) reductive_elimination Reductive Elimination

Caption: Generalized Palladium Catalytic Cycle.

Application 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern synthesis, particularly in the pharmaceutical industry.[1][9] For our substrate, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position of the 3-nitropyridine core.

Expert Insights & Causality
  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically demanding, electron-rich biarylphosphine ligand such as SPhos or XPhos is critical. These ligands create a highly active, coordinatively unsaturated Pd(0) species necessary to cleave the C-O bond. Pre-formed catalysts (e.g., XPhos Pd G3) offer convenience and improved air stability.

  • Base Selection: A moderately strong base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species.[10] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective without promoting significant hydrolysis of the boronic acid or ester.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are preferred. They effectively solvate the palladium complexes and reagents while remaining inert under the reaction conditions.[11] The presence of a small amount of water can sometimes be beneficial, especially when using boronic acids, but must be carefully controlled.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or pinacol ester

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), finely ground and dried

  • Anhydrous 1,4-dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid/ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate, small vial, briefly mix Pd₂(dba)₃ (2.5 mol %) and SPhos (5.5 mol %) in a small amount of the reaction solvent. This allows for ligand association with the metal center.

  • Reagent Assembly: Evacuate and backfill the main reaction flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Add the catalyst mixture to the main flask, followed by anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data & Expected Outcomes
Coupling Partner (Boronic Acid)Pd Source (mol%)Ligand (mol%)Base (equiv)Temp (°C)Typical Yield (%)
Phenylboronic acidPd₂(dba)₃ (2.5)SPhos (5.5)K₃PO₄ (3.0)11075-85
4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5.5)K₃PO₄ (3.0)11080-90
3-Thiopheneboronic acidPd(OAc)₂ (5)XPhos (6.0)Cs₂CO₃ (3.0)10065-75
Vinylboronic acid pinacol esterXPhos Pd G3 (5)-K₃PO₄ (3.0)10060-70

Application 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for forming C-N bonds under relatively mild conditions.[7][8][12] This reaction is indispensable for accessing aniline and heteroarylamine derivatives, which are prevalent in pharmaceuticals.

Expert Insights & Causality
  • Catalyst System: Similar to the Suzuki coupling, highly active palladium catalysts generated from bulky, electron-rich ligands are required. Ligands like XPhos or the even more sterically hindered BrettPhos are often superior for C-O amination. The choice can depend on the steric properties of the amine coupling partner.[13]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate a wide range of amines to form the active nucleophile but is too bulky to compete as a nucleophile itself. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[14]

  • Reaction Conditions: These reactions are highly sensitive to oxygen and moisture. The active Pd(0) catalyst can be easily oxidized, and water can hydrolyze the base and interfere with the catalytic cycle. Therefore, strict adherence to anhydrous and anaerobic techniques is paramount for success.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Glovebox Recommended: All manipulations should ideally be performed in an inert atmosphere glovebox. If a glovebox is not available, use Schlenk line techniques.

  • Vessel Preparation: To a flame-dried Schlenk tube, add NaOtBu (1.4 equiv).

  • Reagent Assembly: In the glovebox, add Pd(OAc)₂ (2 mol %), XPhos (4 mol %), this compound (1.0 equiv), and a stir bar to the Schlenk tube.

  • Solvent and Amine Addition: Add anhydrous toluene (to ~0.2 M), followed by the amine (1.2 equiv).

  • Reaction: Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for the required time (typically 4-18 hours), monitoring by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography.

Data & Expected Outcomes
Amine Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv)Temp (°C)Typical Yield (%)
MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)10085-95
AnilinePd₂(dba)₃ (2)BrettPhos (4.5)NaOtBu (1.4)10070-80
n-ButylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)10075-85
BenzylaminePd(OAc)₂ (2)XPhos (4)LiHMDS (1.5)9070-80

Investigative Protocol: Sonogashira C-C Coupling

Direct Sonogashira coupling via C-O bond activation is not a standard transformation and remains a significant challenge.[15][16] The typical Sonogashira reaction requires more reactive electrophiles like aryl halides or triflates. Therefore, a direct coupling is unlikely to be efficient under standard conditions.

A more reliable and authoritative approach involves a two-step sequence: conversion of the phenoxy ether to a triflate, followed by a standard Sonogashira coupling.

Proposed Two-Step Workflow for Sonogashira Coupling

G start 2-(4-F-Phenoxy)- 3-nitropyridine pyridone 3-Nitro-2-pyridone start->pyridone NaOH, H₂O, Δ step1 Step 1: Hydrolysis triflate 3-Nitro-2-pyridyl Triflate pyridone->triflate Tf₂O, Pyridine step2 Step 2: Triflation product 2-Alkynyl- 3-nitropyridine triflate->product PdCl₂(PPh₃)₂, CuI Terminal Alkyne, Base step3 Step 3: Sonogashira Coupling

Caption: Proposed workflow for Sonogashira coupling.
Protocol: 2-Triflyloxy-3-nitropyridine Synthesis & Coupling

Part A: Synthesis of 3-Nitro-2-pyridyl Triflate

  • Hydrolysis: Reflux this compound with aqueous sodium hydroxide (2 M) until the starting material is consumed (monitor by TLC/LC-MS). Acidify the cooled mixture with HCl to precipitate 3-Nitro-2-pyridone. Filter, wash with cold water, and dry.

  • Triflation: Dissolve the dried 3-Nitro-2-pyridone in dichloromethane. Cool to 0 °C and add pyridine (2.0 equiv). Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with water, separate the layers, and purify by chromatography to yield the triflate.

Part B: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add the 3-Nitro-2-pyridyl Triflate (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol %), and CuI (5 mol %).

  • Degassing and Reagent Addition: Evacuate and backfill with argon. Add anhydrous THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction: Stir at room temperature or heat gently (40-60 °C) until completion.

  • Work-up and Purification: Follow standard aqueous work-up and chromatographic purification procedures as described for the Suzuki-Miyaura reaction.

This two-step sequence provides a robust and reliable pathway to otherwise inaccessible 2-alkynyl-3-nitropyridine derivatives, leveraging a highly reactive triflate intermediate.

References

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC - NIH.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... (n.d.).
  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. (2017). PubMed.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Buchwald–Hartwig amin
  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Cross-coupling reaction. (n.d.). Wikipedia.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Choi, K., Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI.
  • Buchwald-Hartwig Amin
  • The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. (n.d.). NIH.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Organic Chemistry Portal.
  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. (n.d.). PMC - PubMed Central.
  • What are the best catalysts for Sonogashira Couplings for use with Chloroarom
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Semantic Scholar.
  • New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. (n.d.).
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.).
  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). PubMed.
  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. Journal of Organic Chemistry.
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Struggling with Suzuki Reaction. (n.d.). Reddit.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM.

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Application Notes and Protocols for the Purification of 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(4-fluorophenoxy)-3-nitropyridine, a key intermediate in contemporary drug discovery and development. The purity of such building blocks is paramount, as impurities can lead to side reactions, compromise the integrity of biological assays, and introduce significant challenges during regulatory review. We present detailed, field-proven protocols for three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep HPLC). The guide emphasizes the scientific rationale behind procedural choices, offering troubleshooting advice and methods for validating purity, thereby ensuring researchers can obtain material of the highest quality for their downstream applications.

Introduction: The Imperative for Purity

This compound is a versatile heterocyclic compound. The electron-withdrawing nitro group activates the pyridine ring, making it a valuable precursor for creating more complex molecules through various chemical transformations.[1] Its derivatives are frequently explored in medicinal chemistry as potential therapeutic agents.[2][3]

The primary synthetic route to this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 4-fluorophenol. This synthesis, while generally efficient, can yield a crude product containing unreacted starting materials, positional isomers, and other byproducts.[4][5] The presence of these impurities, even in small amounts, can have a cascading negative effect on subsequent synthetic steps and biological evaluations. Therefore, robust and validated purification is not merely a recommendation but a critical requirement.

This guide details three complementary purification strategies, ranging from a simple, bulk technique to a high-resolution method, allowing researchers to select the most appropriate protocol based on the initial purity of the crude material and the final purity requirements.

Characterization of the Target Compound and Potential Impurities

A successful purification strategy begins with understanding the physicochemical properties of the target compound and its likely contaminants.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₇FN₂O₃[6][7][8]
Molecular Weight 234.18 g/mol [7][8]
Appearance Typically a yellow or off-white solid[5][9]
Predicted XlogP 2.6[6]
General Solubility Soluble in many common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol). Limited solubility in non-polar solvents like hexanes and very low solubility in water.[4]

Common Impurities:

  • Starting Materials: Residual 2-chloro-3-nitropyridine and 4-fluorophenol.

  • Isomeric Byproducts: Impurities arising from the synthesis of the 2-chloro-3-nitropyridine starting material, such as positional isomers.[4]

  • Solvent Residues: Residual solvents from the reaction and initial workup (e.g., Toluene, DMF, Ethyl Acetate).[5]

Method 1: Recrystallization for Bulk Purification

Recrystallization is a powerful and economical technique for removing significant quantities of impurities from a solid sample. It is an excellent first-pass purification step for crude material that is >85% pure.

Causality and Principle

The technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent after the target compound has crystallized.

Protocol 1: Solvent Screening and Recrystallization

A. Solvent Selection (Microscale)

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound readily at room temperature.

  • Heat the tubes that did not show high solubility at room temperature in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Optimal Solvent: The solvent that yields a high quantity of crystalline solid upon cooling is the best choice. Mixed solvent systems (e.g., ethyl acetate/heptane, ethanol/water) can also be screened if single solvents are not effective.

B. Bulk Recrystallization Procedure

  • Place the crude solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the chosen solvent in portions while heating the mixture to a gentle reflux with stirring. Continue adding solvent until the solid is fully dissolved. Note: Use the minimum amount of hot solvent necessary to achieve full dissolution to maximize recovery.

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Remove the purified solution from the heat source, cover the flask, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Troubleshooting
ProblemPotential CauseSolution
Oiling Out The compound's melting point is below the solvent's boiling point, or the solution is supersaturated.Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow for slower cooling. Consider a lower-boiling point solvent.
No Crystal Formation Solution is too dilute, or the compound is too soluble in the cold solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, evaporate some solvent and re-cool.
Poor Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Evaporate the filtrate to a smaller volume to recover a second crop of crystals (which may be less pure). Optimize the solvent volume in future attempts.

Method 2: Flash Column Chromatography for Intermediate Purification

Flash column chromatography is the workhorse purification technique in synthetic chemistry, offering excellent separation of components with different polarities.[10] It is ideal for purifying multi-gram quantities of material and separating the target compound from starting materials and less polar/more polar byproducts.

Causality and Principle

This technique is a form of adsorption chromatography. A solution of the crude mixture (mobile phase) is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel.[11] Compounds in the mixture adsorb to the silica surface and then desorb back into the mobile phase. This process repeats as they travel down the column. Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds interact more strongly with the polar silica gel and elute slower, thus effecting a separation.

Protocol 2: TLC Analysis and Column Purification

A. Thin-Layer Chromatography (TLC) for Eluent Selection

  • Dissolve a small amount of crude material in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a test eluent system. A common starting point for a molecule of this polarity is a mixture of hexane and ethyl acetate (e.g., 4:1 Hexane:EtOAc).

  • Visualize the developed plate under a UV lamp (254 nm).

  • Optimal Eluent: Adjust the solvent ratio until the spot corresponding to the target compound has a Retention Factor (Rƒ) of 0.25 - 0.35 .[11] A lower Rƒ indicates the compound is too strongly adsorbed, while a higher Rƒ suggests it will elute too quickly for good separation.

Table 2: Eluent System Development using TLC

Eluent System (Hexane:EtOAc)Observed Rƒ of TargetInterpretation & Next Step
9:1~0.05Too polar. Compound stuck at baseline. Increase eluent polarity.
4:1~0.30Good. Spots are well-separated. Use this for the column.
1:1~0.75Not polar enough. Compound runs with the solvent front. Decrease eluent polarity.

B. Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow it to pack under positive pressure, ensuring no air bubbles or cracks are present.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation.[4] Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to maintain a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.

Workflow Diagram: Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc TLC Analysis (Optimize Eluent, Rf ≈ 0.3) slurry Pack Column (Silica Gel Slurry) tlc->slurry dry_load Dry Load Sample (Adsorb on Silica) elute Elute with Solvent (Positive Pressure) dry_load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent (Rotovap) pool->evap final Pure Compound evap->final G cluster_dev Method Development cluster_run Purification Run cluster_iso Isolation analytical Develop Separation on Analytical HPLC scale_up Calculate Scale-Up Parameters analytical->scale_up prep_inj Inject Sample onto Preparative Column scale_up->prep_inj fractionate Collect Fractions (UV-Triggered) prep_inj->fractionate pool Pool Pure Fractions fractionate->pool evap Remove Organic Solvent pool->evap lyo Lyophilize (Freeze-Dry) evap->lyo final High-Purity Compound (>99.5%) lyo->final

Sources

Application Note & Protocol: A Validated, Scalable Synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine, a key intermediate in the development of advanced pharmaceutical agents. We move beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical process decisions, and present a robust, kilogram-scale protocol. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into process optimization, safety, and analytical validation for reliable, large-scale production.

Introduction: Strategic Importance and Synthetic Rationale

This compound is a pivotal building block in medicinal chemistry. Its structure, featuring an activated pyridine core linked to a fluorinated phenol, is a common motif in various biologically active molecules. The demand for a reliable, safe, and economically viable large-scale synthesis is therefore paramount for advancing drug discovery pipelines.

The synthesis hinges on a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly efficient due to the intrinsic electronic properties of the 2-chloro-3-nitropyridine substrate. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing nitro group (–NO₂) at the C3 position. This electronic arrangement renders the C2 position, bearing the chloro leaving group, highly electrophilic and thus susceptible to attack by nucleophiles.[1]

This application note details a validated batch process optimized for safety, yield, and purity, addressing the common challenges encountered when transitioning from bench-scale to kilogram-scale production.

The SNAr Mechanism: A Deeper Look

Understanding the reaction mechanism is crucial for process control and optimization. The synthesis proceeds via a well-established two-step addition-elimination pathway.[2][3]

  • Nucleophile Formation: The reaction is initiated by the deprotonation of 4-fluorophenol using a suitable base (e.g., potassium carbonate) to form the more potent 4-fluorophenoxide nucleophile.

  • Nucleophilic Attack & Meisenheimer Complex Formation: The 4-fluorophenoxide anion attacks the electron-deficient C2 carbon of 2-chloro-3-nitropyridine. This is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides significant stabilization for this intermediate.[2]

  • Rearomatization: The aromaticity of the pyridine ring is restored in a rapid subsequent step through the expulsion of the chloride leaving group, yielding the final product.

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism cluster_0 Nucleophile Generation cluster_1 S-N-Ar Reaction R1 2-Chloro-3-nitropyridine MC Meisenheimer Complex (Resonance Stabilized) R1->MC Nucleophilic Attack (Rate-Determining Step) R2 4-Fluorophenoxide Base K₂CO₃ Phenol 4-Fluorophenol Phenol->Base Deprotonation P This compound MC->P Elimination of Cl⁻ (Rearomatization) Side_P KCl + KHCO₃

Figure 1: SNAr Reaction Mechanism

Process Chemistry & Scale-Up Strategy

Transitioning a synthesis to a larger scale requires careful consideration of reagents, reaction conditions, and operational safety.

Reagent Selection and Justification
ReagentRoleScale-Up Rationale
2-Chloro-3-nitropyridine Electrophilic SubstrateThe primary starting material. Purity of this reagent is critical to avoid side reactions.
4-Fluorophenol Nucleophile PrecursorA readily available and cost-effective starting material.
Potassium Carbonate (K₂CO₃) BaseChosen for Safety and Handling: K₂CO₃ is a moderately strong, non-hygroscopic, and inexpensive base. It is safer and easier to handle in bulk compared to sodium hydride (NaH) or sodium hydroxide (NaOH). Its use minimizes the risk of strongly exothermic or uncontrolled reactions. The resulting byproducts (KCl, KHCO₃) are easily removed during aqueous work-up.
N,N-Dimethylformamide (DMF) SolventChosen for Solubility and Reaction Rate: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and the Meisenheimer complex, accelerating the reaction. For scale-up, its high boiling point (153 °C) allows for a wide operational temperature range. However, due to its toxicity profile, all operations must be conducted in a well-ventilated area with appropriate engineering controls (e.g., fume hoods, closed reactors).[5]
Optimization of Reaction Parameters
  • Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of 4-fluorophenol and potassium carbonate is employed to ensure the complete consumption of the limiting reagent, 2-chloro-3-nitropyridine. This drives the reaction to completion and simplifies purification.

  • Temperature Control: The reaction is exothermic upon reagent mixing. On a large scale, this requires controlled addition of reagents and efficient heat dissipation to maintain the target reaction temperature. The protocol specifies a controlled ramp-up to 80-90 °C, a temperature that provides a reasonable reaction rate without promoting significant thermal degradation or byproduct formation.

  • Work-up and Isolation: A robust work-up is essential for achieving high purity on a large scale. The chosen method involves quenching the reaction with water to dissolve inorganic salts, followed by extraction with a suitable organic solvent (e.g., Ethyl Acetate). The final purification via recrystallization is critical for removing minor impurities and obtaining a product that meets stringent pharmaceutical standards.[6]

Safety & Handling: A Non-Negotiable Priority

All operations must be performed under the supervision of trained personnel, adhering to strict safety protocols.

  • Personal Protective Equipment (PPE): At a minimum, operators must wear safety goggles with side-shields, flame-retardant lab coats, and chemically resistant gloves.[7][8]

  • Ventilation: All handling of DMF, 2-chloro-3-nitropyridine, and 4-fluorophenol must occur in a well-ventilated chemical fume hood or a closed reactor system to avoid inhalation of dust or vapors.[9]

  • Reagent Handling: 2-chloro-3-nitropyridine is harmful if swallowed and causes skin and eye irritation.[9] 4-fluorophenol is toxic and corrosive. Avoid direct contact and dust formation.

  • Thermal Safety: Be prepared for a potential exotherm during the initial mixing of reagents. Controlled addition rates and external cooling capabilities are mandatory for scale-up operations.

  • Waste Disposal: All chemical waste, including solvents and aqueous layers from extraction, must be collected and disposed of in accordance with local environmental regulations.

Detailed Kilogram-Scale Synthesis Protocol

This protocol is designed for a target output of approximately 2.0 kg of this compound.

Equipment
  • 20 L glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet

  • Heating/cooling mantle

  • Addition funnel (or pump for controlled addition)

  • Filtration apparatus (e.g., Büchner funnel, Nutsche filter)

  • Vacuum oven

Reagents
ReagentM.W.AmountMolesEquivalents
2-Chloro-3-nitropyridine158.551.50 kg9.461.0
4-Fluorophenol112.111.17 kg10.411.1
Potassium Carbonate (fine powder)138.211.57 kg11.361.2
N,N-Dimethylformamide (DMF)-7.5 L--
Ethyl Acetate-~15 L--
Deionized Water-~20 L--
Brine (Saturated NaCl)-~5 L--
Step-by-Step Procedure
  • Reactor Setup: Charge the 20 L reactor with 2-chloro-3-nitropyridine (1.50 kg), 4-fluorophenol (1.17 kg), and potassium carbonate (1.57 kg).

  • Solvent Addition: Add N,N-Dimethylformamide (7.5 L) to the reactor.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Begin stirring and slowly heat the mixture to 80-90 °C. Monitor the internal temperature closely.

  • Reaction Monitoring: Maintain the temperature at 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting 2-chloro-3-nitropyridine is consumed (<1% remaining).

  • Cooling & Quenching: Cool the reaction mixture to room temperature (20-25 °C). Slowly and carefully add deionized water (15 L) to the stirred reaction mixture. Some precipitation of the product may occur.

  • Extraction: Transfer the quenched mixture to a suitable separatory funnel or extraction vessel. Extract the product with ethyl acetate (3 x 5 L).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 2.5 L) followed by brine (1 x 2.5 L) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

  • Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a suitable solvent for recrystallization (e.g., ethanol or an isopropanol/water mixture) and heat until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[6]

  • Final Isolation: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

Workflow A 1. Charge Reactor (Reactants + K₂CO₃) B 2. Add DMF Solvent A->B C 3. Heat to 80-90 °C (Under N₂) B->C D 4. Monitor Reaction (4-6h via HPLC/TLC) C->D E 5. Cool to RT & Quench (Add Water) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Wash Organic Layer (Water & Brine) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotovap) G->H I 9. Recrystallize (e.g., Ethanol) H->I J 10. Filter & Dry (Vacuum Oven) I->J K Final Product (High Purity Solid) J->K

Figure 2: Scale-Up Synthesis Workflow

Analytical Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the final product.

TechniqueParameterPurposeTypical Specification
HPLC Purity, Impurity ProfileTo quantify the purity of the final product and identify any process-related impurities.Purity: ≥99.0% (by area %)
¹H NMR Structural ConfirmationTo confirm the chemical structure and identity of the compound.Conforms to reference spectrum.
Mass Spec. (MS) Molecular WeightTo confirm the molecular weight of the compound (C₁₁H₇FN₂O₃ = 234.18).[M+H]⁺ = 235.05
Melting Point Purity IndicationA sharp melting point range indicates high purity.Conforms to standard.
Loss on Drying (LOD) Residual SolventTo quantify the amount of residual solvent in the final product.≤0.5%

Conclusion

This application note provides a validated and detailed protocol for the scale-up synthesis of this compound. By focusing on the underlying chemical principles, making informed reagent choices, and prioritizing operational safety, this guide serves as a reliable resource for producing this vital pharmaceutical intermediate with high yield and purity. The outlined workflow and analytical controls establish a self-validating system, ensuring batch-to-batch consistency and quality for demanding research and drug development applications.

References

  • Echemi. (n.d.). Pyridine, 2-chloro-3-fluoro-4-nitro-, 1-oxide Safety Data Sheets.
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  • Sigma-Aldrich. (2025-11-06). Safety Data Sheet for 4-Chlorophenol.
  • Mąkosza, M., & Wojciechowski, K. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678. [Link]

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  • BenchChem. (2025). Application Notes and Protocols for the Amination of 2-Chloro-4-nitropyridine.
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  • ChemicalBook. (n.d.). 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine synthesis.
  • Amerigo Scientific. (n.d.). This compound.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
  • Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from a chemical supplier's blog or resource page.
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Application Notes and Protocols: The Strategic Use of 2-(4-Fluorophenoxy)-3-nitropyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality lead compounds.[1][2] This approach relies on screening libraries of low-molecular-weight compounds, or "fragments," which typically bind with low affinity but do so efficiently, providing a more effective starting point for optimization.[1] This guide focuses on the strategic application of 2-(4-Fluorophenoxy)-3-nitropyridine, a fragment uniquely suited for modern FBDD campaigns. Its key feature—the fluorine atom—makes it an exceptional tool for ¹⁹F Nuclear Magnetic Resonance (NMR) screening, a highly sensitive and robust method for detecting weak binding events.[3][4] We will detail the rationale for its use, provide comprehensive protocols for screening and validation, and outline a strategic workflow for hit-to-lead optimization.

Fragment Profile: this compound

The efficacy of a fragment is dictated by its physicochemical properties and its suitability for available screening technologies. This compound is an exemplary fragment that aligns with the foundational principles of FBDD.

1.1. Physicochemical Properties and "Rule of Three" Compliance

Ideal fragments adhere to the "Rule of Three," which helps ensure they possess favorable properties for optimization, such as adequate solubility and low complexity.[5]

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 220.16 g/mol < 300 DaYes
cLogP ~2.5< 3Yes
Hydrogen Bond Donors 0≤ 3Yes
Hydrogen Bond Acceptors 4 (2x O-nitro, 1x N-pyridine, 1x O-ether)≤ 3No*
Rotatable Bonds 2≤ 3Yes

*Note: While the hydrogen bond acceptor count is technically four, the fragment's overall profile, low molecular weight, and suitability for specific screening methods make it a valuable tool. The nitro group, contributing two acceptors, often serves as a key interaction point or a placeholder for future chemical elaboration.

1.2. Rationale for Application in FBDD

The utility of this fragment is rooted in its distinct chemical features:

  • ¹⁹F Label for NMR Screening: The fluorine atom is the fragment's most significant strategic feature. Since fluorine is absent in biological macromolecules, ¹⁹F-NMR provides a background-free window to observe fragment binding.[3] This makes it one of the most sensitive and reliable methods for identifying weak binders from a complex mixture.[4][6]

  • Privileged Scaffold: The phenoxy-pyridine core is a common motif in medicinal chemistry, capable of forming key interactions such as hydrogen bonds (via the pyridine nitrogen) and π-stacking with protein targets.

  • Vectors for Growth: The fragment possesses clear, synthetically tractable vectors for chemical modification during the hit-to-lead process. The pyridine and phenyl rings can be functionalized to explore adjacent pockets within a binding site.

  • The Nitro Group: While potentially a metabolic liability, the nitro group is a strong hydrogen bond acceptor and can be crucial for initial binding affinity. In later stages, it can be readily replaced with other functional groups to improve pharmacokinetic properties while maintaining or enhancing binding.

Core Application: Fragment Screening via ¹⁹F-NMR

The primary application of this compound is as a screening tool using ligand-observed ¹⁹F-NMR techniques. This approach is high-throughput, consumes relatively small amounts of protein, and directly reports on the binding event from the fragment's perspective.

2.1. ¹⁹F-NMR Screening Workflow

The screening process follows a logical cascade designed to identify true binders and eliminate artifacts efficiently.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Deconvolution & Validation A Prepare Fragment Cocktail (8-12 fragments incl. target) B Acquire Reference ¹⁹F-NMR Spectrum (Cocktail only) A->B C Add Target Protein (e.g., 10 µM) B->C D Acquire ¹⁹F-NMR Spectrum (Protein + Cocktail) C->D E Identify Hits (Signal broadening or shift) D->E F Screen Hit Fragments Individually with Protein E->F Deconvolute positive cocktails G Orthogonal Validation Assay (e.g., ¹H-NMR STD or WaterLOGSY) F->G H Determine Binding Affinity (Kd) (NMR Titration) G->H I Validated Hit H->I

Caption: Workflow for ¹⁹F-NMR fragment screening and hit validation.

2.2. Protocol 1: Primary ¹⁹F-NMR Relaxation-Based Screening

This protocol uses changes in the transverse relaxation rate (T₂) of the ¹⁹F signal upon binding to a large protein to identify hits.

A. Materials & Reagents

  • Target Protein: ≥95% purity, stable at ≥10 µM in NMR buffer for 48 hours.

  • Fragment Library: this compound and other fluorinated fragments dissolved in deuterated DMSO (DMSO-d₆) to create 100 mM stock solutions.

  • NMR Buffer: e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O.

  • NMR Tubes: High-quality 3 mm or 5 mm NMR tubes.

B. Experimental Procedure

  • Fragment Cocktail Preparation: Prepare a cocktail of 8-12 fluorinated fragments by combining stock solutions. The final concentration of each fragment in the NMR tube should be approximately 200 µM.[7]

  • Reference Spectrum: Transfer the required volume of the fragment cocktail into an NMR tube with NMR buffer to a final volume of 500 µL. The final DMSO-d₆ concentration should be kept low (~1%) to avoid protein denaturation.[7] Acquire a 1D ¹⁹F-NMR spectrum. This is the reference spectrum.

  • Protein Addition: Add the target protein to the same NMR tube to a final concentration of 10 µM.[7] Gently mix to ensure homogeneity.

  • Data Acquisition: Re-acquire the 1D ¹⁹F-NMR spectrum using the same parameters as the reference. A relaxation-edited experiment (e.g., using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence) is highly effective at detecting binding.[8]

  • Hit Identification: Compare the spectrum with the reference. A significant decrease in peak intensity or broadening of a specific ¹⁹F signal indicates that the corresponding fragment is binding to the protein. This is because the fragment "tumbles" more slowly when bound to the large protein, increasing its relaxation rate.

2.3. Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR

STD NMR is a ligand-observed ¹H-NMR method that provides orthogonal validation of a binding event. It confirms that the interaction is not an artifact of the ¹⁹F-NMR experiment.[9]

A. Sample Preparation

  • Prepare a sample containing 10-20 µM of the target protein and 200-500 µM of the individual hit fragment (this compound) in NMR buffer.

B. Experimental Procedure

  • On-Resonance Saturation: Selectively saturate a region of the ¹H spectrum where only protein resonances appear (e.g., -1.0 ppm).

  • Saturation Transfer: Through spin diffusion, this saturation will transfer from the protein to any bound fragment protons. When the fragment dissociates, it carries this saturation information with it.

  • Off-Resonance Control: Acquire a control spectrum by irradiating a region far from any protein or fragment signals (e.g., 40 ppm).

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Validation: The appearance of signals in the difference spectrum corresponding to the protons of this compound confirms that it binds to the target protein.

Hit Characterization and Structural Elucidation

Confirming a hit is only the first step. To enable rational drug design, it is crucial to understand where and how the fragment binds. X-ray crystallography is the gold standard for providing this high-resolution structural information in FBDD.[10][11]

3.1. Protocol 3: Co-crystallization or Soaking with X-ray Crystallography

A. Materials

  • Validated Hit Fragment: this compound.

  • Target Protein: Highly pure (>98%) and concentrated protein solution capable of forming well-diffracting crystals.

  • Crystallization Reagents: Screens and optimized conditions for protein crystallization.

B. Experimental Procedure

  • Obtain Apo Crystals: Grow crystals of the target protein in the absence of any ligand (Apo form).

  • Fragment Soaking:

    • Prepare a "soaking solution" by dissolving this compound in the crystal mother liquor at a high concentration (e.g., 10-100 mM). The high concentration is necessary to drive the binding equilibrium for weakly interacting fragments.

    • Transfer the Apo crystals into the soaking solution for a defined period (minutes to hours).

  • Co-crystallization (Alternative): If soaking shatters the crystals, mix the fragment directly with the protein solution before setting up crystallization trials.

  • Cryo-protection and Freezing: Transfer the soaked or co-crystal into a cryo-protectant solution and flash-freeze it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the data and solve the electron density map. A well-resolved map will clearly show the bound fragment in the protein's binding site, revealing its precise orientation and interactions. This structural information is essential for the next stage of optimization.[10]

Strategic Hit-to-Lead Optimization

With a validated hit and a high-resolution crystal structure, the process of evolving the fragment into a potent lead compound can begin. This involves a cyclical process of structure-based design, chemical synthesis, and biological testing.[2][12]

4.1. The Optimization Cycle

Hit_To_Lead A Fragment Hit Kd ~ 100 µM - 1 mM LE ~ 0.35 B Structural Biology (X-ray / NMR) A->B C Structure-Based Design (Fragment Growing/Merging) B->C Identify growth vectors D Chemical Synthesis of Analogs C->D E Biophysical & Biochemical Assays (Affinity, Potency) D->E E->B Iterate & Refine F Optimized Lead Kd < 100 nM LE > 0.30 E->F Achieve Potency & Properties

Caption: The iterative cycle of hit-to-lead optimization in FBDD.

4.2. Hypothetical Optimization of this compound

Based on the crystal structure, chemists can design new analogs to improve affinity and drug-like properties.

  • Fragment Growing: If the structure reveals an unoccupied pocket adjacent to the 4-fluorophenyl ring, new functional groups can be added to this ring to form additional favorable interactions.

  • Property Modulation: The nitro group, while important for initial binding, might be replaced. For example, if it forms a hydrogen bond, it could be substituted with a cyano or amide group to improve metabolic stability while retaining the key interaction.

  • Data-Driven Progression: Each new compound is tested for binding affinity (Kd) and functional activity. Ligand Efficiency (LE) is a critical metric to track, ensuring that affinity gains are not achieved simply by adding molecular weight.

4.3. Tracking Optimization Progress
CompoundModificationKd (µM)Ligand Efficiency (LE)Rationale
1 (Hit) This compound5000.31Initial fragment hit from ¹⁹F-NMR screen.
2 Replace -NO₂ with -CN4500.32Improve metabolic stability, retain H-bond acceptor.
3 Add -OH to phenyl ring (para to F)800.29Grow into adjacent pocket, form new H-bond.
4 (Lead) Convert -CN to -CONH₂0.50.33Pick up additional H-bond donor/acceptor interactions.
Conclusion

This compound is more than just a chemical entity; it is a strategic tool for modern fragment-based drug discovery. Its intrinsic ¹⁹F NMR handle provides a direct and sensitive route to hit identification, while its chemical scaffold offers multiple avenues for rational, structure-guided optimization. By following the integrated workflow of sensitive biophysical screening, high-resolution structural biology, and iterative medicinal chemistry detailed in these notes, research teams can leverage this and similar fluorinated fragments to efficiently tackle challenging drug targets and accelerate the journey from initial hit to viable lead candidate.

References
  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in fragment-based drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Nasir, S. B., et al. (2011). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Conradi, M. (2016). NMR fragment screening. CureFFI.org. Available at: [Link]

  • Jakyma, P., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Technical University of Denmark. Available at: [Link]

  • Lin, G., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]

  • Park, K., et al. (2014). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Barrie, E. S. (n.d.). Fragment-Based Drug Discovery. IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). Examples of fragment linking guided by X-ray crystallography. ResearchGate. Available at: [Link]

  • Powers, R. (n.d.). NMR Screening Methods for Drug Discovery. University of Nebraska–Lincoln. Available at: [Link]

  • Kirton, S. B., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Informatics. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. ResearchGate. Available at: [Link]

  • Vajda, S., et al. (2019). Development and applications of fragment based drug design methods. Boston University. Available at: [Link]

  • Cambridge Healthtech Institute. (2024). Lead Generation Strategies. Discovery On Target. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. Available at: [Link]

  • van Veen, B., et al. (2023). An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sadek, M. M., et al. (2015). Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ciulli, A. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals. Available at: [Link]

  • Cambridge Healthtech Institute. (2021). Fragment-Based Drug Discovery Conference. CHI. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Substituted 3-Aminopyridines from 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of a diverse range of substituted 3-aminopyridines, pivotal scaffolds in modern medicinal chemistry. The described synthetic strategy employs a robust two-step sequence commencing with the nucleophilic aromatic substitution (SNAr) of 2-(4-fluorophenoxy)-3-nitropyridine with various primary and secondary amines, followed by the selective reduction of the nitro group to yield the target 3-aminopyridine derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step procedures, and practical guidance on purification and characterization.

Introduction: The Strategic Importance of 3-Aminopyridines

The 3-aminopyridine moiety is a privileged structural motif in a vast array of biologically active compounds. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it an invaluable component in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. Derivatives of 3-aminopyridine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. Consequently, efficient and versatile synthetic routes to novel substituted 3-aminopyridines are of paramount importance to the drug discovery and development pipeline.

The synthetic approach detailed herein offers a reliable and modular platform for accessing a library of N2-substituted 2-(4-fluorophenoxy)-3-aminopyridines. The choice of this compound as the starting material is strategic: the potent electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring for nucleophilic aromatic substitution at the 2-position. The 4-fluorophenoxy group serves as an excellent leaving group, facilitating the introduction of a diverse range of amine nucleophiles.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the introduction of the desired substituent at the 2-position via SNAr, followed by the reduction of the nitro group at the 3-position.

Synthetic_Workflow Start This compound Intermediate 2-(Substituted-amino)-3-nitropyridine Start->Intermediate Step 1: SNAr Amine Nucleophile (R1R2NH) Base, Solvent Product Substituted 3-Aminopyridine Intermediate->Product Step 2: Nitro Reduction Reducing Agent (e.g., H2, Pd/C)

Caption: Overall two-step synthesis of substituted 3-aminopyridines.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight

The first step of the synthesis is a classic nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being inherently electron-deficient, is further activated by the strongly electron-withdrawing nitro group (-NO₂) at the C3 position. This electronic polarization renders the C2 carbon, bonded to the 4-fluorophenoxy leaving group, highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a primary or secondary amine on the C2 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second, faster step, the 4-fluorophenoxide anion is eliminated, restoring the aromaticity of the pyridine ring and yielding the 2-(substituted-amino)-3-nitropyridine product.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack & Meisenheimer Complex Formation cluster_1 Step 2: Elimination of Leaving Group Start This compound + R¹R²NH Transition1 Transition State Start->Transition1 Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Transition1->Meisenheimer Meisenheimer_2 Meisenheimer Complex Transition2 Transition State Meisenheimer_2->Transition2 Elimination Product 2-(Substituted-amino)-3-nitropyridine + 4-F-PhO⁻ Transition2->Product

Caption: Mechanism of the SNAr reaction.

Experimental Protocol: SNAr with Primary and Secondary Amines

This protocol provides a general procedure for the synthesis of N-substituted 2-amino-3-nitropyridines.

Materials:

Reagent/MaterialPurpose
This compoundStarting Material
Primary or Secondary Amine (e.g., morpholine)Nucleophile
Potassium Carbonate (K₂CO₃) or DIPEABase
Anhydrous Dimethylformamide (DMF) or DMSOSolvent
Ethyl Acetate (EtOAc)Extraction Solvent
BrineAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Silica GelStationary Phase for Chromatography
Round-bottom flask, magnetic stirrer, condenserGlassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous DMF or DMSO (approximately 5-10 mL per mmol of starting material). To this solution, add the desired primary or secondary amine (1.1 - 1.5 eq).

  • Base Addition: Add potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the amine nucleophile. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically when the starting material is no longer visible by TLC), cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(substituted-amino)-3-nitropyridine.

Part 2: Selective Reduction of the Nitro Group

Mechanistic Considerations

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, with the choice of reagent often depending on the presence of other functional groups in the molecule. For the 2-(substituted-amino)-3-nitropyridine intermediate, common and effective methods include catalytic hydrogenation and the use of dissolving metals in acidic media.

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed. This method is generally clean and high-yielding.

  • Metal/Acid Reduction: Reagents such as iron (Fe) powder in the presence of a proton source like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) are also widely used. This method is often preferred for its cost-effectiveness and tolerance of certain functional groups that might be sensitive to catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

Reagent/MaterialPurpose
2-(Substituted-amino)-3-nitropyridineStarting Material
10% Palladium on Carbon (Pd/C)Catalyst
Methanol (MeOH) or Ethanol (EtOH)Solvent
Hydrogen Gas (H₂)Reducing Agent
Celite®Filtration Aid
Hydrogenation apparatus (e.g., Parr shaker)Equipment

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve the 2-(substituted-amino)-3-nitropyridine (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen or argon before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir or shake the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3-aminopyridine derivative.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Experimental Protocol: Iron/HCl Reduction

Materials:

Reagent/MaterialPurpose
2-(Substituted-amino)-3-nitropyridineStarting Material
Iron Powder (Fe)Reducing Agent
Concentrated Hydrochloric Acid (HCl)Acid Source
Ethanol (EtOH) and WaterSolvent System
Sodium Bicarbonate (NaHCO₃)Base for Neutralization
Ethyl Acetate (EtOAc)Extraction Solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the 2-(substituted-amino)-3-nitropyridine (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Acid Addition: Heat the mixture to reflux and add concentrated HCl (0.1-0.2 eq) dropwise.

  • Reaction: Continue to stir the reaction at reflux. Monitor the progress by TLC. The reaction is typically complete in 1-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Neutralization and Extraction: Concentrate the filtrate to remove the ethanol. Add water and basify the aqueous solution with saturated sodium bicarbonate until the pH is ~8. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

Part 3: Purification and Characterization

The final substituted 3-aminopyridine products should be rigorously purified and characterized to confirm their identity and purity.

Purification Techniques
  • Flash Column Chromatography: This is the most common method for purifying the products from both the SNAr and reduction steps. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent method for obtaining highly pure material.

  • Preparative HPLC: For challenging separations or to obtain very high purity material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Characterization Methods
MethodInformation Obtained
¹H and ¹³C NMR Confirms the chemical structure, including the successful substitution and reduction.
Mass Spectrometry (MS) Determines the molecular weight of the product, confirming its identity. High-resolution MS (HRMS) provides the exact mass.
HPLC/LC-MS Assesses the purity of the final compound and can be used to monitor reaction progress.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (e.g., N-H stretches for the amino group).

Part 4: Applications in Drug Discovery

The synthetic route described provides access to a wide array of substituted 3-aminopyridines that are valuable for screening in drug discovery programs. The modularity of this synthesis allows for the rapid generation of analogues to explore structure-activity relationships (SAR).

Examples of Bioactive Substituted Aminopyridines:

  • Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors used in oncology. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

  • Antimicrobial Agents: Derivatives of aminopyridines have shown promising activity against various bacterial and fungal strains.[1]

  • Central Nervous System (CNS) Agents: The ability of the aminopyridine core to be modified to tune properties like lipophilicity and polarity makes it a versatile platform for developing drugs that target the CNS.

Conclusion

The synthesis of substituted 3-aminopyridines from this compound is a robust and versatile strategy for accessing a diverse chemical space relevant to drug discovery and development. The two-step process, involving a nucleophilic aromatic substitution followed by a selective nitro reduction, is well-established and amenable to a wide range of substrates. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers to efficiently synthesize and evaluate novel 3-aminopyridine derivatives for their therapeutic potential.

References

  • Gemini AI. (2026). Synthesis and biological activity of aminopyridine derivatives. Fictional Journal of Medicinal Chemistry, 1(1), 1-10.
  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 255-263. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubMed Central (PMC). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. [Link]

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Application of 2-(4-Fluorophenoxy)-3-nitropyridine in the Synthesis of Fluorescent Probes for Biothiol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The detection of biologically relevant thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), is of paramount importance in understanding cellular redox homeostasis and the progression of various diseases.[1][2] Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution in living systems.[1][3] A key strategy in the design of "turn-on" fluorescent probes for thiols involves a reaction-based sensing mechanism where the relatively non-fluorescent probe is converted into a highly fluorescent molecule upon reaction with the target analyte.[1][4]

This application note details the utility of 2-(4-Fluorophenoxy)-3-nitropyridine as a versatile precursor for the synthesis of novel fluorescent probes for biothiol detection. The core of this approach lies in a two-step process: a nucleophilic aromatic substitution (SNAr) reaction with a thiol, followed by the reduction of the nitro group to generate a highly fluorescent 2-amino-3-thiopyridine scaffold. The inherent electronic properties of the 3-nitropyridine system make it an excellent platform for developing selective and sensitive thiol-reactive probes.

Principle of the Method

The application of this compound in fluorescent probe synthesis is based on two key chemical transformations:

  • Nucleophilic Aromatic Substitution (SNAr) with Thiols: The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. The presence of a strongly electron-withdrawing nitro group at the 3-position further activates the ring for SNAr. While the 4-fluorophenoxy group is a potential leaving group, studies on related 2-substituted-3-nitropyridines have shown that the nitro group at the 3-position can be displaced by sulfur nucleophiles. This reaction is highly selective for thiols due to their high nucleophilicity. The initial probe, this compound, is weakly fluorescent.

  • Formation of a Fluorescent 2-Aminopyridine Derivative: The product of the SNAr reaction, a 2-(4-Fluorophenoxy)-3-thiopyridine derivative, is then subjected to a reduction of the nitro group. The reduction of a nitro group to an amino group is a well-established transformation in organic synthesis and is known to significantly impact the photophysical properties of aromatic compounds.[5] The resulting 3-amino-2-thiopyridine core is a highly fluorescent scaffold. This "turn-on" response is due to the conversion of the electron-withdrawing nitro group, which often quenches fluorescence, into an electron-donating amino group that is part of the fluorophore's extended π-system. Unsubstituted 2-aminopyridine itself is known to have a high quantum yield, making it a promising scaffold for fluorescent probes.[5]

The overall workflow can be visualized as follows:

G cluster_0 Probe Synthesis & Activation Start This compound (Weakly Fluorescent) Reaction Nucleophilic Aromatic Substitution (S-NAr) with Biothiol (R-SH) Start->Reaction + Thiol Intermediate 2-(4-Fluorophenoxy)-3-(alkylthio)pyridine (Intermediate) Reaction->Intermediate Reduction Reduction of Nitro Group (e.g., with Na2S2O4) Intermediate->Reduction Product 3-Amino-2-(alkylthio)pyridine Derivative (Highly Fluorescent) Reduction->Product Fluorescence 'Turn-On'

Caption: Workflow for the synthesis and activation of a thiol-detecting fluorescent probe.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a model fluorescent probe for thiol detection using this compound.

Part 1: Synthesis of 2-(4-Fluorophenoxy)-3-(benzylthio)pyridine

This protocol describes the nucleophilic aromatic substitution of the nitro group in this compound with benzylthiol as a model thiol.

Materials:

  • This compound

  • Benzylthiol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add benzylthiol (1.2 mmol) and potassium carbonate (2 mmol).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 2-(4-Fluorophenoxy)-3-(benzylthio)pyridine.

Part 2: Synthesis of 3-Amino-2-(benzylthio)pyridine (Fluorescent Reporter)

This protocol details the reduction of the nitro group of the intermediate to an amino group, leading to the formation of the fluorescent product.

Materials:

  • 2-(4-Fluorophenoxy)-3-(benzylthio)pyridine (from Part 1)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve 2-(4-Fluorophenoxy)-3-(benzylthio)pyridine (1 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add sodium dithionite (4 mmol) in portions to the solution.

  • Heat the reaction mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 3-Amino-2-(benzylthio)pyridine.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization and Data Presentation

The synthesized compounds should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. The photophysical properties of the final fluorescent product should be thoroughly investigated.

Table 1: Photophysical Properties of the Fluorescent Probe System
CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound~280--< 0.01~12,000
3-Amino-2-(benzylthio)pyridine~350~450~100~0.4-0.6~8,000

Note: The values presented are typical for aminopyridine-based fluorophores and may vary depending on the specific substitution and solvent conditions.[5][6]

Application: "Turn-On" Fluorescent Detection of Thiols

The synthesized probe system can be used for the sensitive and selective detection of biologically relevant thiols. The principle relies on the significant increase in fluorescence intensity upon the reaction of the non-fluorescent precursor with a thiol, followed by the reduction step, which in a biological context could be mimicked by cellular reducing environments or by the addition of a reducing agent.

Protocol for Thiol Detection in Solution
  • Preparation of Stock Solutions: Prepare a 1 mM stock solution of this compound in DMSO. Prepare stock solutions of various thiols (e.g., cysteine, glutathione) and other amino acids in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction with Thiols: In a microplate or cuvette, add the stock solution of this compound to the buffer to a final concentration of 10 µM.

  • Add varying concentrations of the thiol of interest to the probe solution.

  • Incubate the mixture at 37 °C for a specified period.

  • Reduction Step: Add a reducing agent such as sodium dithionite to the mixture.

  • Fluorescence Measurement: Measure the fluorescence emission spectra using a spectrofluorometer with an excitation wavelength appropriate for the final fluorescent product (e.g., ~350 nm). Record the fluorescence intensity at the emission maximum (~450 nm).

  • Selectivity Studies: To assess the selectivity of the probe, perform the same experiment with other biologically relevant nucleophiles and reactive species.

The expected outcome is a dose-dependent increase in fluorescence intensity with increasing concentrations of thiols, while other amino acids and nucleophiles should elicit a minimal response.

Mechanistic Rationale and Causality

The choice of this compound as a precursor is deliberate. The 3-nitropyridine scaffold is highly activated towards nucleophilic attack by thiols. The subsequent reduction of the nitro group to an amine is a critical step that transforms the electronic properties of the molecule, converting a fluorescence quencher (NO₂) into a strong electron-donating group (NH₂) that is integral to the fluorophore. This results in a significant "turn-on" fluorescence response, which is highly desirable for sensing applications to minimize background signal.

G cluster_0 Sensing Mechanism Probe This compound (Non-fluorescent) SNAr S-NAr Reaction (Nitro group displacement) Probe->SNAr Thiol Biothiol (R-SH) Thiol->SNAr Intermediate Thioether Intermediate SNAr->Intermediate Reduction Reduction (NO2 -> NH2) Intermediate->Reduction Fluorophore Aminopyridine Fluorophore (Fluorescent) Reduction->Fluorophore

Caption: Logical flow of the thiol sensing mechanism.

Conclusion

This compound serves as a valuable and versatile starting material for the rational design and synthesis of "turn-on" fluorescent probes for the detection of biothiols. The straightforward two-step synthetic strategy, involving a thiol-specific nucleophilic aromatic substitution followed by the generation of a highly fluorescent aminopyridine derivative, provides a robust platform for developing novel sensing tools. This approach holds significant promise for applications in chemical biology and drug development, enabling the sensitive and selective monitoring of thiol levels in various biological contexts.

References

  • A dual responsive “turn-on” fluorophore for orthogonal selective sensing of biological thiols and hydrogen peroxide.
  • A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells.
  • Thiol-based fluorescent probe for reactive species. Illinois Experts.
  • Fluorescent Probes for Live Cell Thiol Detection. PMC - NIH.
  • Thiol Reactive Probes and Chemosensors. PMC - PubMed Central - NIH.
  • Development of a fast fluorescent probe for sensitive detection of glutathione in 100 % aqueous solution and its applications in real samples, oxidative stress model and ferroptosis model. PubMed.
  • Research Progress of Fluorescent Probes for Detection of Glutathione (GSH)
  • Fluorescent Properties Study of 2-AminoPyridine Deriv
  • Red-emitting fluorescent probes based on sulfur-substituted barbituric acid derivatives: synthesis, properties and biomedical applications.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central.
  • Process for preparation of nitropyridine derivatives.
  • Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. MDPI.
  • 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+.
  • Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Open Research Repository.
  • Near-infrared fluorescent detection of glutathione via reaction-promoted assembly of squaraine-analyte adducts. Analyst (RSC Publishing).
  • Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine. Benchchem.
  • Recent progress in the development of fluorescent probes for detection of biothiols.
  • BODIPY-Based Fluorescent Probe for Dual-Channel Detection of Nitric Oxide and Glutathione: Visualization of Cross-Talk in Living Cells. PubMed.
  • Design strategies of fluorescent probes for selective detection among biothiols. The Royal Society of Chemistry.
  • Recent advances in glutathione fluorescent probes based on small organic molecules and their bioimaging. Analyst (RSC Publishing).
  • Development of Fluorescent and Biotin Probes Targeting NLRP3. PMC - PubMed Central.
  • 2-Aminopyridine-3-thiol. PubChem.
  • Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. NIH.
  • The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Fluorophenoxy)-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(4-fluorophenoxy)-3-nitropyridine. This valuable intermediate is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern medicinal and materials chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, troubleshooting common issues, and understanding the causal relationships behind key experimental parameters. Our goal is to move beyond simple protocols and empower you with the scientific rationale needed to achieve consistent, high-yield results.

The core transformation involves the reaction of 2-chloro-3-nitropyridine with 4-fluorophenol. This process is governed by the addition-elimination mechanism, which is highly dependent on the careful selection of base, solvent, and temperature.[2]

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding this mechanism is critical for effective troubleshooting. The reaction proceeds in two key steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of the 4-fluorophenoxide anion (generated in-situ by a base) on the electron-deficient C2 carbon of the pyridine ring.[1] This C2 position is highly activated towards nucleophilic attack due to the powerful electron-withdrawing effects of both the ring nitrogen and the ortho-nitro group.[3][4] This attack temporarily breaks the aromaticity of the ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this complex is the linchpin of the entire reaction.

  • Elimination & Aromatization: In the second, typically faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final diaryl ether product.

SNAr_Mechanism sub 2-Chloro-3-nitropyridine meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nucleophile (Rate-Determining Step) nuc 4-Fluorophenoxide prod This compound cl_ion Cl⁻ meisenheimer->prod - Leaving Group (Fast)

Caption: The SNAr addition-elimination mechanism.

Recommended Experimental Protocol

This protocol provides a robust baseline for the synthesis. Subsequent sections will address how to troubleshoot and optimize from this starting point.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • 4-Fluorophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration of the limiting reagent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine, 4-fluorophenol, and anhydrous potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the primary causes?

Low yields in this SNAr reaction are a frequent issue and can typically be traced to one of four key areas: nucleophile generation, reaction conditions, or reagent quality.[5][6]

  • Cause A: Incomplete Deprotonation of 4-Fluorophenol

    • The Problem: The nucleophile in this reaction is the 4-fluorophenoxide anion, not the neutral phenol. Incomplete deprotonation results in a low concentration of the active nucleophile, leading to a sluggish or stalled reaction.

    • Troubleshooting Steps:

      • Verify Base Strength and Stoichiometry: Potassium carbonate (K₂CO₃) is a commonly used base, but its efficacy depends on the near-complete absence of water. For a more potent and reliable deprotonation, consider using a stronger base like sodium hydride (NaH). When using NaH, pre-stirring the 4-fluorophenol with NaH in an anhydrous solvent (like THF or DMF) for 30 minutes at 0 °C to room temperature before adding the 2-chloro-3-nitropyridine ensures complete formation of the phenoxide.

      • Ensure Anhydrous Conditions: K₂CO₃ and Cs₂CO₃ are hygroscopic. Ensure they are freshly dried or purchased as anhydrous grade and handled under an inert atmosphere. Water will not only hinder deprotonation but can also lead to unwanted side reactions.[7]

  • Cause B: Insufficient Thermal Energy

    • The Problem: The formation of the Meisenheimer complex requires overcoming a significant activation energy barrier associated with the temporary loss of aromaticity.[8] Insufficient heating will result in a very slow reaction rate.

    • Troubleshooting Steps:

      • Increase Temperature Incrementally: If the reaction is clean but slow at 80 °C, gradually increase the temperature to 100 °C or even 120 °C in a high-boiling solvent like DMF or DMSO.[3]

      • Monitor for Decomposition: Be aware that excessively high temperatures (>140-150 °C) can cause decomposition of the starting materials, product, or even the solvent (DMF can decompose to form dimethylamine, a competing nucleophile).[7] If the reaction mixture darkens significantly (charring), reduce the temperature.

  • Cause C: Poor Reagent Quality or Presence of Water

    • The Problem: The presence of water is a major detriment. It can react with 2-chloro-3-nitropyridine to form the highly polar byproduct 2-hydroxy-3-nitropyridine, which consumes the starting material and complicates purification.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

      • Flame-Dry Glassware: Ensure all glassware is free of adsorbed moisture by flame-drying under vacuum or oven-drying.

      • Work Under Inert Atmosphere: Assembling the reaction under nitrogen or argon minimizes exposure to atmospheric moisture.

Q2: My TLC analysis shows multiple spots, and the crude product is a dark oil. What are the likely side products?

The formation of multiple byproducts is typically indicative of either decomposition or reaction with contaminants like water.

  • Side Product A: 2-hydroxy-3-nitropyridine

    • Formation: This byproduct arises from the SNAr reaction of 2-chloro-3-nitropyridine with water or hydroxide ions.[7][9] It is often observed as a very polar spot on the TLC plate that may streak.

    • Solution: The solution is rigorous adherence to anhydrous conditions, as detailed in Q1, Cause C.

  • Side Product B: Decomposition Products

    • Formation: High reaction temperatures can lead to the thermal degradation of the nitro-containing pyridine ring.[7] This often results in a complex mixture of dark, tarry substances.

    • Solution: If decomposition is suspected, lower the reaction temperature and compensate with a longer reaction time or switch to a more reactive base/solvent system to allow for lower operating temperatures.

Q3: How do I choose the optimal solvent and base for this reaction?

The choice of solvent and base is interdependent and crucial for success. The goal is to maximize the reactivity of the nucleophile while ensuring the stability of all components.

Table 1: Solvent & Base Selection Guide
ParameterOption 1: Standard ConditionsOption 2: Mild ConditionsOption 3: Aggressive ConditionsRationale
Base K₂CO₃ (anhydrous)Cs₂CO₃NaH (60% in mineral oil)Cs₂CO₃ is more soluble and basic than K₂CO₃, often accelerating reactions. NaH is a non-reversible, strong base for rapid and complete phenoxide formation.[10]
Solvent DMFAcetonitrile (MeCN)DMSOPolar aprotic solvents are essential.[7] They solvate the cation (K⁺, Na⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic.[11] DMSO is more polar and has a higher boiling point than DMF, allowing for higher reaction temperatures if needed.
Temperature 80 - 100 °C70 - 82 °C (reflux)60 - 120 °CTemperature should be high enough to drive the reaction but low enough to prevent decomposition.
Best For General purpose, reliable starting point.Reactions with sensitive functional groups.Sluggish reactions with unreactive substrates or when speed is critical.Match the reaction conditions to the specific stability and reactivity of your substrates.

Visualizing the Troubleshooting Workflow

When faced with a failed or low-yielding reaction, a logical, step-by-step diagnostic process is key. The following workflow illustrates the decision-making process for troubleshooting this synthesis.

Troubleshooting_Workflow start Low Yield / No Reaction check_base 1. Check Base & Nucleophile Generation start->check_base check_temp 2. Check Reaction Temperature & Time start->check_temp check_reagents 3. Check Reagent Purity & Anhydrous Conditions start->check_reagents action_base Is base strong enough? (e.g., K2CO3 vs NaH) Is it anhydrous? check_base->action_base action_temp Is temp too low? (e.g., <80°C in DMF) Is it too high (decomposition)? check_temp->action_temp action_reagents Was glassware flame-dried? Were anhydrous solvents used? Is starting material pure? check_reagents->action_reagents solution Optimized Reaction action_base->solution Use stronger/drier base action_temp->solution Adjust T action_reagents->solution Ensure dry conditions

Caption: A logical workflow for troubleshooting the synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • PubMed Central (PMC) - NIH. (n.d.).
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines.
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • Organic Letters. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • YouTube. (2019).
  • BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • Synlett. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.

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common side products in the synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine

Introduction: The Synthetic Context

The synthesis of this compound is a cornerstone reaction for the development of various pharmaceutical agents and advanced materials. The molecule is typically constructed via a Nucleophilic Aromatic Substitution (SNAr) reaction, a process that, while robust, is sensitive to specific reaction parameters. The electron-deficient nature of the pyridine ring, further activated by the ortho-nitro group, makes the C-2 position highly susceptible to nucleophilic attack by 4-fluorophenoxide.[1][2][3]

This guide serves as a dedicated troubleshooting resource for researchers encountering common side products and unexpected outcomes during this synthesis. It is structured in a question-and-answer format to directly address practical, real-world laboratory challenges. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower scientists with the foundational knowledge for future process optimization.

The Core Reaction: Mechanistic Underpinnings

Understanding the SNAr mechanism is critical for diagnosing and preventing side reactions. The reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the linchpin of the entire process.

The C-3 nitro group and the ring nitrogen are pivotal, as they delocalize the negative charge that develops during the nucleophilic attack at the C-2 position, thereby lowering the activation energy of the reaction.[5][6]

Caption: The SNAr mechanism for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues. Each answer provides a mechanistic explanation and a concrete resolution protocol.

Q1: My final product analysis (LC-MS, NMR) shows an unexpected isomeric impurity. What is it and where did it come from?

A1: Root Cause Analysis & Identification

The most probable isomeric impurity is 2-(4-Fluorophenoxy)-5-nitropyridine . This side product does not arise from an alternative reaction pathway with your primary starting material. Instead, it is the product of a parallel reaction involving an isomeric impurity present in the commercial 2-chloro-3-nitropyridine starting material.

The nitration of 2-chloropyridine often yields a mixture of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine.[7] If this mixture is used without sufficient purification, the 4-fluorophenoxide will react with both isomers to produce the corresponding products.

Data for Identification:

CompoundMolecular WeightTypical ¹H NMR (δ, ppm)*Origin
Desired Product: this compound234.18[8]~8.5 (dd, H6), ~8.4 (dd, H4), ~7.3 (dd, H5)Reaction with 2-chloro-3-nitropyridine
Isomeric Impurity: 2-(4-Fluorophenoxy)-5-nitropyridine234.18~9.1 (d, H6), ~8.5 (dd, H4), ~7.2 (d, H3)Reaction with 2-chloro-5-nitropyridine impurity

*Approximate chemical shifts in CDCl₃. Actual values may vary.

Troubleshooting Protocol: Starting Material Validation

  • Pre-reaction Analysis: Before starting the synthesis, obtain a ¹H NMR or GC-MS spectrum of your 2-chloro-3-nitropyridine starting material.

  • Purity Check: Confirm the absence of 2-chloro-5-nitropyridine. The C6-proton of the 5-nitro isomer is typically downfield (~9.0 ppm) compared to any proton in the desired 3-nitro isomer.

  • Purification (If Necessary): If the starting material is impure, purify it by recrystallization or column chromatography prior to use.

  • Supplier Qualification: Source starting materials from reputable suppliers who provide a certificate of analysis with guaranteed isomeric purity.

Q2: My reaction is sluggish and I have a significant amount of unreacted 2-chloro-3-nitropyridine. Why is the reaction incomplete?

A2: Diagnosis of Incomplete Conversion

This issue almost always points to suboptimal reaction conditions that fail to efficiently generate the nucleophile or overcome the reaction's activation energy.

  • Cause A: Inefficient Nucleophile Generation: 4-Fluorophenol (pKa ≈ 9.9) is not nucleophilic enough to initiate the reaction. It must be deprotonated by a base to form the highly reactive 4-fluorophenoxide anion. An insufficient amount of base, or a base that is too weak (e.g., pKa of conjugate acid is less than ~11-12), will result in a low concentration of the active nucleophile.

  • Cause B: Insufficient Energy: SNAr reactions, while often facile, require a specific temperature to proceed at a reasonable rate. Low temperatures can stall the reaction, especially if a moderately effective solvent is used.

  • Cause C: Poor Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or NMP are ideal.[9] They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion "naked" and highly reactive. Protic solvents (e.g., ethanol, water) will solvate the anion, reducing its nucleophilicity and slowing the reaction.

Troubleshooting Workflow:

Incomplete_Reaction_Troubleshooting Start Incomplete Reaction Observed (Unreacted Starting Material) CheckBase Step 1: Verify Base Stoichiometry & Strength - Is Base ≥ 1.1 equivalents? - Is Base strong enough (e.g., K₂CO₃, NaH)? Start->CheckBase CheckTemp Step 2: Evaluate Reaction Temperature - Is temp appropriate for solvent (e.g., 80-120°C for DMF)? CheckBase->CheckTemp Base is Correct Resolution Resolution: - Use ≥1.1 eq. of K₂CO₃ or NaH. - Increase temperature in 10°C increments. - Switch to anhydrous DMF or DMSO. CheckBase->Resolution Base is Incorrect CheckSolvent Step 3: Assess Solvent Choice - Is it a polar aprotic solvent (DMF, DMSO)? - Is it anhydrous? CheckTemp->CheckSolvent Temp is Correct CheckTemp->Resolution Temp is Too Low CheckSolvent->Resolution Solvent is Suboptimal

Sources

Technical Support Center: Troubleshooting Low Yield in 2-(4-Fluorophenoxy)-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and product purity.

Understanding the Reaction: The SNAr Pathway

The synthesis of this compound from 2-chloro-3-nitropyridine and 4-fluorophenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being inherently electron-deficient, is further activated by the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This activation makes the carbon at the 2-position highly electrophilic and susceptible to attack by the 4-fluorophenoxide nucleophile.

The reaction typically follows a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the nitro group in this reaction?

The nitro group at the 3-position is essential for activating the pyridine ring towards nucleophilic attack. Its strong electron-withdrawing nature significantly stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[1] Without this group, the SNAr reaction would be extremely sluggish or not occur at all under typical conditions.

Q2: Which is a better leaving group for this reaction, chlorine or fluorine on the pyridine ring?

For SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I.[2] This is contrary to SN1 and SN2 reactions where iodide is the best leaving group. The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. Therefore, if you are starting with a 2-halo-3-nitropyridine, 2-fluoro-3-nitropyridine would be expected to be more reactive than 2-chloro-3-nitropyridine.

Q3: Can I use a different base? What is the impact of base strength?

Yes, various bases can be used, but their strength is a critical factor. The base deprotonates the 4-fluorophenol to generate the active nucleophile, 4-fluorophenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient and can minimize side reactions.

  • Stronger bases (e.g., NaH, KOtBu): While effective in generating the nucleophile, very strong bases can lead to side reactions, such as deprotonation of other starting materials or reaction with the solvent. Use of excessively strong bases should be approached with caution.

Q4: What is a typical yield for this reaction?

While yields can vary significantly based on the specific conditions, well-optimized SNAr reactions of this type can achieve yields ranging from moderate to excellent (60-95%). If your yields are consistently below this range, it is a strong indication that one or more reaction parameters require optimization.

Troubleshooting Guide: Low Yield and Impurities

Low yields and the presence of impurities are common hurdles in the synthesis of this compound. This section addresses specific issues in a question-and-answer format to guide your troubleshooting process.

Issue 1: Low or No Conversion of Starting Materials

Q: I'm seeing a significant amount of unreacted 2-chloro-3-nitropyridine and 4-fluorophenol in my crude product. What could be the cause?

A: This is a common issue that can stem from several factors. Let's break down the possibilities:

  • Insufficient Base: The most frequent culprit is incomplete deprotonation of the 4-fluorophenol. Ensure you are using at least one equivalent of a suitable base. For weaker bases like K₂CO₃, it is often beneficial to use a slight excess (1.1-1.5 equivalents). The base's quality is also important; ensure it is anhydrous if using a non-aqueous solvent.

  • Low Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C or even reflux, depending on the solvent) can significantly increase the reaction rate.

  • Inappropriate Solvent: The choice of solvent is critical for dissolving the reactants and stabilizing the Meisenheimer intermediate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cationic counter-ion of the phenoxide and do not interfere with the nucleophile.[3] If your starting materials are not fully dissolved, the reaction will be slow and incomplete.

  • Moisture Contamination: Water can protonate the 4-fluorophenoxide, reducing the concentration of the active nucleophile. Ensure your glassware is thoroughly dried and use anhydrous solvents, especially when working with strong bases like NaH.

Issue 2: Formation of Unidentified Byproducts

Q: My TLC and NMR show the formation of significant byproducts alongside my desired product. What are the likely side reactions?

A: Side reactions can significantly reduce your yield and complicate purification. Here are some common possibilities:

  • Hydrolysis of Starting Material: If there is water in your reaction mixture, 2-chloro-3-nitropyridine can undergo hydrolysis to form 2-hydroxy-3-nitropyridine. This is more likely at elevated temperatures.

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose or react with strong bases, leading to impurities. For example, DMF can be a source of dimethylamine which can act as a nucleophile.[4]

  • Alternative Nucleophilic Attack: While attack at the 2-position is electronically favored due to stabilization by the nitro group, under certain conditions, or if the 2-position is sterically hindered, attack at other positions on the pyridine ring might occur, though this is less common for this specific substrate.

  • Self-Condensation or Polymerization: Although less common for this specific reaction, highly reactive intermediates can sometimes lead to self-condensation or polymerization, especially at high concentrations or temperatures.

Issue 3: Difficult Purification

Q: I'm having trouble separating my product from the starting materials and byproducts. What are the best purification strategies?

A: Effective purification is key to obtaining a high-purity final product.

  • Work-up Procedure: A standard aqueous work-up is the first step. This involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), and washing the organic layer to remove the base and any water-soluble impurities.[5]

  • Recrystallization: If the crude product is a solid, recrystallization is often a highly effective method for purification. A solvent screen (e.g., ethanol, isopropanol, or mixtures with hexanes) will be necessary to find the optimal conditions. This is particularly effective for removing unreacted solid starting materials.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) will typically allow for the separation of the product from less polar starting materials and more polar byproducts.

Data Presentation

ParameterRecommended ConditionRationale
Starting Material 2-Chloro-3-nitropyridineCommercially available and sufficiently activated for SNAr.
Nucleophile 4-FluorophenolThe reactant that will form the desired ether linkage.
Base K₂CO₃ or Cs₂CO₃ (1.1-1.5 eq)Efficiently generates the phenoxide nucleophile with minimal side reactions.
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents stabilize the charged intermediate and dissolve reactants.
Temperature 50-100 °CProvides sufficient energy to overcome the activation barrier for the reaction.
Reaction Time 2-24 hoursMonitor by TLC for consumption of starting material.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on established principles for SNAr reactions. Optimization may be required for your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloro-3-nitropyridine

  • 4-Fluorophenol

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), 4-fluorophenol (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-3-nitropyridine.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Visualizations

Reaction Mechanism Workflow

SNAr_Mechanism Reactants 2-Chloro-3-nitropyridine + 4-Fluorophenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Product This compound + Chloride Ion Meisenheimer->Product Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism for the SNAr reaction.

Troubleshooting Decision Tree

Troubleshooting_Yield Start Low Yield of This compound Check_Conversion High amount of unreacted starting material? Start->Check_Conversion Check_Byproducts Significant byproduct formation? Start->Check_Byproducts Insufficient_Base Increase base equivalents or use a stronger base. Ensure base is anhydrous. Check_Conversion->Insufficient_Base Yes Low_Temp Increase reaction temperature. Check_Conversion->Low_Temp Yes Solvent_Issue Ensure reactants are fully dissolved. Use a polar aprotic solvent (DMF, DMSO). Check_Conversion->Solvent_Issue Yes Hydrolysis Use anhydrous conditions. Check_Byproducts->Hydrolysis Yes Solvent_Reaction Consider a different solvent or lower reaction temperature. Check_Byproducts->Solvent_Reaction Yes Optimize Re-run with optimized conditions Insufficient_Base->Optimize Low_Temp->Optimize Solvent_Issue->Optimize Hydrolysis->Optimize Solvent_Reaction->Optimize

Caption: A decision tree to guide troubleshooting for low reaction yields.

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link].

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. Available at: [Link].

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available at: [Link].

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health. Available at: [Link].

  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Patsnap. Available at: [Link].

  • CN102020606A - Synthesis method for nitropyridine compounds - Google Patents.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. Available at: [Link].

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link].

  • (PDF) 2-Chloro-3-nitropyridine. ResearchGate. Available at: [Link].

  • (PDF) Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. ResearchGate. Available at: [Link].

  • Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Available at: [Link].

  • (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available at: [Link].

  • A novel synthesis of polysubstituted phenols using the SnAr reaction of 2,5-dinitrofuran. Arkivoc. Available at: [Link].

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health. Available at: [Link].

Sources

Technical Support Center: Purification of 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(4-fluorophenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Introduction to Purification Challenges

The synthesis of this compound, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 4-fluorophenol, can present several purification hurdles. The inherent basicity of the pyridine nucleus, coupled with the potential for closely related impurities, necessitates a systematic and well-informed purification strategy. This guide will address the most common issues, from the presence of unreacted starting materials to difficulties with crystallization and chromatographic separation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing explanations of the underlying causes and actionable solutions.

Issue 1: My TLC analysis shows multiple spots, and I'm unsure what they are.

Question: After my reaction work-up, my TLC plate (using a common solvent system like ethyl acetate/hexanes) shows the main product spot, but also one or two other persistent spots. What are these likely to be, and how can I get rid of them?

Answer: The most common impurities in the synthesis of this compound are the unreacted starting materials and a potential hydrolysis side-product.

  • Unreacted 2-chloro-3-nitropyridine: This starting material is a common impurity if the reaction has not gone to completion. It is generally more polar than the desired product.

  • Unreacted 4-fluorophenol: This starting material is also a frequent contaminant. Due to its acidic nature, it can streak on silica gel TLC plates.

  • 2-Hydroxy-3-nitropyridine: This side-product can form if there is residual water in the reaction mixture, which can hydrolyze the starting 2-chloro-3-nitropyridine. This impurity is significantly more polar than the desired product.

Troubleshooting Workflow:

preventing decomposition of 2-(4-Fluorophenoxy)-3-nitropyridine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance necessary to prevent decomposition and achieve high-yield, high-purity synthesis of this important chemical intermediate.

I. Frequently Asked Questions (FAQs) about this compound Decomposition

Here we address the most common issues and questions that arise during the synthesis of this compound.

Q1: What is the primary cause of decomposition during the synthesis of this compound?

A1: The primary cause of decomposition is the inherent reactivity of the starting materials and the product under certain conditions. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, which is sensitive to reaction parameters. Harsh conditions, such as the use of overly strong bases or high temperatures, can lead to unwanted side reactions and degradation of the desired product.

Q2: How can I visually identify decomposition in my reaction mixture?

A2: A clean reaction should typically be a pale yellow to light orange color. The formation of dark brown or black tars is a strong indicator of decomposition. Additionally, the presence of unexpected precipitates or a significant deviation from the expected reaction color profile suggests that side reactions are occurring.

Q3: What are the likely decomposition byproducts?

A3: While specific byproducts can vary, common decomposition pathways in similar SNAr reactions include the formation of 2-hydroxy-3-nitropyridine through hydrolysis if water is present in the reaction mixture.[1] Under strongly basic conditions, side reactions involving the 4-fluorophenol starting material can also occur.

Q4: Can the choice of base influence the stability of the product?

A4: Absolutely. The choice of base is a critical factor. Strong bases like sodium hydride (NaH) can be too aggressive, leading to decomposition. Milder bases, such as potassium carbonate (K₂CO₃), are often preferred as they are effective in deprotonating the 4-fluorophenol to form the nucleophile without promoting significant degradation of the starting materials or the product.

II. Troubleshooting Guide: Step-by-Step Solutions to Prevent Decomposition

This section provides a detailed, step-by-step guide to troubleshoot and prevent the decomposition of this compound during its synthesis.

A. Optimizing Reaction Conditions to Minimize Decomposition

The key to a successful synthesis is the careful control of reaction parameters. The following table summarizes the critical parameters and their impact on product stability.

ParameterRecommended ConditionRationale for Preventing Decomposition
Base Potassium Carbonate (K₂CO₃)A mild base that effectively deprotonates 4-fluorophenol without causing significant degradation of the nitropyridine ring.
Solvent Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents that facilitate the SNAr reaction. Ensure the solvent is dry to prevent hydrolysis.
Temperature 80-100°CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting thermal decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the phenoxide and other potential side reactions with atmospheric components.
B. Recommended High-Yield Synthesis Protocol

This protocol is designed to maximize the yield and purity of this compound while minimizing decomposition.

Materials:

  • 2-Chloro-3-nitropyridine

  • 4-Fluorophenol

  • Potassium Carbonate (anhydrous, finely ground)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.

  • Nucleophile Addition: Add 4-fluorophenol (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. A common and effective mixed-solvent system for aromatic compounds is a non-polar solvent like hexanes combined with a slightly more polar solvent like ethyl acetate.[2]

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Combine 2-chloro-3-nitropyridine, K2CO3, and anhydrous DMF under Nitrogen add_nucleophile Add 4-fluorophenol prep->add_nucleophile heat Heat to 80-100°C add_nucleophile->heat monitor Monitor by TLC heat->monitor quench Cool and partition between EtOAc and Water monitor->quench Reaction Complete wash Wash with Brine quench->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from EtOAc/Hexanes concentrate->recrystallize Crude Product isolate Isolate pure product recrystallize->isolate

Caption: Optimized workflow for the synthesis of this compound.

III. Advanced Topics & Mechanistic Insights

A deeper understanding of the reaction mechanism can further aid in preventing decomposition and optimizing the synthesis.

A. The SNAr Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is an addition-elimination process.[3]

  • Nucleophilic Attack: The reaction is initiated by the attack of the 4-fluorophenoxide ion (formed by the deprotonation of 4-fluorophenol by potassium carbonate) on the electron-deficient carbon atom of the pyridine ring that is bonded to the chlorine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the final product, this compound.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant1 2-Chloro-3-nitropyridine meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant1->meisenheimer + 4-Fluorophenoxide reactant2 4-Fluorophenoxide reactant2->meisenheimer product This compound meisenheimer->product - Cl- leaving_group Chloride Ion meisenheimer->leaving_group

Caption: The SNAr mechanism for the synthesis of this compound.

B. Understanding Potential Decomposition Pathways
  • Hydrolysis: The presence of water can lead to the hydrolysis of 2-chloro-3-nitropyridine to form 2-hydroxy-3-nitropyridine.[1] This side product can be difficult to separate from the desired product. The use of anhydrous solvents and reagents is therefore crucial.

  • Thermal Decomposition: Although the recommended reaction temperature is moderate, prolonged heating at higher temperatures can lead to the degradation of the nitro-group containing compounds. The exact decomposition products can be complex, but often involve the loss of the nitro group and the formation of polymeric materials.

By adhering to the optimized protocol and understanding the underlying chemical principles, researchers can successfully synthesize this compound with high yield and purity, while effectively preventing decomposition.

References

  • BenchChem. Technical Support Center: Optimizing SNAr Reactions with 2-Chloro-4-nitropyridine. BenchChem. Accessed January 12, 2026.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Accessed January 12, 2026. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Accessed January 12, 2026.
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. BenchChem. Accessed January 12, 2026.
  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. Accessed January 12, 2026.
  • BenchChem. Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. BenchChem. Accessed January 12, 2026.
  • NIST. 2-Hydroxy-3-nitropyridine. NIST WebBook. Accessed January 12, 2026. [Link]

Sources

effect of base and solvent on 2-(4-Fluorophenoxy)-3-nitropyridine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the experimental nuances of 2-(4-Fluorophenoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the reactivity of this versatile building block. Here, we will move beyond simple protocols to understand the underlying principles that govern its reactivity, empowering you to troubleshoot and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

A1: Sluggish SNAr reactions with this substrate are a common challenge and often point to suboptimal choices in your base and solvent system. The reactivity of this compound is fundamentally dictated by the electron-deficient nature of the pyridine ring, which is further activated by the ortho-nitro group. This makes the C2 position, where the phenoxy group is attached, susceptible to nucleophilic attack.[1] However, several factors can impede this process.

  • Inadequate Base Strength: A crucial role of the base is to deprotonate the incoming nucleophile, increasing its nucleophilicity. If you are using a weak base with a nucleophile that has a relatively high pKa (e.g., an alcohol or a secondary amine), the equilibrium may not favor the deprotonated, more reactive form. Consider switching to a stronger, non-nucleophilic base.

  • Solvent Polarity and Type: The choice of solvent is critical. SNAr reactions proceed through a charged intermediate known as a Meisenheimer complex.[2][3] Polar aprotic solvents are generally preferred as they can stabilize this charged intermediate without solvating the nucleophile to the point of reducing its reactivity.[4][5][6] If you are using a less polar solvent, the reaction rate will likely be slow.

  • Steric Hindrance: While the 4-fluorophenoxy group is not exceptionally bulky, highly hindered nucleophiles may face steric challenges when approaching the C2 position.

Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I mitigate them?

A2: Side product formation often arises from the reactivity of the nitro group or competing reaction pathways.

  • Denitration: In the presence of certain nucleophiles, particularly thiols, and a base, displacement of the nitro group can occur.[7] This is a known side reaction for nitrated aromatic compounds. To minimize this, consider using milder reaction conditions (lower temperature, shorter reaction time) or a less nucleophilic base.

  • Attack at other positions: While the C2 position is the most activated, attack at other positions on the pyridine ring, though less favorable, can occur, especially under harsh conditions or with highly reactive nucleophiles.

  • Reaction with the Solvent: Some solvents, particularly protic solvents like alcohols, can act as nucleophiles themselves, especially in the presence of a strong base.[8] If you are using an alcohol as a solvent, you may be forming an undesired ether byproduct.

Q3: How does the choice of base specifically influence the outcome of the reaction?

A3: The base is not merely a proton scavenger; it can dictate the reaction's selectivity and efficiency. The primary role of the base is to generate the active nucleophile. For instance, when using an alcohol (ROH) as a nucleophile, a base is required to form the more nucleophilic alkoxide (RO⁻). The strength of the base should be sufficient to deprotonate the nucleophile effectively.

However, the choice between different types of bases can be nuanced:

  • Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are often a good starting point for many SNAr reactions. They are generally mild and effective with a range of nucleophiles. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Organic Amines (e.g., Et₃N, DIPEA): These are non-nucleophilic bases that are useful for scavenging acids generated during the reaction. However, they may not be strong enough to deprotonate less acidic nucleophiles.

  • Stronger Bases (e.g., NaH, KHMDS): These are necessary for deprotonating weakly acidic nucleophiles like alcohols.[9] However, their high reactivity can sometimes lead to side reactions if not used carefully. It is crucial to ensure complete deprotonation of the nucleophile before adding the electrophile to avoid having excess strong base in the reaction mixture.[10]

Q4: Can you provide a guide on selecting the optimal solvent for my SNAr reaction with this compound?

A4: Solvent selection is a critical parameter that directly impacts reaction rates and outcomes. The general principle is to use a solvent that stabilizes the charged Meisenheimer intermediate.

  • Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, and NMP are excellent choices for SNAr reactions.[11] Their high polarity effectively stabilizes the charged intermediate, accelerating the reaction.[12]

  • Ethers (e.g., THF, 2-MeTHF, Dioxane): These are less polar than the aforementioned aprotic solvents but can still be effective, especially at elevated temperatures.[8] 2-MeTHF is a greener alternative to THF.[8]

  • Alcohols (Use with Caution): While polar protic solvents can stabilize the intermediate, they can also solvate the nucleophile through hydrogen bonding, reducing its reactivity.[5][13][14] Furthermore, as mentioned, they can act as competing nucleophiles.[8]

  • Non-Polar Solvents (e.g., Toluene, Heptane): These are generally poor choices for SNAr reactions as they do not effectively stabilize the charged intermediate, leading to very slow reaction rates.[8]

Section 2: Troubleshooting Guides

Troubleshooting Scenario 1: Low to No Product Formation
Potential Cause Troubleshooting Step Rationale
Insufficient Base Strength Switch to a stronger base (e.g., from K₂CO₃ to NaH for an alcohol nucleophile).A stronger base will more effectively deprotonate the nucleophile, increasing its concentration and reactivity.
Incorrect Solvent Choice Change the solvent to a polar aprotic solvent like DMSO or DMF.These solvents are superior at stabilizing the Meisenheimer complex, which is often the rate-determining step.[2]
Low Reaction Temperature Increase the reaction temperature.SNAr reactions often require thermal energy to overcome the activation barrier, especially with less reactive nucleophiles. Heating can significantly increase the reaction rate.[15]
Degraded Starting Material Verify the purity of this compound and the nucleophile by NMR or LC-MS.Impurities can inhibit the reaction or lead to undesired side products.
Troubleshooting Scenario 2: Multiple Products Observed by TLC/LC-MS
Potential Cause Troubleshooting Step Rationale
Side Reaction with Solvent If using a protic solvent (e.g., an alcohol), switch to a polar aprotic solvent.This eliminates the possibility of the solvent acting as a competing nucleophile.[8]
Denitration Lower the reaction temperature and/or use a milder base.Harsher conditions can promote the displacement of the nitro group.[7]
Over-reaction/Di-substitution (if applicable) Use a stoichiometric amount of the nucleophile.If the product of the initial SNAr reaction can undergo a subsequent reaction, controlling the stoichiometry is crucial.
Decomposition of Starting Material or Product Run the reaction at a lower temperature for a longer period.High temperatures can sometimes lead to the degradation of sensitive functional groups.

Section 3: Experimental Protocols & Methodologies

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the amine nucleophile, and potassium carbonate.

  • Add DMF to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

experimental_workflow reagents Combine Reactants: - this compound - Nucleophile - Base solvent Add Solvent (e.g., DMF, DMSO) reagents->solvent reaction Reaction Conditions: - Stirring - Temperature Control solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up: - Quench - Extract monitoring->workup purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for SNAr reactions.

Section 4: Mechanistic Insights

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon at the C2 position, which is activated by the ortho-nitro group and the ring nitrogen. This breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

  • Leaving Group Departure: The phenoxy leaving group is then eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The presence of the nitro group ortho to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.[1][2]

Reaction Mechanism Diagram

Caption: SNAr mechanism for this compound.

(Note: The image placeholders in the DOT script would need to be replaced with actual chemical structure images for a visual representation.)

Section 5: Data Summary

Table 1: Relative Reactivity of Solvents in SNAr Reactions
SolventDielectric Constant (approx.)General Effect on SNAr Rate
DMSO47Excellent
DMF37Very Good
Acetonitrile37.5Good
THF7.5Moderate
Toluene2.4Poor
Water80Variable (can act as nucleophile)

Data compiled from general principles of SNAr reactions.[12][13]

Table 2: Common Bases and Their Applications in SNAr
BaseTypeTypical Nucleophiles
K₂CO₃Weak InorganicAmines, Phenols
Cs₂CO₃Weak InorganicAmines, Phenols (often more effective than K₂CO₃)
Et₃NOrganic AmineScavenger for acidic byproducts
NaHStrongAlcohols, Thiols
KHMDSStrongAlcohols, Thiols, less acidic C-H nucleophiles

References

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Preprints.org.
  • 5.
  • Nucleophilic Arom
  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? Chemistry Stack Exchange.
  • Base-dependent selectivity of an SNAr reaction.
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube.
  • 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC - PubMed Central.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science (RSC Publishing).
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH.
  • 2-(4-Methoxyphenoxy)-3-nitropyridine. PMC - NIH.
  • SNAr troubleshooting. Reddit.
  • This compound | CAS 147143-58-6.
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
  • SNAr Solvents and Reagents. Wordpress.
  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
  • A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. Benchchem.
  • 2-Chloro-3-fluoro-4-nitropyridine|CAS 109613-90-3. Benchchem.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....
  • Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. Benchchem.

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2-Chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-chloro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of unreacted 2-chloro-3-nitropyridine from your reaction products. As a versatile building block in pharmaceutical and agrochemical synthesis, its effective removal is critical for obtaining pure compounds and ensuring the reliability of downstream applications.[1][2][3][4]

This resource is structured to address common challenges through a series of frequently asked questions and detailed troubleshooting guides. We will delve into the underlying chemical principles to explain why a particular method is effective, empowering you to adapt and optimize these protocols for your specific synthetic context.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 2-chloro-3-nitropyridine that I should be aware of for purification?

A1: Understanding the physicochemical properties of 2-chloro-3-nitropyridine is the foundation for designing an effective purification strategy. It is a yellow crystalline solid with a melting point of 100-103 °C.[1][5] It is sparingly soluble in water but shows good solubility in many common organic solvents.[1][6] Chemically, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the 2-position by the electron-withdrawing nitro group at the 3-position.[7][8] This reactivity is the basis for its use in synthesis, but it also means that unreacted starting material will have distinct properties compared to the typically more polar amine-substituted products.

Q2: My TLC analysis shows a persistent spot corresponding to 2-chloro-3-nitropyridine alongside my desired product. What is the first step I should take?

A2: The first step is to characterize the properties of your product relative to the starting material. Most commonly, 2-chloro-3-nitropyridine is reacted with primary or secondary amines.[3][9][10] The resulting 2-amino-3-nitropyridine derivatives are generally more polar and may have basic properties due to the newly introduced amino group. This difference in polarity and basicity is the key to their separation. A simple liquid-liquid extraction with an acidic aqueous solution can often be a highly effective initial purification step to remove the basic product from the neutral starting material.

Q3: Can I use a simple aqueous wash to remove unreacted 2-chloro-3-nitropyridine?

A3: A simple water wash is unlikely to be effective. 2-chloro-3-nitropyridine has low solubility in water.[1][6] However, an aqueous wash can be useful for removing any water-soluble byproducts or reagents from your organic layer before proceeding with other purification methods.

Q4: Are there any stability concerns with 2-chloro-3-nitropyridine during workup and purification?

A4: 2-chloro-3-nitropyridine is susceptible to hydrolysis under strongly basic conditions, which would convert it to 2-hydroxy-3-nitropyridine.[7] While this can be a method for its removal, it can also be an unwanted side reaction if your desired product is sensitive to these conditions. It is generally stable under neutral and acidic conditions.

Troubleshooting Guide: Common Purification Scenarios

This section provides a systematic approach to tackling common purification challenges.

Scenario 1: Product is a Basic Amine

This is the most frequent scenario, where 2-chloro-3-nitropyridine is reacted with a primary or secondary amine.

Issue: Significant amount of unreacted 2-chloro-3-nitropyridine remains in the crude product mixture.

Underlying Principle: The product, a 2-amino-3-nitropyridine derivative, contains a basic nitrogen atom that can be protonated to form a water-soluble salt. The starting material, 2-chloro-3-nitropyridine, is neutral and will remain in the organic phase.

Solution Workflow:

start Crude Reaction Mixture in Organic Solvent extraction Perform Liquid-Liquid Extraction with dilute aq. HCl start->extraction separation Separate Organic and Aqueous Layers extraction->separation organic_layer Organic Layer: Unreacted 2-chloro-3-nitropyridine + non-basic impurities separation->organic_layer remains in aqueous_layer Aqueous Layer: Protonated Product Salt separation->aqueous_layer product moves to neutralize Neutralize Aqueous Layer with aq. NaOH aqueous_layer->neutralize extract_product Extract with Organic Solvent neutralize->extract_product final_product Pure Product in Organic Layer extract_product->final_product

Caption: Workflow for Separation by Acidic Extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The number of extractions will depend on the amount of product. Monitor the separation of the starting material from the product by TLC of the organic layer.

  • Layer Separation: Separate the aqueous layer (containing the protonated product) from the organic layer (containing unreacted 2-chloro-3-nitropyridine).

  • Product Recovery: Basify the aqueous layer to a pH > 10 with 2M sodium hydroxide. The deprotonated product may precipitate out or can be extracted back into an organic solvent.

  • Final Steps: Dry the organic layer containing the purified product over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Scenario 2: Product is Neutral or Weakly Basic

If the nucleophile used is not a strong base, or if the resulting product has its basicity significantly reduced by other functional groups, acidic extraction may not be effective.

Issue: Co-elution of product and starting material during column chromatography.

Underlying Principle: While both compounds may have similar polarities, their reactivity towards specific functional groups can be exploited. 2-chloro-3-nitropyridine is an electrophile. A polymer-bound nucleophile (scavenger resin) can be used to selectively react with and remove the unreacted starting material.

Solution Workflow:

start Crude Product Mixture (Product + Unreacted Electrophile) add_scavenger Add Nucleophilic Scavenger Resin (e.g., Amino-functionalized resin) start->add_scavenger stir Stir at Room Temperature add_scavenger->stir filter Filter the Reaction Mixture stir->filter resin Solid Resin: Bound 2-chloro-3-nitropyridine filter->resin removed by filtration filtrate Filtrate: Pure Product in Solution filter->filtrate contains concentrate Concentrate the Filtrate filtrate->concentrate final_product Pure Product concentrate->final_product

Caption: Workflow for Scavenger Resin Purification.

Detailed Protocol: Scavenger Resin Purification

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., dichloromethane, THF).

  • Resin Selection: Choose a nucleophilic scavenger resin. Amino-functionalized polystyrene or silica resins are excellent choices.

  • Scavenging: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the unreacted 2-chloro-3-nitropyridine).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots of the solution.

  • Isolation: Once the 2-chloro-3-nitropyridine is consumed, filter off the resin and wash it with a small amount of the solvent.

  • Product Recovery: The combined filtrate contains the purified product. Remove the solvent under reduced pressure.

Scenario 3: Product and Starting Material Have Sufficiently Different Polarities

Issue: Both product and starting material are neutral, and a non-reactive purification method is preferred.

Underlying Principle: Differences in polarity can be exploited using chromatographic techniques. As the product of a nucleophilic substitution on 2-chloro-3-nitropyridine is generally more polar than the starting material, separation by normal-phase chromatography is often feasible.

Solution Workflow:

start Crude Product Mixture load_column Load onto Silica Gel Column start->load_column elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions concentrate Concentrate to Yield Pure Product combine_fractions->concentrate

Sources

Technical Support Center: Characterization of Impurities in 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for the characterization of impurities in 2-(4-Fluorophenoxy)-3-nitropyridine. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address specific experimental and interpretative challenges through a series of troubleshooting guides and frequently asked questions. Our approach is grounded in established analytical principles and regulatory expectations to ensure the integrity and success of your work.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides solutions to specific problems you may encounter during the analysis of this compound and its related substances.

Q1: I am seeing unexpected or poorly resolved peaks in my HPLC chromatogram. What are the likely causes and how can I fix this?

Probable Cause: Poor peak shape or the appearance of extraneous peaks can stem from several sources: issues with the mobile phase, column degradation, improper sample preparation, or co-eluting impurities. The chemical nature of this compound and its potential impurities—ranging from non-polar starting materials to more polar degradation products—requires a well-optimized separation method.

Recommended Solution:

  • Verify Mobile Phase Preparation:

    • pH Control: Ensure the mobile phase pH is stable and appropriate. For pyridine-containing compounds, a slightly acidic pH (e.g., 3-4) using a buffer like phosphate or formate can ensure consistent protonation and improve peak shape.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump or detector, causing baseline noise and spurious peaks. Ensure thorough degassing via sonication, vacuum, or an in-line degasser.

  • Assess Column Health:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injection. A drifting baseline is a common sign of insufficient equilibration.

    • Column Contamination: If the column has been used for other analyses, retained compounds may elute unexpectedly. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol, followed by a solvent of intermediate polarity like isopropanol if necessary) to remove contaminants.

    • System Suitability Test (SST): Perform an SST by injecting a standard of this compound. Key parameters to check include tailing factor (should be ≤ 2), theoretical plates (>2000), and reproducibility of retention time and peak area (%RSD < 2%).[1]

  • Review Sample Preparation:

    • Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion (fronting or splitting). If possible, dissolve the sample in the mobile phase itself or a weaker solvent.

    • Sample Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting the sample and re-injecting.

  • Optimize Chromatographic Method:

    • If impurities are co-eluting with the main peak or with each other, consider adjusting the method. A shallower gradient or a lower percentage of the organic modifier at the start of the run can improve the resolution of early-eluting peaks. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and quantitative accuracy.[2]

Q2: My mass spectrometry data for a suspected impurity does not show a clear molecular ion ([M+H]⁺). How can I confirm its mass?

Probable Cause: The absence of a clear protonated molecular ion in LC-MS can be due to several factors: poor ionization efficiency, in-source fragmentation of a labile molecule, or the formation of other adducts. Electrospray ionization (ESI), while a soft ionization technique, can sometimes induce fragmentation if cone voltages are too high.[3][4]

Recommended Solution:

  • Check for Other Adducts: The compound may not be forming an [M+H]⁺ ion efficiently. Look for other common adducts in the mass spectrum. For a molecule with a molecular weight of ~234 g/mol , common adducts include:

    • Sodium adduct: [M+Na]⁺ (m/z ~257)

    • Ammonium adduct: [M+NH₄]⁺ (m/z ~252), especially if ammonium salts are in the mobile phase.

    • Potassium adduct: [M+K]⁺ (m/z ~273) PubChem provides a list of predicted adducts for this compound that can be used as a reference.[5]

  • Optimize MS Source Conditions:

    • Lower Cone/Fragmentor Voltage: Reduce the cone or fragmentor voltage in the ion source. This decreases the energy applied to the ions as they enter the mass spectrometer, minimizing in-source fragmentation and promoting the observation of the molecular ion.

    • Switch Ionization Mode: If analyzing in positive mode, try negative ion mode. While less common for pyridine compounds, certain impurities (e.g., acidic degradation products) may ionize more efficiently as [M-H]⁻.

  • Utilize High-Resolution Mass Spectrometry (HRMS):

    • HRMS instruments like Q-TOF or Orbitrap provide highly accurate mass measurements (<5 ppm).[6] This allows for the confident determination of the elemental composition of the impurity, even from fragment ions, which can be used to reconstruct the molecular formula of the parent molecule.

  • Consider an Alternative Ionization Technique:

    • If available, Atmospheric Pressure Chemical Ionization (APCI) can be a useful alternative for less polar compounds that do not ionize well by ESI.

Q3: How can I differentiate between positional isomers of an impurity using standard analytical techniques?

Probable Cause: Positional isomers will have the exact same mass and molecular formula, making them indistinguishable by mass spectrometry alone. Their structural differences, however, lead to distinct physical and spectroscopic properties that can be exploited for differentiation.

Recommended Solution:

  • Chromatographic Separation:

    • Isomers often have slightly different polarities and can be separated by optimizing the HPLC method. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) or mobile phase modifiers. A high-resolution UHPLC system can provide the efficiency needed to separate closely eluting isomers.

  • Tandem Mass Spectrometry (MS/MS):

    • While isomers have the same parent mass, their fragmentation patterns in MS/MS can be different.[7][8] Isolate the parent ion of the impurity and fragment it. The relative abundances of the resulting product ions can create a unique "fingerprint" for each isomer. This is particularly effective if the position of a functional group influences the fragmentation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • NMR is the most definitive technique for structure elucidation and isomer differentiation.[9][10]

    • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the pyridine and phenyl rings.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning protons and carbons and establishing connectivity within the molecule. For example, an HMBC experiment can show long-range correlations between a proton and a carbon three bonds away, confirming the position of a substituent.[11]

Workflow for Impurity Identification and Characterization

The following diagram outlines a systematic workflow for addressing impurities, from initial detection to final structural confirmation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Definitive Characterization A Impurity Detected in HPLC-UV (> Reporting Threshold, e.g., 0.05%) B Quantify Impurity (Relative to API) A->B C Is Impurity > Identification Threshold? (e.g., 0.10%) B->C D LC-MS Analysis (Accurate Mass & Molecular Formula) C->D Yes J Report as Unidentified Impurity (Below Identification Threshold) C->J No E Propose Potential Structures (Based on synthesis route, degradation pathways) D->E F MS/MS Fragmentation Analysis E->F G Isolate Impurity (Prep-HPLC or SFC) F->G Structure Ambiguous I Confirm Structure F->I Structure Confirmed (with reference standard) H NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) G->H H->I

Sources

improving the stability of 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Fluorophenoxy)-3-nitropyridine

Welcome to the dedicated technical support guide for this compound (CAS: 147143-58-6). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this valuable research compound throughout its lifecycle in your laboratory. The inherent reactivity of the nitropyridine scaffold, while synthetically useful, necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility.

This guide moves beyond simple instructions to explain the underlying chemical principles governing the stability of this molecule. By understanding the "why," you can make informed decisions to safeguard your experiments and results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: The primary degradation risks stem from three main factors:

  • Nucleophilic Attack: The pyridine ring is rendered electron-deficient by the potent electron-withdrawing effect of the 3-nitro group. This activates the ring, particularly at the 2-position, for Nucleophilic Aromatic Substitution (SNAr). Nucleophiles such as water (hydrolysis), alcohols, and residual amines can displace the 4-fluorophenoxy group.[1]

  • Photodegradation: Aromatic nitro compounds are often sensitive to light, particularly in the UV spectrum. Exposure can lead to photoreduction or other complex photochemical transformations.[2]

  • Strong pH Conditions: Highly acidic or basic conditions can catalyze hydrolysis or other decomposition reactions.

Q2: What are the ideal storage conditions for the solid compound?

A2: For maximum long-term stability, the solid material should be stored under the conditions summarized in the table below. The goal is to mitigate exposure to moisture, light, and excessive heat.

Q3: My stock solution in DMSO has turned a pale yellow over time. Is it still usable?

A3: The appearance of a yellow tint is a common indicator of partial degradation. While the solution may still contain a significant amount of the desired compound, the presence of impurities can compromise your experimental results. We strongly recommend quantifying the purity of the solution via HPLC-UV or LC-MS before use. For critical applications, it is always best to prepare fresh stock solutions.

Q4: Can I store this compound in a standard clear glass vial?

A4: It is highly discouraged. Due to the compound's photochemical instability, storage in amber or opaque vials is mandatory to prevent light-induced degradation.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work, providing probable causes and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solution & Scientific Rationale
Inconsistent biological assay results from the same stock solution. Compound Degradation in Solution: The compound may be degrading in your chosen solvent, especially if it contains trace amounts of water or is stored at room temperature.1. Prepare Fresh Solutions: Always prepare stock solutions fresh, ideally on the day of the experiment.2. Use Anhydrous Solvents: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF) to minimize the risk of hydrolysis.3. Aliquot & Store Properly: Aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Appearance of a new, more polar peak in HPLC analysis over time. Hydrolysis: The most likely culprit is the hydrolysis of the ether linkage, displacing the 4-fluorophenoxy group to form 2-hydroxy-3-nitropyridine. This product is significantly more polar.1. Confirm Solvent Purity: Ensure solvents used for stock solutions and mobile phases are free from significant water content.2. Buffer pH Control: If working in aqueous buffers, maintain a neutral pH (6.5-7.5). Perform time-point stability studies in your final assay buffer to understand the compound's viability under those specific conditions.
Low yield or formation of side products during a reaction. Reagent Incompatibility: The compound is susceptible to nucleophiles. Using strongly basic reagents (e.g., NaOH, LDA) or certain nucleophiles (e.g., primary/secondary amines) at elevated temperatures can lead to unwanted side reactions on the pyridine ring.1. Review Reaction Conditions: Opt for non-nucleophilic bases (e.g., DIPEA, Proton Sponge®) where possible. Keep reaction temperatures as low as feasible.2. Protect the Ring: If harsh conditions are unavoidable, consider if a temporary modification of the nitro group (e.g., reduction to an amine and later re-oxidation) is a viable synthetic strategy.[1]
Solid material appears clumpy or discolored upon receipt/opening. Moisture Contamination: The material may have been exposed to atmospheric moisture during previous handling or shipping, leading to clumping and potential surface hydrolysis.1. Dry Under Vacuum: Dry the material in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) to remove adsorbed water.2. Re-test Purity: Before use, verify the purity of the dried material by a suitable analytical method (e.g., NMR, LC-MS, or melting point).

Key Stability Pathways & Prevention

Understanding the potential degradation mechanisms is key to preventing them. The following diagram illustrates the primary hydrolytic degradation pathway.

G cluster_main Hydrolytic Degradation Pathway parent This compound product1 2-Hydroxy-3-nitropyridine (Degradation Product) parent->product1 Nucleophilic Aromatic Substitution product2 4-Fluorophenol (Byproduct) nucleophile H₂O / OH⁻ (Moisture) nucleophile->parent Attacks C2 position

Caption: Primary hydrolytic degradation pathway of the target compound.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

This protocol ensures the integrity of the compound in both solid and solution forms.

1. Solid Compound Storage:

  • Upon receipt, immediately place the manufacturer's vial inside a secondary container (e.g., a small desiccator or a sealed bag).

  • Add a desiccant to the secondary container.

  • Store at 2-8°C in a dark environment. For long-term storage (>12 months), storage at -20°C is recommended.

  • Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes inside the desiccator to prevent condensation of atmospheric moisture onto the cold solid.

2. Stock Solution Preparation (10 mM in DMSO):

  • Use a new, sealed bottle of anhydrous DMSO (≤0.005% water).

  • Calculate the required mass of this compound (M.W. = 234.19 g/mol ) and the corresponding volume of DMSO.

  • Under an inert atmosphere (nitrogen or argon) if possible, weigh the solid into a new, dry amber vial.

  • Add the anhydrous DMSO via syringe.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • For storage, aliquot the solution into single-use amber microvials, flush with inert gas before capping, and store at -80°C.

Protocol 2: Workflow for a 24-Hour Solution Stability Test

This workflow allows you to assess the compound's stability in a specific experimental buffer or solvent system.

G prep Step 1: Preparation Prepare a 1 mM solution of the compound in the test solvent/buffer. Prepare a control solution in anhydrous DMSO. t0 Step 2: T=0 Analysis Immediately take an aliquot of the test and control solutions. Analyze by HPLC-UV to get the initial peak area (A₀). prep->t0 incubate Step 3: Incubation Store the test solution under the exact experimental conditions (e.g., 37°C). Store the control solution at -20°C. t0->incubate t24 Step 4: T=24h Analysis After 24 hours, take a final aliquot from the test solution. Analyze by HPLC-UV under identical conditions to get the final peak area (A₂₄). incubate->t24 calc Step 5: Calculation Calculate % Remaining: % Remaining = (A₂₄ / A₀) * 100 Compare to the control sample to ensure the change is not due to instrument variability. t24->calc

Caption: Workflow for assessing compound stability in a solution over 24 hours.

Reference Data

Table 1: Recommended Storage Conditions Summary
Form Temperature Atmosphere Light Condition Recommended Duration
Solid 2-8°CDry, Inert (N₂)Dark (Amber Vial)Up to 12 months
Solid (Long-Term) -20°CDry, Inert (N₂)Dark (Amber Vial)> 12 months
Solution (DMSO/DMF) -20°C to -80°CInert (N₂/Ar)Dark (Amber Vial)Up to 3 months (single-use aliquots)
Aqueous Buffer 2-8°CN/ADark (Amber Vial)< 24 hours (stability must be verified)

References

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda . Chempanda. Available at: [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH (2022-09-03). National Institutes of Health. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 2-(4-Fluorophenoxy)-3-nitropyridine and Related Phenoxy-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structural motif" in drug design. As of 2021, approximately 14% of FDA-approved N-heterocyclic drugs incorporate a pyridine moiety.[1] Among the vast landscape of pyridine derivatives, the phenoxy-nitropyridine scaffold has garnered significant attention. These molecules, characterized by a pyridine ring linked to a benzene ring via an ether bond and substituted with a nitro group, serve as versatile precursors for a wide array of biologically active compounds.[1][2] The nitro group, a potent electron-withdrawing group, not only modulates the electronic properties of the molecule but is often integral to its biological mechanism of action, contributing to activities ranging from anticancer and antimicrobial to herbicidal and kinase inhibition.[3][4][5]

This guide provides an in-depth comparison of 2-(4-Fluorophenoxy)-3-nitropyridine with other structurally related phenoxy-nitropyridines. We will explore the nuances of their synthesis, compare their physicochemical properties, and delve into their structure-activity relationships (SAR) across various biological targets. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class, supported by experimental data and protocols, to facilitate informed decisions in their research endeavors.

Synthetic Strategies: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The predominant method for synthesizing phenoxy-nitropyridines is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electron-deficient nature of the pyridine ring, which is further activated by the presence of the electron-withdrawing nitro group. The reaction typically involves the displacement of a halide (commonly chloride) from a chloronitropyridine precursor by a phenoxide anion.

The choice of solvent and base is critical for reaction efficiency. High-polarity aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction, with a base used to generate the phenoxide nucleophile in situ.[6]

G cluster_reactants Reactants cluster_conditions Conditions R1 Chloronitropyridine P1 Phenoxy-nitropyridine R1->P1 S_NAr Reaction R2 Substituted Phenol R2->P1 C1 Base (e.g., K2CO3, NaOH) C1->R2 Deprotonation C2 Solvent (e.g., DMF, DMSO) C2->R1 Solvation

Caption: General workflow for phenoxy-nitropyridine synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the title compound via a standard SNAr reaction. The causality behind this choice is its high reliability and yield for this class of compounds.

Materials:

  • 2-Chloro-3-nitropyridine

  • 4-Fluorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-nitropyridine (1.0 eq), 4-fluorophenol (1.1 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloro-3-nitropyridine.

  • Heating: Heat the reaction mixture to 80-90°C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Comparative Physicochemical Properties

The substitution pattern on both the pyridine and phenoxy rings significantly influences the physicochemical properties of the resulting molecule. These properties, in turn, dictate the compound's solubility, crystal packing, and pharmacokinetic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)[7]Nitro PositionPhenoxy Substitution
This compound C₁₁H₇FN₂O₃234.18[8][9]2.634-Fluoro
2-(4-Chlorophenoxy)-3-nitropyridineC₁₁H₇ClN₂O₃250.64[10]3.134-Chloro
2-(4-Methoxyphenoxy)-3-nitropyridineC₁₂H₁₀N₂O₄246.222.234-Methoxy
2-Phenoxy-3-nitropyridineC₁₁H₈N₂O₃216.192.43None
2-Phenoxy-5-nitropyridineC₁₁H₈N₂O₃216.192.45None
4-Phenoxy-3-nitropyridineC₁₁H₈N₂O₃216.192.43None
2-(2,4-Difluorophenoxy)-5-nitropyridineC₁₁H₆F₂N₂O₃252.18[3]2.752,4-Difluoro

Analysis of Properties:

  • Effect of Halogen Substitution: The introduction of a fluorine atom in this compound offers a unique combination of lipophilicity and metabolic stability. Compared to its chloro-analog, the fluoro-derivative has a lower molecular weight and predicted lipophilicity (XlogP). This can be advantageous in drug design, potentially improving solubility and pharmacokinetic profiles.

  • Effect of Nitro Group Position: The position of the nitro group critically affects the molecule's electronic distribution and geometry. In 2-substituted-3-nitropyridines, the nitro group is ortho to the bulky phenoxy group, which can lead to steric hindrance. Crystal structure analysis of the related 2-(4-methoxyphenoxy)-3-nitropyridine revealed that the pyridine and benzene rings are almost orthogonal to each other, with the nitro group twisted out of the plane of the pyridine ring.[11] This non-planar conformation can significantly impact how the molecule fits into a biological target's binding site. In contrast, a 5-nitro isomer allows for a more co-planar arrangement.

  • Lipophilicity (XlogP): The predicted XlogP values indicate that these compounds are moderately lipophilic, a property that facilitates cell membrane permeability.[12] Substituents on the phenoxy ring, such as methoxy (electron-donating) or halogens (electron-withdrawing), fine-tune this lipophilicity.

Biological Activity and Structure-Activity Relationships (SAR)

Phenoxy-nitropyridine derivatives have demonstrated a remarkable breadth of biological activities. The specific activity is highly dependent on the substitution pattern, illustrating clear structure-activity relationships (SAR).[13][14]

G cluster_mods Structural Modifications cluster_activity Resulting Biological Activities center Phenoxy-Nitropyridine Scaffold nitro_pos Nitro Group Position (e.g., 3-nitro vs 5-nitro) center->nitro_pos phenoxy_sub Phenoxy Substituents (e.g., -F, -Cl, -OMe) center->phenoxy_sub pyridine_sub Pyridine Substituents center->pyridine_sub anti_inflammatory Anti-inflammatory center->anti_inflammatory antiprotozoal Antiprotozoal nitro_pos->antiprotozoal anticancer Anticancer nitro_pos->anticancer herbicidal Herbicidal (PPO inhibition) phenoxy_sub->herbicidal kinase_inhib Kinase Inhibition (VEGFR-2, c-Met, PDGFr) phenoxy_sub->kinase_inhib

Caption: Structure-Activity Relationship (SAR) overview.

Comparative Biological Activities
Compound Class/DerivativeBiological ActivityKey Findings & SAR Insights
2-(Substituted-phenoxy)-3-nitropyridines AntiprotozoalA derivative with aldehyde and hydroxyl groups on the phenoxy ring showed potent activity against Colpoda steinii, 60-fold more active than toltrazuril. The 3-nitro position was noted as important.[6]
2-(2,4-Difluorophenoxy)-5-nitropyridine Anti-inflammatoryThe compound is studied for its potential binding to heat shock proteins. The 5-nitro position and difluoro substitution are key features.[3]
Phenoxy-pyridine derivatives Herbicidal (PPO Inhibitors)Derivatives containing a coumarin moiety showed excellent herbicidal activity, comparable to the commercial herbicide oxyfluorfen.[12]
4-Phenoxy-pyridine/pyrimidine derivatives Anticancer (Kinase Inhibition)Designed as dual VEGFR-2/c-Met inhibitors. Compound 23k showed excellent inhibitory activity against A549, MCF-7, HepG2, and Ovcar-3 cancer cell lines.[15]
4-Phenoxyquinoline derivatives Kinase InhibitionPotent and selective inhibitors of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase were developed.[16] While not a pyridine, the 4-phenoxy-azine core is analogous.
General Nitropyridines AnticancerNitropyridine-linked thiazolidinones showed high selectivity against MCF-7 and HepG2 cancer cell lines.[1]

Discussion of SAR:

  • Role of the Nitro Group: The presence and position of the nitro group are consistently highlighted as crucial for bioactivity.[3][6] It acts as a key hydrogen bond acceptor and its strong electron-withdrawing nature activates the pyridine ring, which can be essential for covalent interactions or metabolic activation in biological systems. For instance, in antiprotozoal compounds, the 3-nitro position was found to be more effective than the 5-nitro position in the specific series studied.[6]

  • Influence of Phenoxy Substituents: Substituents on the phenoxy ring provide a means to modulate activity, selectivity, and pharmacokinetic properties.

    • Fluorine: In the case of This compound , the 4-fluoro substituent is a common modification in medicinal chemistry. It can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability by blocking potential sites of oxidative metabolism, thereby increasing the drug's half-life.

    • Other Groups: Electron-donating groups (like -OMe) and electron-withdrawing groups (like -Cl) on the phenoxy ring can alter the electronic character of the ether oxygen and the overall molecule, influencing binding to target proteins.[14] For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part (structurally related) and the diaryl ether structure had significant impacts on activity.[17]

Standard Biological Evaluation Protocol: MTT Assay for Antiproliferative Activity

To assess the potential anticancer activity of phenoxy-nitropyridine derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, reliable method for measuring cell viability.[18]

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

The phenoxy-nitropyridine scaffold represents a highly versatile and biologically relevant class of molecules. The title compound, This compound , emerges as a promising candidate for further investigation, combining the established bioactivity of the 3-nitropyridine core with the favorable pharmacological properties conferred by a 4-fluoro substituent.

This comparative guide highlights several key takeaways:

  • Synthesis is straightforward and modular , allowing for the generation of diverse libraries for screening.

  • Physicochemical properties can be finely tuned through strategic placement of the nitro group and substitution on the phenoxy ring. The orthogonal arrangement often induced by a 2-phenoxy-3-nitro pattern presents a distinct structural feature compared to 5-nitro isomers.

  • Biological activity is potent and varied , with clear SAR trends indicating that both the nitro group and phenoxy substituents are critical determinants of efficacy and selectivity.

Future research should focus on expanding the library of this compound analogs, exploring different substitution patterns on the pyridine ring itself. A deeper investigation into the mechanism of action for the observed anti-inflammatory and antiprotozoal activities is warranted. For drug development professionals, this class of compounds offers a rich starting point for optimization programs targeting kinases, microbial enzymes, or other disease-relevant proteins.

References

  • Smolecule. (2023, August 16). 2-(2,4-Difluorophenoxy)-5-nitropyridine.
  • ResearchGate. Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine.
  • PubMed. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships.
  • Nasir, S. B., et al. (2007). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1443. Available from: [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules.
  • FINETECH INDUSTRY LIMITED. This compound | CAS: 147143-58-6.
  • ResearchGate. (2021). Phenoxypyridine derivatives containing natural product coumarins with allelopathy as novel and promising proporphyrin IX oxidase-inhibiting herbicides: Design, synthesis and biological activity study.
  • Benchchem. 4-Ethoxy-3-nitropyridine: A Comprehensive Technical Guide.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • PubChemLite. This compound (C11H7FN2O3).
  • Zilla, M. K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(1), 45-50. Available from: [Link]

  • Matrix Fine Chemicals. This compound | CAS 147143-58-6.
  • ResearchGate. Nitropyridines: Synthesis and reactions.
  • Benchchem. In-depth Technical Guide on the Biological Activity of 2-(4-fluorophenyl)quinolin-7-amine.
  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(23), 11075-11091. Available from: [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available from: [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • 007Chemicals. 2-(4-Chlorophenoxy)-3-nitropyridine | cas 76893-45-3.
  • PubMed. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Available from: [Link]

  • Bakke, J. M. (2002). Synthesis and Functionalization of 3-Nitropyridines.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • MDPI. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

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Topic: Comparative Reactivity of 2-(4-Fluorophenoxy)-3-nitropyridine vs. 2-(4-Chlorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Medicinal and Process Chemists

This guide provides an in-depth, objective comparison of the reactivity of 2-(4-fluorophenoxy)-3-nitropyridine and its chloro-analogue, 2-(4-chlorophenoxy)-3-nitropyridine. These substrates are common intermediates in pharmaceutical synthesis, notably in the production of non-nucleoside reverse transcriptase inhibitors like Nevirapine and its analogues.[1][2][3] An accurate understanding of their relative reactivity in nucleophilic aromatic substitution (SNAr) reactions is critical for optimizing reaction conditions, improving yields, and controlling impurity profiles.

The Mechanistic Framework: Nucleophilic Aromatic Substitution (SNAr)

The central reaction pathway for these compounds is the nucleophilic aromatic substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr reaction on an electron-deficient aromatic ring proceeds via a two-step addition-elimination process.[4][5]

  • Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom (C2) attached to the phenoxy group. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is paramount and is greatly enhanced by the presence of strong electron-withdrawing groups (like the nitro group at C3 and the pyridine nitrogen) that can delocalize the negative charge.[6][7]

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a substituted phenoxide anion (ArO⁻).

The overall rate of the SNAr reaction is primarily governed by the energy of the transition state leading to the Meisenheimer complex. This energy is influenced by two main factors: the electrophilicity of the pyridine ring and the ability of the leaving group to depart.

Caption: General mechanism for the SNAr reaction on 2-(4-halophenoxy)-3-nitropyridine.

Comparative Reactivity Analysis: The Decisive Role of the Leaving Group

Since the electrophilic 3-nitropyridyl core is identical in both molecules, the difference in reactivity hinges entirely on the nature of the phenoxy leaving group. Specifically, the electronic properties of the halogen substituent (Fluorine vs. Chlorine) dictate the stability of the departing phenoxide anion. A more stable anion is a better leaving group, which accelerates the reaction by lowering the energy of the transition state.

The stability of the phenoxide is directly related to the acidity of its conjugate acid, the corresponding phenol. A lower pKₐ value for the phenol signifies a more stable conjugate base (phenoxide).

Electronic Effects at Play:

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds. Fluorine is the most electronegative element, and therefore exerts a stronger electron-withdrawing inductive effect than chlorine.[8] This effect, in isolation, would suggest that 4-fluorophenoxide is more stable.

  • Resonance Effect (+R): This is the donation of electron density from the halogen's lone pairs into the aromatic pi-system. This effect is electron-donating and counteracts the inductive effect. Due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, fluorine has a stronger +R effect than chlorine.

The net electronic effect is a balance of these two opposing forces. For halogens, the inductive effect is generally dominant. However, the subtle interplay between them determines the ultimate outcome.

Quantitative Data: Phenol Acidity

The most reliable measure of leaving group ability in this context is the pKₐ of the corresponding 4-halophenol.

CompoundpKₐ (in water, 25°C)Phenoxide StabilityLeaving Group Ability
4-Fluorophenol9.95Less StablePoorer
4-Chlorophenol9.42More StableBetter

Data sourced from publicly available chemical databases.

The data clearly shows that 4-chlorophenol is more acidic than 4-fluorophenol. Consequently, the 4-chlorophenoxide anion is the more stable conjugate base and therefore the better leaving group. The superior ability of chlorine to stabilize the negative charge in the phenoxide, despite its lower electronegativity, is attributed to its greater polarizability and the less pronounced opposition from its +R effect compared to fluorine.

Based on the principle that a more stable leaving group leads to a faster SNAr reaction, 2-(4-chlorophenoxy)-3-nitropyridine is predicted to be more reactive than this compound. The rate-determining formation of the Meisenheimer complex is accelerated because the more stable 4-chlorophenoxide is a more willing entity to depart in the subsequent elimination step, which lowers the overall activation energy barrier.

Experimental Protocol: A Self-Validating Kinetic Comparison

To empirically validate the predicted reactivity, a standardized kinetic study is essential. The following protocol outlines a robust method for comparing the reaction rates using High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow Figure 2: Workflow for Comparative Kinetic Analysis prep 1. Preparation - Stock solutions of substrates (Fluoro & Chloro) - Stock solution of Nucleophile (e.g., Piperidine) - Internal Standard (e.g., Naphthalene) setup 2. Reaction Setup - Two thermostatted reactors at 50°C - Add solvent (e.g., DMSO) & Internal Standard - Add Substrate (Reactor 1: Fluoro, Reactor 2: Chloro) prep->setup initiate 3. Initiation (t=0) - Add Nucleophile to both reactors simultaneously - Start timer and vigorous stirring setup->initiate sampling 4. Time-course Sampling - Withdraw aliquots at fixed intervals (e.g., 0, 5, 15, 30, 60, 120 min) - Immediately quench each aliquot in a vial with dilute acid initiate->sampling analysis 5. HPLC Analysis - Analyze all quenched samples - Quantify the disappearance of substrate relative to the internal standard sampling->analysis data 6. Data Processing - Plot ln([Substrate]t/[Substrate]₀) vs. Time - Calculate pseudo-first-order rate constant (k_obs) from the slope analysis->data compare 7. Comparison - Compare k_obs(Chloro) vs. k_obs(Fluoro) - A larger k_obs indicates higher reactivity data->compare

Caption: A standardized workflow for determining the relative reactivity of the two substrates.

Step-by-Step Methodology:
  • Materials & Reagents:

    • This compound

    • 2-(4-Chlorophenoxy)-3-nitropyridine

    • Nucleophile: Piperidine (or other suitable nucleophile)

    • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

    • Internal Standard: Naphthalene (or another non-reactive, UV-active compound)

    • Quenching Solution: 0.1 M HCl in Acetonitrile/Water

    • HPLC system with a UV detector and a suitable C18 column

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each substrate in DMSO.

    • Prepare a 1.0 M stock solution of piperidine in DMSO.

    • Prepare a 0.05 M stock solution of the internal standard in DMSO.

  • Reaction Procedure (Pseudo-First-Order Conditions):

    • For each substrate, set up a separate reaction flask equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 50°C) in a heating block.

    • To each flask, add 8.0 mL of DMSO and 1.0 mL of the internal standard stock solution. Allow to equilibrate to temperature.

    • To initiate the reaction (t=0), add 1.0 mL of the respective substrate stock solution (final concentration: 0.01 M) followed immediately by 1.0 mL of the piperidine stock solution (final concentration: 0.1 M, a 10-fold excess).

    • Start the timer immediately.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot in a pre-prepared HPLC vial containing 900 µL of the quenching solution. The acid will neutralize the piperidine, effectively stopping the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Monitor the disappearance of the substrate peak and the appearance of the product peak relative to the constant peak of the internal standard.

  • Data Analysis:

    • Calculate the ratio of the substrate peak area to the internal standard peak area at each time point.

    • Plot the natural logarithm of this ratio (ln(Area_sub/Area_IS)) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values for the two substrates. The substrate with the larger k_obs value is the more reactive one.

Summary and Industrial Implications

This enhanced reactivity is due to the greater stability of the 4-chlorophenoxide leaving group. For researchers and process chemists, this has several practical implications:

  • Milder Conditions: Reactions with the chloro-analogue may proceed to completion under milder temperatures or with shorter reaction times, potentially reducing energy consumption and the formation of thermal degradation byproducts.

  • Choice of Base: A weaker base may be sufficient to drive the reaction with the more reactive chloro-substrate, which can improve the functional group tolerance and simplify workup procedures.

  • Cost and Availability: While reactivity is a key scientific driver, the final choice of substrate in a large-scale synthesis will also depend on the relative cost and availability of the starting materials, 2-chloro-3-nitropyridine and the respective 4-halophenols.

This guide provides a robust framework for understanding and predicting the behavior of these important synthetic intermediates, enabling more efficient and informed process development.

References

  • Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing. Bioorganic & Medicinal Chemistry Letters, 19(21), 6127-6130.
  • S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism.
  • A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3. Benchchem.
  • Synthesis and evaluation of nevirapine analogs to study the metabolic activ
  • Synthesis and Evaluation of Nevirapine Analogs to Study the Metabolic Activation of Nevirapine.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. Benchchem.
  • Why does Fluorine have a more inductive force than Chlorine?. Reddit.
  • Nucleophilic arom
  • Leaving group. Wikipedia.

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A Definitive Guide to the Structural Validation of 2-(4-Fluorophenoxy)-3-nitropyridine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a non-negotiable cornerstone of research and development. For heterocyclic compounds like 2-(4-Fluorophenoxy)-3-nitropyridine, a versatile building block, an unambiguous confirmation of its molecular architecture is paramount to understanding its reactivity, and biological activity, and ensuring downstream success in synthetic applications.

This guide provides an in-depth, experience-driven walkthrough of how ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serve as the gold standard for the structural validation of this specific molecule. We will move beyond a simple recitation of data, explaining the rationale behind the experimental design and the logic of spectral interpretation, thereby creating a self-validating analytical system.

The Analytical Challenge: Confirming Connectivity

The synthesis of this compound from 2-chloro-3-nitropyridine and 4-fluorophenol is intended to form a specific ether linkage. However, the possibility of isomeric byproducts necessitates a robust analytical method to confirm the precise arrangement of the substituents on both aromatic rings. Our objective is to use NMR to unequivocally prove the connectivity shown below.

Chemical structure of this compound with atom numbering for NMR assignment.

Figure 1: Proposed structure of this compound with systematic numbering for NMR spectral assignment.

Part 1: Predictive Analysis - The Theoretical NMR Fingerprint

Before stepping into the lab, a theoretical analysis based on fundamental NMR principles allows us to predict the spectrum of our target molecule. This prediction forms the hypothesis against which we will compare our experimental data.

¹H NMR Spectrum Prediction

The proton spectrum is expected to reveal seven distinct signals corresponding to the seven aromatic protons.

  • Pyridine Ring Protons (H-4, H-5, H-6): These three protons will appear in the downfield region (typically 7.0-9.0 ppm) due to the electron-withdrawing nature of the pyridine nitrogen and the strongly deshielding nitro group.

    • H-6: Being ortho to the pyridine nitrogen, this proton is expected to be the most downfield. It should appear as a doublet of doublets (dd) due to coupling with H-5 (³J, typical ~4-6 Hz) and H-4 (⁴J, typical ~1-2 Hz).

    • H-4: This proton, ortho to the nitro group, will also be significantly downfield. It is expected to be a doublet of doublets (dd) from coupling to H-5 (³J, typical ~7-9 Hz) and H-6 (⁴J).

    • H-5: Situated between H-4 and H-6, this proton will appear as a doublet of doublets (dd) with two ³J couplings.

  • Fluorophenoxy Ring Protons (H-2', H-3', H-5', H-6'): These protons will appear as two distinct signals due to the molecule's symmetry. The ether linkage will cause a moderate downfield shift.

    • H-2'/H-6': These protons are ortho to the ether linkage and will appear as a multiplet, often resembling a triplet or doublet of doublets, due to coupling with the adjacent H-3'/H-5' protons and a longer-range coupling to the fluorine atom.

    • H-3'/H-5': These protons are ortho to the fluorine atom and will also appear as a multiplet, typically resembling a triplet, due to coupling with the neighboring protons (H-2'/H-6') and the fluorine atom.

¹³C NMR Spectrum Prediction

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals for the 11 carbon atoms, as there is no plane of symmetry bisecting both rings. The presence of fluorine is a key diagnostic tool, as it induces splitting of carbon signals through C-F coupling constants (J-couplings) over one or more bonds.[1][2]

  • Pyridine Ring Carbons (C-2 to C-6):

    • C-2 & C-3: These carbons, bonded to the oxygen and nitro group respectively, will be significantly downfield. C-2 will be influenced by the ether linkage, while C-3 will be strongly deshielded by the nitro group.

    • C-4, C-5, C-6: These carbons will appear in the typical aromatic region (110-140 ppm), with their precise shifts influenced by their position relative to the nitrogen and nitro group.

  • Fluorophenoxy Ring Carbons (C-1' to C-6'):

    • C-4' (C-F bond): This carbon will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-320 Hz, resulting in a prominent doublet.[3] This is a definitive marker for the carbon directly attached to fluorine.

    • C-3'/C-5' (ortho to F): These carbons will appear as a doublet due to a two-bond coupling (²JCF), usually between 20-30 Hz.

    • C-2'/C-6' (meta to F): These carbons will also be split into a doublet by a three-bond coupling (³JCF), typically around 5-10 Hz.

    • C-1' (para to F): The carbon attached to the ether oxygen will show the smallest four-bond coupling (⁴JCF), often 1-4 Hz, which may appear as a triplet or a finely split doublet.

Part 2: Experimental Validation Protocol

This section details the methodology for acquiring high-fidelity NMR data. The choice of solvent and acquisition parameters is critical for obtaining clean, interpretable spectra.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.[4]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Experiment: Standard one-pulse proton experiment.

    • Spectral Width: Set to cover a range of -2 to 12 ppm.

    • Number of Scans: 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C{¹H} NMR Spectrum Acquisition:

    • Experiment: Standard proton-decoupled carbon experiment (e.g., zgpg30). The proton decoupling removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a single peak (or as a multiplet due to C-F coupling).[1]

    • Spectral Width: Set to cover a range of 0 to 200 ppm.

    • Number of Scans: 1024 to 2048 scans are often required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

Workflow Visualization

The entire validation process can be summarized in the following workflow diagram.

G cluster_prep Preparation & Prediction cluster_acq Data Acquisition cluster_analysis Analysis & Validation Proposed_Structure Proposed Structure This compound Prediction Predict ¹H & ¹³C Spectra (Shifts, Multiplicity, J-Coupling) Proposed_Structure->Prediction Sample_Prep Sample Preparation (Dissolve in CDCl₃ + TMS) Prediction->Sample_Prep Acquire_1H Acquire ¹H NMR Spectrum Sample_Prep->Acquire_1H Acquire_13C Acquire ¹³C{¹H} NMR Spectrum Sample_Prep->Acquire_13C Process_Data Process Spectra (FT, Phasing, Referencing) Acquire_1H->Process_Data Acquire_13C->Process_Data Assign_Signals Assign Signals (Correlate with Structure) Process_Data->Assign_Signals Compare Compare Experimental Data with Predictions & Alternatives Assign_Signals->Compare Validation Structure Validated Compare->Validation

Caption: Workflow for NMR-based structural validation.

Part 3: Data Interpretation and Structural Proof

Here, we compare the predicted spectral features with exemplary experimental data to demonstrate how the structure is confirmed.

Comparison of Predicted vs. Experimental NMR Data
Assignment Predicted ¹H Shift (ppm) Exemplary ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Exemplary ¹³C Shift (ppm) ¹³C Multiplicity (JCF in Hz)
H-4 8.3 - 8.58.45ddC-4 135-140138.2
H-5 7.4 - 7.67.51ddC-5 120-125122.5
H-6 8.4 - 8.68.52ddC-6 150-155153.1
H-2'/6' 7.1 - 7.37.22mC-2'/6' 120-125123.8
H-3'/5' 7.1 - 7.37.29mC-3'/5' 115-120117.5
C-2 158-163160.4
C-3 138-142140.1
C-1' 150-155152.6
C-4' 158-164161.0

Note: Exemplary data is based on typical values for similar chemical structures found in the literature.[5][6][7]

Analysis of Key Spectral Features:
  • ¹H NMR: The presence of three distinct signals in the downfield region (8.45-8.52 ppm) and two multiplets further upfield (7.22-7.29 ppm) perfectly matches the expected pattern for the disubstituted pyridine and monosubstituted fluorophenoxy rings.

  • ¹³C NMR - The Smoking Gun: The ¹³C spectrum provides the most definitive proof.

    • The signal at 161.0 ppm appears as a large doublet with a coupling constant of 248 Hz . This ¹JCF value is unequivocally characteristic of a carbon atom directly bonded to fluorine, confirming the para-fluoro substitution on the phenoxy ring.[1][2]

    • The signals at 117.5 ppm and 123.8 ppm appear as smaller doublets with coupling constants of ~24 Hz (²JCF) and ~9 Hz (³JCF), respectively. This pattern of decreasing J-value with increasing bond distance from the fluorine atom confirms the assignment of the ortho and meta carbons of the fluorophenoxy ring.

    • The absence of any C-F coupling on the pyridine ring carbons confirms that the fluorine is not on the pyridine moiety.

Comparison with Alternative Structures

To demonstrate the power of this analysis, let's consider a plausible isomeric byproduct: 2-(4-Fluorophenoxy)-5-nitropyridine .

  • ¹H NMR Differences: In the 5-nitro isomer, the H-6 proton would be ortho to the nitro group, making it extremely downfield (likely > 9.0 ppm) and appearing as a simple doublet. The H-4 proton would be a doublet of doublets, and H-3 would be a doublet. This distinct pattern is clearly different from our experimental data.

  • ¹³C NMR Differences: The chemical shifts of the pyridine carbons would be significantly altered due to the different position of the powerful electron-withdrawing nitro group.

The unique combination of chemical shifts and, most importantly, the specific C-F coupling patterns observed in the ¹³C NMR spectrum, provides an unassailable fingerprint for this compound, rigorously excluding other potential isomers.

Conclusion

References

  • Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Kaliszan, R., & Osmiałowski, K. (2015). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 20(8), 13835–13847. [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1811. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 2-(4-Fluorophenoxy)-3-nitropyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorophenoxy)-3-nitropyridine is a key structural motif in medicinal chemistry and drug development, frequently appearing as a core fragment in a range of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the field. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, experimental considerations, and performance metrics of each approach. We will delve into the widely employed Nucleophilic Aromatic Substitution (SNAr) pathway and briefly consider potential alternative strategies, offering field-proven insights to guide your synthetic planning.

Pillar 1: The Dominant Synthetic Approach - Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and direct method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of a strongly electron-withdrawing nitro group.

The Chemical Causality: Why SNAr is Effective

The SNAr reaction in this context proceeds via an addition-elimination mechanism. The pyridine ring, particularly with a nitro group at the 3-position, is highly activated towards nucleophilic attack at the C2 position. The electron density of the aromatic system is drawn towards the electronegative nitrogen atom of the pyridine and the nitro group, rendering the carbon atom attached to the leaving group (typically a halogen) electron-deficient and thus susceptible to attack by a nucleophile.

The reaction is initiated by the attack of the 4-fluorophenoxide ion (generated in situ from 4-fluorophenol and a base) on the C2 carbon of a 2-halo-3-nitropyridine. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] This intermediate is negatively charged and the charge is delocalized over the aromatic ring and the nitro group, which is crucial for its stability.[1][2] In the subsequent, faster step, the leaving group (e.g., chloride or bromide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired this compound product.

The choice of the halogen at the 2-position of the pyridine ring influences the reaction rate. While fluoride is the most activating leaving group for SNAr reactions, chlorides and bromides are more commonly used due to their lower cost and ease of introduction. The nitro group at the 3-position is critical for the success of this reaction; its strong electron-withdrawing nature is essential to sufficiently activate the pyridine ring for nucleophilic attack.[3]

Pillar 2: Comparative Analysis of Synthetic Routes

While SNAr is the dominant method, other modern cross-coupling reactions are, in principle, applicable for the formation of the C-O bond in this compound. Here, we compare the SNAr approach with two other notable methods: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.

Synthetic RouteCatalyst/ReagentsTypical YieldAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr) Strong base (e.g., K₂CO₃, NaH), Aprotic polar solvent (e.g., DMF, DMSO)36-99%[4]Catalyst-free, relatively simple procedure, readily available starting materials.[4]Requires a highly activated pyridine ring (e.g., with a nitro group), may require high temperatures.
Ullmann Condensation Copper catalyst (e.g., CuI, Cu₂O), Ligand, Base, High temperature54-92%[4]Good for a wide range of substrates, including less activated pyridines.Requires a catalyst, often harsh reaction conditions (high temperatures), potential for side reactions.
Buchwald-Hartwig C-O Coupling Palladium catalyst, Ligand (e.g., phosphine-based), BaseGenerally highMild reaction conditions, high functional group tolerance, broad substrate scope.Cost of palladium catalyst and ligands, sensitivity to air and moisture.

Field-Proven Insight: For the specific synthesis of this compound, the SNAr reaction is the most logical and cost-effective choice. The presence of the 3-nitro group provides the necessary activation, obviating the need for expensive and sensitive metal catalysts. The starting materials, 2-chloro-3-nitropyridine and 4-fluorophenol, are commercially available and relatively inexpensive.

Pillar 3: Experimental Protocols and Characterization

A reliable and reproducible protocol is the cornerstone of successful synthesis. Below is a detailed, self-validating experimental procedure for the synthesis of this compound via the SNAr route.

Synthesis of this compound via SNAr

Reaction Scheme:

SNAr_reaction reactant1 2-Chloro-3-nitropyridine reagents K₂CO₃, DMF reactant1->reagents reactant2 4-Fluorophenol reactant2->reagents product This compound reagents->product

A schematic of the SNAr reaction.

Materials:

  • 2-Chloro-3-nitropyridine

  • 4-Fluorophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-fluorophenol (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt.

  • Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and the fluorophenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared Spectroscopy: To identify the characteristic functional groups, such as the C-O-C ether linkage and the nitro group.

Visualization of the Synthetic Workflow

synthetic_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Combine 4-Fluorophenol and K₂CO₃ in DMF start->reagents stir1 Stir at RT for 30 min reagents->stir1 add_pyridine Add 2-Chloro-3-nitropyridine stir1->add_pyridine heat Heat to 80-100 °C monitor Monitor by TLC heat->monitor cool Cool to RT quench Pour into ice-water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography characterize Spectroscopic Characterization (NMR, MS, IR) purify->characterize final_product Pure this compound characterize->final_product

A workflow diagram for the synthesis of this compound.

Conclusion

For the synthesis of this compound, Nucleophilic Aromatic Substitution stands out as the most practical and efficient method for laboratory-scale and potentially for larger-scale production. Its operational simplicity, lack of a need for expensive catalysts, and the ready availability of starting materials make it the preferred route. While other advanced C-O coupling methodologies exist and are powerful tools in the synthetic chemist's arsenal, their application for this specific target is not as well-justified given the inherent reactivity of the 2-chloro-3-nitropyridine substrate. This guide provides the necessary framework for researchers to confidently select and execute the synthesis of this valuable chemical intermediate.

References

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • nucleophilic aromatic substitutions. Kevin A. Ogliore. YouTube. Available at: [Link]

  • Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-(4-Fluorophenoxy)-3-nitropyridine in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in a wide range of chemical reactions make it a cornerstone in the design of novel therapeutic agents.[2] The strategic functionalization of the pyridine nucleus allows for the fine-tuning of a compound's biological activity. The precursor molecule, this compound, represents a particularly promising starting point for the synthesis of new bioactive compounds. The presence of a fluorophenoxy group can enhance metabolic stability and binding affinity, while the nitro group offers a versatile handle for a variety of chemical transformations, paving the way for a diverse library of derivatives.[3]

This guide provides a comprehensive comparison of the potential biological activities of compounds synthesized from this compound. While direct experimental data on derivatives of this specific precursor is emerging, we will draw upon established findings for structurally analogous compounds to project and compare potential biological activities, primarily focusing on anticancer, anti-inflammatory, and antimicrobial applications. This analysis is supported by detailed experimental protocols and comparative data from established therapeutic agents to provide a robust framework for researchers, scientists, and drug development professionals.

Synthetic Pathways from this compound

The synthetic utility of this compound lies in the reactivity of the nitro group. A common and effective synthetic strategy involves the reduction of the nitro group to an amine, yielding 2-amino-4-(4-fluorophenoxy)pyridine. This amino group can then serve as a nucleophile in a variety of subsequent reactions to build molecular complexity and introduce diverse pharmacophores.

Synthesis_Pathway A This compound B Reduction (e.g., H2, Pd/C or SnCl2) A->B C 2-Amino-4-(4-fluorophenoxy)pyridine B->C D Further Derivatization (e.g., Amide coupling, Sulfonamide formation, etc.) C->D E Bioactive Compounds D->E

Caption: General synthetic scheme for the derivatization of this compound.

Comparative Analysis of Biological Activities

Based on the biological profiles of structurally similar pyridine derivatives, compounds synthesized from this compound are anticipated to exhibit significant activity in several key therapeutic areas.

Anticancer Activity: Kinase Inhibition

The pyridine scaffold is a well-established component of many kinase inhibitors used in cancer therapy.[4] Specifically, derivatives containing a phenoxy-pyridine moiety have shown potent inhibitory activity against receptor tyrosine kinases such as c-Met and FLT3, which are often dysregulated in various cancers.[5][6]

Hypothetical Comparison of Kinase Inhibitory Activity

To provide a framework for comparison, the table below presents hypothetical IC50 values for a potential derivative from our precursor against known kinase inhibitors.

CompoundTarget KinaseIC50 (nM)
Hypothetical Derivative 1 c-Met 5 - 50
Cabozantinib (c-Met inhibitor)c-Met13
Crizotinib (c-Met inhibitor)c-Met4
Hypothetical Derivative 2 FLT3-ITD 10 - 100
Gilteritinib (FLT3 inhibitor)FLT3-ITD0.29
Quizartinib (FLT3 inhibitor)FLT3-ITD1.1

Causality Behind Experimental Choices: The selection of c-Met and FLT3 as primary targets is based on the recurrent success of pyridine-based scaffolds in inhibiting these kinases.[2][7] The 4-fluorophenoxy group can potentially enhance binding to the ATP-binding pocket of these kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of a compound against a target kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase, a suitable fluorescently labeled substrate peptide, and ATP at appropriate concentrations.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and substrate peptide solution to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilution of Test Compound C Add Compound to Plate A->C B Kinase, Substrate, ATP Solutions D Add Kinase & Substrate B->D C->D E Initiate with ATP D->E F Incubate E->F G Stop Reaction & Add Tb-labeled Antibody F->G H Read TR-FRET Signal G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Anti-inflammatory Activity

Pyridine derivatives have been investigated for their anti-inflammatory properties, often acting through the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes or by modulating pro-inflammatory cytokine production.[8][9]

Hypothetical Comparison of Anti-inflammatory Activity

The following table presents a hypothetical comparison of a potential derivative with a standard nonsteroidal anti-inflammatory drug (NSAID).

CompoundAssayEndpointIC50 (µM)
Hypothetical Derivative 3 LPS-stimulated RAW 264.7 cells Nitric Oxide (NO) Production 5 - 25
DiclofenacLPS-stimulated RAW 264.7 cellsNitric Oxide (NO) Production~15
Hypothetical Derivative 3 COX-2 Inhibition Assay PGE2 Production 1 - 10
DiclofenacCOX-2 Inhibition AssayPGE2 Production~0.1

Causality Behind Experimental Choices: The lipopolysaccharide (LPS)-stimulated macrophage model is a standard in vitro method to assess a compound's ability to suppress inflammatory responses.[10] Measuring nitric oxide (NO) and prostaglandin E2 (PGE2) production provides key insights into the compound's anti-inflammatory potential.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the IC50 value for the inhibition of NO production.

Antimicrobial Activity

The pyridine ring is present in several antimicrobial agents. The introduction of a fluorophenoxy group could enhance the lipophilicity of the compounds, potentially improving their ability to penetrate bacterial cell membranes.

Hypothetical Comparison of Antimicrobial Activity (MIC)

The table below shows a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values of a potential derivative against standard antibiotics.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Hypothetical Derivative 4 8 - 32 16 - 64
Ciprofloxacin0.25 - 10.008 - 0.06
Gentamicin0.5 - 20.25 - 1

Causality Behind Experimental Choices: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are standard bacterial strains used for initial antimicrobial screening, representing two major classes of bacteria with different cell wall structures.[11] The broth microdilution method is a widely accepted technique for determining the MIC of a compound.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution:

    • Perform a serial two-fold dilution of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate A->C B Serial Dilution of Test Compound B->C D Incubate C->D E Determine MIC (Lowest concentration with no growth) D->E

Sources

A Senior Application Scientist's Guide to Purity Assessment: An In-Depth Comparison of HPLC and Alternative Methods for 2-(4-Fluorophenoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines to control impurities in new drug substances.[1][2] The ICH Q3A guideline, for instance, provides a framework for reporting, identifying, and qualifying impurities based on defined thresholds, making robust analytical methodologies indispensable.[3][4]

This guide focuses on 2-(4-Fluorophenoxy)-3-nitropyridine, a key heterocyclic building block in medicinal chemistry. Its structure, featuring a fluorinated aromatic ring, a nitro group, and a pyridine core, presents unique analytical challenges and necessitates a well-designed strategy for purity assessment.[5][6] We will provide an in-depth exploration of High-Performance Liquid Chromatography (HPLC) as the principal technique for this purpose, juxtaposing its performance with alternative methods to offer a comprehensive analytical perspective for researchers and drug development professionals.

The Primacy of Reversed-Phase HPLC: The Analytical Workhorse

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique in the pharmaceutical industry for purity and stability testing.[7][8] Its wide applicability to a vast range of small organic molecules, coupled with its high resolution, sensitivity, and reproducibility, makes it the gold standard.[9][10] For a molecule like this compound, RP-HPLC offers the ideal mechanism—separation based on hydrophobicity—to resolve the main component from process-related impurities and potential degradants.[7]

Strategic Method Development: A Causality-Driven Approach

The development of a robust and reliable HPLC method is not a matter of chance but of systematic, science-driven choices. Each parameter is selected to interact with the analyte's physicochemical properties to achieve optimal separation.

  • Analyte Characteristics : this compound is a moderately polar molecule. It possesses two aromatic rings, contributing to its hydrophobicity, while the nitro group and the nitrogen atom in the pyridine ring add polarity. This dual nature makes it an ideal candidate for RP-HPLC.

  • Column Selection: The Heart of the Separation : The choice of a stationary phase is critical. A C18 (octadecylsilane) column is the most common starting point and is well-suited for this analysis due to its strong hydrophobic interactions with the aromatic rings of the analyte.[11] The C18 matrix provides sufficient retention to separate the parent molecule from more polar starting materials or less polar by-products. For molecules with aromatic systems, a Phenyl stationary phase could also be considered as an alternative, offering different selectivity through π-π interactions.[12]

  • Mobile Phase Optimization: The Driving Force : A gradient elution is typically preferred for purity analysis as it can resolve impurities with a wide range of polarities in a single run.

    • Solvents : A mixture of water (polar) and a less polar organic solvent like acetonitrile (ACN) or methanol is used. Acetonitrile is often favored for its low viscosity and UV transparency.[8]

    • Acidic Modifier : The addition of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial.[13] This serves to protonate the basic nitrogen on the pyridine ring, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.

  • Detector Selection: Visualizing the Purity : A UV-Vis or, more powerfully, a Diode Array Detector (DAD) is the standard for this type of analysis.[14] The aromatic nature of this compound ensures strong UV absorbance. A DAD provides a significant advantage by collecting spectra across a range of wavelengths for each peak. This capability allows for peak purity analysis, a self-validating feature where the spectral uniformity across a single chromatographic peak is assessed to detect any co-eluting impurities.[15]

Visualizing the Workflow: From Sample to Result

The entire process, from preparing the sample to interpreting the final data, follows a logical and controlled sequence to ensure the integrity of the results.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Weighing & Dilution in Mobile Phase SystemEquilibration HPLC System Equilibration StandardPrep Reference Standard Preparation SST_Prep System Suitability Solution Preparation SST_Run System Suitability Test (SST) Injection SystemEquilibration->SST_Run Inject Sample_Run Sample & Standard Injections SST_Run->Sample_Run If SST Passes Integration Peak Integration & Identification Sample_Run->Integration Acquire Data PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Reporting Final Report Generation PurityCalc->Reporting

Caption: A typical workflow for HPLC-based purity assessment.

A Self-Validating Experimental Protocol for RP-HPLC Analysis

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis begins.[16]

Table 1: HPLC Method Parameters
ParameterConditionRationale
Instrument HPLC or UPLC with DAD DetectorDAD allows for peak purity assessment.
Column C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Waters XBridge, Agilent Zorbax)Standard C18 provides good hydrophobic retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acid improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase; provides elution strength.
Gradient Program 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-22 min: 30% BResolves a wide range of potential impurities and re-equilibrates the column.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 5 µLBalances sensitivity with potential for peak overload.
Detection Wavelength 254 nm (or analyte's λmax)Wavelength of high absorbance for aromatic compounds.
Run Time 22 minutesSufficient to elute all components and prepare for the next injection.
Step-by-Step Methodology
  • Solution Preparation:

    • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1.0 mg/mL.

    • Reference Standard Solution: Prepare a solution of the reference standard at the same concentration as the sample solution.

  • System Suitability Test (SST):

    • Before sample analysis, inject the Reference Standard solution in replicate (typically n=5).

    • Verify that the system performance meets the pre-defined criteria outlined in Table 2. The method is only considered valid for use if all SST criteria are met.[17]

  • Chromatographic Analysis:

    • Once the SST passes, inject a blank (diluent), followed by the Sample Solution and the Reference Standard Solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram for the sample solution.

    • Calculate the purity of the main peak using the area normalization method.

Table 2: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and separation power.
Repeatability (%RSD) RSD ≤ 1.0% for n=5Confirms the precision and stability of the system's injections and response.

Data Interpretation and Adherence to Regulatory Standards

The primary output of the analysis is a chromatogram where the area of each peak is proportional to the concentration of the corresponding component.

Purity Calculation: The purity is typically calculated by area normalization:

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar UV response factor at the chosen wavelength, which is a common and generally acceptable practice for related substance analysis.[3]

Impurity Thresholds (ICH Q3A): The significance of any detected impurity is evaluated against ICH guidelines.[1][3][4]

  • Reporting Threshold: ≥ 0.05%. Any impurity at or above this level must be reported in regulatory filings.

  • Identification Threshold: ≥ 0.10% (for a maximum daily dose ≤ 2g). Impurities exceeding this level must be structurally identified.

  • Qualification Threshold: ≥ 0.15% (for a maximum daily dose ≤ 2g). Impurities above this threshold must be qualified through toxicological studies to demonstrate their safety.

Visualizing the Impurity Decision Process

ICH_Logic start Detect Impurity in HPLC decision1 Impurity Level > 0.05%? start->decision1 action1 Report Impurity decision1->action1 Yes end_node No Action Required decision1->end_node No decision2 Impurity Level > 0.10%? action1->decision2 action2 Identify Structure (e.g., LC-MS, NMR) decision2->action2 Yes decision3 Impurity Level > 0.15%? action2->decision3 action3 Qualify Impurity (Toxicology Studies) decision3->action3 Yes

Caption: Decision workflow for impurities based on ICH Q3A thresholds.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method, a comprehensive purity assessment often benefits from orthogonal techniques—methods that separate components based on different chemical principles.[18] This provides a more complete picture of a sample's purity.

Table 3: Comparison of Purity Assessment Techniques
FeatureReversed-Phase HPLC-UV/DAD Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Partitioning based on hydrophobicity.Partitioning based on boiling point and polarity; detection by mass.Signal intensity proportional to molar concentration in a magnetic field.
Applicability to Analyte Excellent. Ideal for moderately polar, non-volatile compounds.Limited. Requires analyte to be volatile and thermally stable.[13] May cause degradation.Excellent. Non-destructive and provides structural information.
Primary Use Case Routine purity testing, related substances, stability studies.Analysis of volatile impurities (e.g., residual solvents, starting materials).Absolute quantification without a specific reference standard; structural confirmation.[19]
Sensitivity High (typically to ~0.01-0.05%).[13]Very High (ppb levels for volatile compounds).Lower (typically requires >1% for reliable quantification).[20]
Quantification Relative (Area %), requires reference standard for absolute.Semi-quantitative without standards; quantitative with standards.Absolute Molar Quantification.
Throughput High. Well-suited for automated sequences.Moderate to High.Low. Longer acquisition times per sample.
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for detecting volatile impurities that might not be seen by HPLC, such as residual solvents from the synthesis. However, for the main analyte, this compound, its relatively high molecular weight and thermal lability of the nitro group pose a risk of degradation in the hot GC inlet, making it unsuitable as a primary purity method.[21]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful, primary method of quantification that does not require a reference standard of the analyte itself.[20] It provides a direct measure of molar purity against a certified internal standard. While its sensitivity is lower than HPLC, it is an excellent orthogonal technique to confirm the purity value obtained by HPLC and to provide unequivocal structural confirmation of the main component and any major impurities.

Conclusion

Assessing the purity of a pharmaceutical intermediate like this compound is a multi-faceted task that demands precision, accuracy, and regulatory awareness. A well-developed and validated Reversed-Phase HPLC method stands as the definitive gold standard, offering a robust, sensitive, and high-throughput solution for routine quality control.[13] Its strength lies in its ability to separate the main component from a wide array of potential impurities, with the data directly supporting regulatory requirements as stipulated by ICH guidelines.

However, a truly comprehensive purity profile is best achieved by complementing HPLC with orthogonal methods. GC-MS should be employed to control for volatile impurities, while qNMR can provide an independent, absolute measure of purity and invaluable structural information. By integrating these techniques, researchers and drug development professionals can establish a self-validating analytical system that ensures the highest standards of quality, safety, and scientific integrity.

References

  • Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: [Link]

  • Title: Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Source: PubMed. URL: [Link]

  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Source: International Council for Harmonisation. URL: [Link]

  • Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Source: IKEV. URL: [Link]

  • Title: What methods are used to test the purity of organic compounds? Source: TutorChase. URL: [Link]

  • Title: Development and validation of a new RP-HPLC method for organic explosive compounds. Source: Journal of the Turkish Chemical Society, Section A: Chemistry. URL: [Link]

  • Title: Polar Column in HPLC Example. Source: Hawach. URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Source: International Journal of Pharmaceutical Investigation. URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. Source: LCGC International. URL: [Link]

  • Title: Top 5 Methods of Assessing Chemical Purity. Source: Moravek, Inc. URL: [Link]

  • Title: Infographic: What's the Best Column for Polar Compound Retention? Source: Waters Blog. URL: [Link]

  • Title: Waters Column Selection Guide for Polar Compounds. Source: Waters Corporation. URL: [Link]

  • Title: Reversed Phase HPLC Columns. Source: Phenomenex. URL: [Link]

  • Title: HPLC Column Selection Guide. Source: Aurora Pro Scientific. URL: [Link]

  • Title: 38 Tips on HPLC Method Validation. Source: Pharma Specialists. URL: [Link]

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  • Title: 9: Separation, Purification, and Identification of Organic Compounds. Source: Chemistry LibreTexts. URL: [Link]

  • Title: How to determine the purity of newly synthesized organic compound? Source: ResearchGate. URL: [Link]

  • Title: Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Source: Chromatography Today. URL: [Link]

  • Title: Reverse-phase HPLC analysis and purification of small molecules. Source: PubMed. URL: [Link]

  • Title: Steps for HPLC Method Validation. Source: Pharmaguideline. URL: [Link]

  • Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Source: PMC - NIH. URL: [Link]

  • Title: How do you perform purity analysis? Source: Chromatography Forum. URL: [Link]

  • Title: Validation of Impurity Methods, Part II. Source: LCGC International. URL: [Link]

  • Title: 6. analytical methods. Source: Agency for Toxic Substances and Disease Registry. URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL METHODS. Source: General Chapters - USP. URL: [Link]

  • Title: 2-(4-Methoxyphenoxy)-3-nitropyridine. Source: PMC - NIH. URL: [Link]

  • Title: this compound | CAS 147143-58-6. Source: Matrix Fine Chemicals. URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Source: Acta Poloniae Pharmaceutica. URL: [Link]

  • Title: CN102898358A - Preparation method of fluoropyridine compounds.
  • Title: A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Source: ResearchGate. URL: [Link]

  • Title: HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Source: MDPI. URL: [Link]

  • Title: VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Source: INIS-IAEA. URL: [Link]

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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-(4-Fluorophenoxy)-3-nitropyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of building blocks is a critical decision that balances synthetic feasibility, cost, and the ultimate biological and pharmacokinetic profile of the target molecule. 2-(4-Fluorophenoxy)-3-nitropyridine stands out as a pivotal reagent for the construction of complex diaryl ether linkages, a motif prevalent in numerous therapeutic agents. This guide provides a comprehensive cost-benefit analysis of its use, weighing its high synthetic utility and the advantageous properties conferred by the fluorophenoxy moiety against the practical considerations of cost, synthesis, and safety. We will delve into the mechanistic underpinnings of its reactivity, compare it objectively with viable alternatives, and provide field-tested experimental protocols to empower researchers in their decision-making process.

Introduction: The Strategic Value of a Specialized Building Block

This compound is a specialized aromatic system designed for efficient use in nucleophilic aromatic substitution (SNAr) reactions. Its structure is a deliberate convergence of three key features:

  • A Pyridine Core: A foundational heterocycle in countless FDA-approved drugs, offering favorable solubility and metabolic profiles.[1][2]

  • A Nitro Activating Group: Positioned ortho to the leaving group, the strongly electron-withdrawing nitro group is essential for activating the pyridine ring towards nucleophilic attack.

  • A Fluorophenoxy Moiety: This component serves a dual purpose. It acts as a leaving group in certain synthetic strategies but is more often incorporated as a permanent, high-value fragment in the final molecule. The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[1][2]

This guide will dissect the scenarios where the benefits of employing this specific reagent far outweigh its costs, providing a logical framework for its application in drug discovery programs.

The "Benefit" Analysis: Synthetic Power and Pharmacological Advantage

The primary value proposition of this compound lies in its predictable and efficient reactivity in SNAr reactions, a cornerstone of modern synthetic chemistry forges carbon-heteroatom bonds.[3][4]

The SNAr Mechanism: A Self-Validating System

The reactivity of the pyridine ring is significantly enhanced by the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, often allowing it to proceed under mild conditions. The reaction is highly regioselective, with nucleophiles preferentially displacing the group at the 2-position.

SNAr_Mechanism Figure 1: Ssubscript{N}Ar Mechanism with this compound reagent 2-(4-Fluorophenoxy) -3-nitropyridine intermediate Meisenheimer Complex (Resonance Stabilized) reagent->intermediate + Nu⁻ nucleophile Nucleophile (e.g., R-NH₂) product Substituted Product (e.g., 2-Amino-3-nitropyridine derivative) intermediate->product - LG⁻ leaving_group 4-Fluorophenoxide

Caption: SNAr reaction pathway for this compound.

Pharmacological Impact of the 4-Fluorophenoxy Moiety

The incorporation of the 4-fluorophenoxy group is a strategic decision to enhance the drug-like properties of a molecule. Fluorine's high electronegativity and small size can lead to:

  • Blocked Metabolic Oxidation: The C-F bond is exceptionally strong, preventing metabolic hydroxylation at the para position of the phenyl ring, a common metabolic pathway that can lead to rapid drug clearance.[2]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, increasing potency.

  • Improved Pharmacokinetics (PK): Modulation of lipophilicity (logP) by fluorine can fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This makes the reagent particularly valuable in later-stage lead optimization, where enhancing metabolic stability is a primary objective.

The "Cost" Analysis: Economic and Practical Realities

A thorough analysis requires scrutinizing the practical and economic costs associated with using this reagent.

Synthesis, Availability, and Economic Cost

This compound (CAS: 147143-58-6) is not a basic commodity chemical.[5][6] Its synthesis typically involves the SNAr reaction of a more fundamental building block, 2-chloro-3-nitropyridine, with 4-fluorophenol. This two-step process from basic starting materials inherently increases its cost compared to simpler halo-nitropyridines.

Synthesis_Workflow Figure 2: Typical Synthesis Route start1 2-Chloro-3-nitropyridine reaction Ssubscript{N}Ar Reaction (Base, Solvent, Heat) start1->reaction start2 4-Fluorophenol start2->reaction purification Workup & Purification reaction->purification product 2-(4-Fluorophenoxy) -3-nitropyridine purification->product

Caption: Workflow for the synthesis of the title reagent.

The cost must be justified by the expected value the 4-fluorophenoxy group brings to the final compound. For early-stage discovery, where rapid exploration of chemical space is key, cheaper alternatives may be more appropriate.

Safety and Handling

While specific data for the title compound is limited, safety data sheets (SDS) for structurally related compounds provide a reliable guide.

  • Hazards: Analogues are typically classified as causing skin and eye irritation, and may cause respiratory irritation.[7][8][9]

  • Handling: Standard laboratory personal protective equipment (PPE) is required, including gloves, safety glasses, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.[9][10]

  • Stability: The compound is generally stable under normal laboratory conditions, but is incompatible with strong oxidizing agents.[7] Hazardous decomposition products upon combustion can include toxic nitrogen oxides (NOx) and hydrogen fluoride.[7]

Downstream Synthetic Considerations

The presence of the nitro group, while essential for the initial SNAr reaction, often needs to be addressed in subsequent steps. Typically, it is reduced to an amine, which can then be used for further functionalization (e.g., amide coupling, sulfonylation). This reduction adds an extra step to the overall synthetic sequence, impacting time and resource allocation.

Comparative Analysis with Key Alternatives

The decision to use this compound becomes clearer when compared against its common alternatives.

FeatureThis compound2-Chloro-3-nitropyridine2-(Phenoxy)-3-nitropyridine
Primary Use Case Introduction of the 4-fluorophenoxy moiety via SNAr with N, S, or C nucleophiles.Direct SNAr with a wide range of nucleophiles (amines, thiols, phenols).Similar to the title compound, but introduces a non-fluorinated phenoxy group.
Relative Cost HighLowMedium
Reactivity The phenoxy group is a moderate leaving group. Reaction requires activation.The chloro group is a good leaving group, generally leading to faster reactions.Similar reactivity to the title compound.
Key Benefit Directly installs a metabolically robust, pharmacologically valuable fragment.Cost-effective, versatile, and highly reactive for scaffold construction.Installs a diaryl ether linkage without the specific properties (or potential liabilities) of fluorine.
Key Drawback Higher cost; synthesis of the final target requires an additional nitro reduction step.Does not introduce the diaryl ether moiety directly.Lacks the metabolic stability benefits conferred by the fluorine atom.

Causality Behind Choices: A researcher would choose 2-Chloro-3-nitropyridine for initial library synthesis or when the desired nucleophile is an amine or thiol to be directly attached to the pyridine ring. The choice between This compound and its non-fluorinated analogue is driven entirely by the project's need for the specific ADME-enhancing properties of fluorine. If metabolic stability at that position is a known issue from previous compound series, the higher cost of the fluorinated version is easily justified.

Experimental Protocols

The following protocols are designed to be self-validating, including clear steps for reaction setup, monitoring, and product isolation.

Protocol: SNAr Reaction with an Amine Nucleophile

This protocol describes a typical reaction to displace the 4-fluorophenoxy group with a primary amine.

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq., e.g., 234 mg, 1.0 mmol) in anhydrous Dimethylformamide (DMF, 5 mL).

  • Addition of Nucleophile: Add the primary amine nucleophile (e.g., Benzylamine, 1.2 eq., 129 mg, 1.2 mmol) to the solution.

  • Base Addition: Add a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq., 258 mg, 2.0 mmol). The base is crucial to neutralize the H-FGP (Fluorophenol) byproduct.

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water (50 mL) and extract with Ethyl Acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to yield the pure 2-(benzylamino)-3-nitropyridine product.

Protocol: Nitro Group Reduction

This protocol describes the subsequent reduction of the nitro group to an amine.

  • Setup: Dissolve the 2-amino-3-nitropyridine product (1.0 eq.) in Ethanol or Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 0.1 eq. by weight) to the solution.

  • Hydrogenation: Securely attach a hydrogen balloon to the flask (or use a Parr hydrogenator). Evacuate and purge the flask with hydrogen gas three times.

  • Reaction Conditions: Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 2,3-diaminopyridine derivative, which can often be used in the next step without further purification.

Conclusion and Strategic Recommendations

Decision_Tree Figure 3: Decision Framework for Reagent Selection q1 Is the 4-fluorophenoxy moiety essential for the target's design? use_reagent Use 2-(4-Fluorophenoxy) -3-nitropyridine q1->use_reagent Yes use_alternative Consider cheaper alternatives (e.g., 2-Chloro-3-nitropyridine) q1->use_alternative No q2 Is metabolic stability a known or anticipated issue? q2->use_reagent Yes (High Justification) use_non_f Use 2-(Phenoxy) -3-nitropyridine q2->use_non_f No use_reagent->q2

Caption: Decision tree for selecting the appropriate building block.

This compound is a high-value, specialized reagent, not a general-purpose building block. Its use is a strategic decision rather than a routine one.

  • Benefit: It provides an efficient route to install the 4-fluorophenoxy moiety, a fragment known to confer significant advantages in metabolic stability and target binding. This is its primary and most compelling benefit.

  • Cost: The economic cost is higher than simpler alternatives, and its use necessitates at least one additional synthetic step (nitro reduction) in the overall route to a final target.

Recommendation: The use of this compound is strongly recommended during the lead optimization phase of a drug discovery project. At this stage, the higher cost is justified by the need to solve specific ADME problems, particularly metabolic instability, and to maximize the potency and developability of a clinical candidate. For early-stage, exploratory synthesis, more cost-effective and versatile reagents like 2-chloro-3-nitropyridine are generally more appropriate.

References

  • Nasir, S. B., Abdullah, Z., et al. (2011). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o2428. [Link]

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  • Schückel, J., et al. (2023). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem, 18(15), e202300166. [Link]

  • Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

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  • Malykh, T. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5650. [Link]

  • Sims, J. R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Chemistry, 4(4), 1329-1354. [Link]

  • Liao, W., et al. (2024). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 273, 117173. [Link]

  • Washington, J. W., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

  • Nasir, S. B., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3174. [Link]

  • Woller, J. G., et al. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2019(26), 4154-4171. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 2-(4-Fluorophenoxy)-3-nitropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize 2-(4-Fluorophenoxy)-3-nitropyridine, a key heterocyclic intermediate in pharmaceutical and materials science research. By moving beyond a simple recitation of data, we will explore the causality behind experimental choices and interpret spectral data to build a self-validating profile of the molecule. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply spectroscopic methods for structural elucidation and purity assessment.

The target compound, this compound (CAS: 147143-58-6), possesses a molecular formula of C₁₁H₇FN₂O₃ and a molecular weight of 234.18 g/mol .[1][2] Its structure incorporates several key features—a fluorinated aromatic ring, a nitro-substituted pyridine ring, and an ether linkage—that give rise to a rich and informative spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity and for distinguishing it from related derivatives and potential impurities.

The Multi-faceted Approach to Spectroscopic Characterization

No single spectroscopic technique can provide a complete structural picture. A comprehensive analysis relies on the synergistic combination of multiple methods, where each technique probes different aspects of the molecule's constitution.[3][4] For a compound like this compound, the core analytical toolkit comprises Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS).[5][6] This integrated approach ensures a high degree of confidence in the structural assignment.

Below is a conceptual workflow illustrating this integrated strategy.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation PurifiedCompound Purified Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) PurifiedCompound->NMR IR Infrared (IR) Spectroscopy PurifiedCompound->IR UVVis UV-Visible Spectroscopy PurifiedCompound->UVVis MS Mass Spectrometry (MS) PurifiedCompound->MS NMR_Data Connectivity & Chemical Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data UVVis_Data Conjugated System UVVis->UVVis_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Molecular Structure NMR_Data->Structure IR_Data->Structure UVVis_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, as it provides detailed information about the chemical environment and connectivity of atoms.[4][6] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Expert Insights & Predicted Data
  • ¹H NMR: The proton spectrum will reveal the arrangement of hydrogen atoms on the two aromatic rings. The protons on the pyridine ring are expected to be deshielded (shifted downfield) due to the electron-withdrawing effects of the ring nitrogen and the adjacent nitro group. The protons on the fluorophenoxy ring will exhibit a characteristic pattern influenced by the fluorine atom.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each of the 11 unique carbon atoms in the molecule. The carbon atom attached to the nitro group (C3) and the carbon atom bonded to the ether oxygen (C2) on the pyridine ring will be significantly downfield.

  • ¹⁹F NMR: This is a critical experiment for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected, and its chemical shift provides a sensitive probe of the molecular structure.[7] Computational methods can be used to predict ¹⁹F NMR shifts with high accuracy.[8]

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~8.4 - 8.6ddH-6 (Pyridine)
~8.2 - 8.4ddH-4 (Pyridine)
~7.2 - 7.4mH-2', H-6' (Phenoxy)
~7.1 - 7.3tH-3', H-5' (Phenoxy)
~7.0 - 7.2ddH-5 (Pyridine)
¹³C ~160 - 162dC-4' (C-F)
~155 - 157sC-2 (C-O)
~152 - 154sC-1'
~148 - 150sC-6
~135 - 137sC-3 (C-NO₂)
~125 - 127dC-2', C-6'
~122 - 124sC-4
~118 - 120sC-5
~116 - 118dC-3', C-5'
¹⁹F ~ -110 to -120sAr-F

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

Comparative Analysis: The Impact of a Substituent

To illustrate the comparative power of NMR, consider a derivative such as 2-(4-methoxyphenoxy)-3-nitropyridine .[9] The ¹H NMR spectrum would show a new singlet at ~3.8 ppm for the methoxy (-OCH₃) protons. In the ¹³C NMR, an additional signal around 55 ppm would appear for the methoxy carbon. The signals for the phenoxy ring carbons would also shift, reflecting the change from an electron-withdrawing fluorine to an electron-donating methoxy group. This highlights how NMR can precisely map even minor structural modifications.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common for general organic compounds, while DMSO-d₆ is used for less soluble samples.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[10]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure the spectral width covers the expected range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A greater number of scans is required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence, referencing it to an appropriate standard (e.g., CFCl₃).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is highly specific to the functional groups present.[4] It is an excellent technique for rapidly confirming the presence of the key structural motifs in this compound.

Expert Insights & Predicted Data

The IR spectrum of this compound will be dominated by absorptions from the nitro group, the aryl ether linkage, the carbon-fluorine bond, and the aromatic rings.

  • Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).

  • Aryl Ether (C-O-C): Look for a strong C-O stretching band.

  • Aromatic Rings (C=C and C-H): Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹.

  • Carbon-Fluorine Bond (C-F): A strong absorption band is expected for the C-F stretch.

Table 2: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
1600 - 1580Medium-StrongAromatic C=C Stretch
1530 - 1510 Very Strong Asymmetric NO₂ Stretch
1480 - 1450Medium-StrongAromatic C=C Stretch
1350 - 1330 Very Strong Symmetric NO₂ Stretch
1250 - 1200StrongAsymmetric C-O-C Stretch / C-F Stretch
1100 - 1000StrongSymmetric C-O-C Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation like KBr pellets is required, making ATR a rapid and efficient method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Before analyzing the sample, run a background scan with a clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the major absorption bands and correlate them with known functional group frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.[3][6] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₁₁H₇FN₂O₃.

Expert Insights & Predicted Fragmentation

Under electron ionization (EI), the molecule will first form a molecular ion (M⁺˙). This high-energy species will then fragment in predictable ways. The ether linkage and the nitro group are common points of cleavage.

  • Molecular Ion (M⁺˙): The peak corresponding to the intact molecule will be observed at m/z 234.

  • Key Fragments:

    • Loss of NO₂ (46 Da): A significant fragment at m/z 188 [M - NO₂]⁺.

    • Loss of the fluorophenoxy radical (C₆H₄FO˙, 111 Da): A fragment corresponding to the nitropyridine cation at m/z 123.

    • Cleavage leading to the fluorophenoxy cation (C₆H₄F⁺, 95 Da).

G mol C₁₁H₇FN₂O₃ (m/z 234) frag1 [M - NO₂]⁺ (m/z 188) mol->frag1 - NO₂ frag2 [C₅H₃N₂O]⁺ (m/z 123) mol->frag2 - C₆H₄FO• frag3 [C₆H₄F]⁺ (m/z 95) mol->frag3 - C₅H₃N₂O•

Sources

Efficacy of Kinase Inhibitors Derived from 2-(4-Fluorophenoxy)-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Kinase Inhibitors and the Promise of the 2-(4-Fluorophenoxy)-3-nitropyridine Scaffold

In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome, comprising over 500 kinases, represents a vast and fertile ground for drug discovery. These enzymes regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized treatment paradigms, offering greater efficacy and reduced toxicity compared to traditional chemotherapy.

This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors derived from the this compound scaffold. While direct and extensive research on this specific scaffold is emerging, compelling evidence from structurally related analogues, particularly those featuring the phenoxypyridine and nitropyridine moieties, strongly suggests its potential as a privileged structure in kinase inhibitor design. This document will synthesize existing data on these related compounds to build a predictive framework for the efficacy of the title scaffold. We will focus on two well-validated and clinically relevant kinase targets: the MET proto-oncogene, receptor tyrosine kinase (c-Met) and FMS-like tyrosine kinase 3 (FLT3).

Our analysis will be grounded in established experimental protocols, providing a detailed, step-by-step guide for the evaluation of these compounds. By comparing their potential efficacy against well-characterized, clinically relevant inhibitors—Foretinib for c-Met and Quizartinib for FLT3—we aim to provide researchers, scientists, and drug development professionals with a robust framework for assessing this promising class of kinase inhibitors.

I. The Scientific Rationale: Why Target c-Met and FLT3?

The selection of c-Met and FLT3 as primary targets for this guide is based on their critical roles in cancer pathogenesis and the established success of targeting them therapeutically.

  • c-Met: The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a crucial role in embryogenesis, tissue regeneration, and wound healing.[1][2] However, its aberrant activation, through overexpression, mutation, or amplification, is a key driver in a multitude of human cancers, promoting tumor growth, angiogenesis, invasion, and metastasis.[3] Therefore, potent and selective c-Met inhibitors are of significant clinical interest.

  • FLT3: FMS-like tyrosine kinase 3 is a receptor tyrosine kinase essential for the normal development of hematopoietic stem and progenitor cells.[4][5] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][5] These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled proliferation and survival of leukemic blasts. Consequently, FLT3 has become a prime therapeutic target in AML.

II. Comparative Kinase Inhibitors: Benchmarking Performance

To provide a meaningful evaluation of the this compound scaffold, we will compare its potential efficacy against two well-established kinase inhibitors:

  • Foretinib (GSK1363089): A multi-kinase inhibitor that potently targets c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[6] Its well-characterized profile makes it an excellent benchmark for novel c-Met inhibitors.

  • Quizartinib (AC220): A highly potent and selective second-generation FLT3 inhibitor, particularly effective against FLT3-ITD mutations.[3][7][8] It serves as a stringent comparator for any new compound targeting FLT3 in AML.

III. Experimental Workflow for Efficacy Evaluation

A rigorous and multi-faceted experimental approach is essential to evaluate the efficacy of kinase inhibitors. The following workflow outlines the key assays, from initial biochemical screening to cellular and in vivo validation.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models biochem_assay Biochemical Kinase Inhibition Assay (e.g., ELISA, ADP-Glo) ic50_determination IC50 Determination biochem_assay->ic50_determination Quantify Potency selectivity_profiling Kinase Selectivity Profiling ic50_determination->selectivity_profiling Assess Specificity phosphorylation_assay Target Phosphorylation Assay (e.g., Western Blot, Cellular ELISA) selectivity_profiling->phosphorylation_assay Confirm Cellular Target Engagement viability_assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) phosphorylation_assay->viability_assay Evaluate Phenotypic Effect apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) viability_assay->apoptosis_assay Determine Mechanism of Cell Death xenograft_model Xenograft Tumor Models apoptosis_assay->xenograft_model Validate In Vivo Efficacy pk_pd_studies Pharmacokinetic/Pharmacodynamic Studies xenograft_model->pk_pd_studies Assess Drug Behavior in Organism cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Grb2_SOS Grb2/SOS cMet->Grb2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility

Caption: Simplified c-Met signaling pathway.

B. FLT3 Signaling Pathway in AML

In AML, FLT3-ITD mutations cause ligand-independent dimerization and constitutive activation of the receptor. This leads to the aberrant activation of downstream pathways, most notably the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are critical for the survival and proliferation of leukemic cells. [4][9][10][11]

FLT3_Pathway FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K Ras Ras FLT3_ITD->Ras Leukemic_Proliferation Leukemic Cell Proliferation STAT5->Leukemic_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Leukemic_Survival Leukemic Cell Survival mTOR->Leukemic_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Leukemic_Proliferation

Caption: Dysregulated FLT3 signaling in AML.

VI. Conclusion and Future Directions

While direct experimental data on kinase inhibitors derived from this compound remains to be fully elucidated, the analysis of structurally similar compounds provides a strong rationale for their potential as potent inhibitors of clinically relevant kinases such as c-Met and FLT3. The detailed experimental workflows and comparative data presented in this guide offer a comprehensive framework for the systematic evaluation of this promising scaffold.

Future research should focus on the synthesis and screening of a focused library of this compound derivatives against a panel of kinases, with an initial emphasis on c-Met and FLT3. Lead compounds identified through these screens should then be subjected to the rigorous biochemical and cellular assays outlined herein. By adhering to these self-validating protocols and benchmarking against established inhibitors, the therapeutic potential of this novel class of compounds can be thoroughly and efficiently assessed, paving the way for the development of next-generation targeted therapies.

References

  • Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. (2024). PMC. [Link]

  • FLT3 Signaling pathways and their dysregulation in AML. Illustration of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. (2023). NIH. [Link]

  • Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. (2020). NIH. [Link]

  • A simplified diagram of the signaling cascades thought to mediate the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Targeting Mesenchymal-Epidermal Transition (MET) Aberrations in Non-Small Cell Lung Cancer: Current Challenges and Therapeutic Advances. (n.d.). MDPI. [Link]

  • (a) The structure of c-Met. (b) The structure of HGF. (c) HGF/c-Met signal pathway. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Major down-stream signaling pathway of c-Met. (A) The MAPK cascades... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Figure 2 from An overview of the c-MET signaling pathway - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Biosynthesis and major signalling pathways activated by FLT3 wildtype... - ResearchGate. (n.d.). ResearchGate. [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC. (n.d.). NIH. [Link]

  • (A) The IC50 values for Foretinib, Foretinib-TCO (11) and... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling. (n.d.). PMC. [Link]

  • Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. (2021). PMC. [Link]

  • Targeting FLT3 in acute myeloid leukemia using ligand-based chimeric antigen receptor-engineered T cells. (2018). PMC. [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. (n.d.). NIH. [Link]

  • FLT3 (ITD) Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. [Link]

  • Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 | Blood Advances | American Society of Hematology. (2020). ASH Publications. [Link]

  • Data Supporting Quizartinib in FLT3+ R/R AML. (2019). OncLive. [Link]

  • Affinity doesn't tell the whole story of MET inhibitor Foretinib. (n.d.). Enzymlogic. [Link]

  • Therapy Detail - CKB CORE. (n.d.). Genomenon. [Link]

  • Met Kinase Inhibitor Screening Assay Kit (DEIABL535). (n.d.). Creative Diagnostics. [Link]

  • Protein Kinase Assay & Detection Kits. (n.d.). Merck Millipore. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2-(4-Fluorophenoxy)-3-nitropyridine: A Senior Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an essential, in-depth guide to the safe handling, use, and disposal of 2-(4-Fluorophenoxy)-3-nitropyridine. As a compound frequently utilized in complex organic synthesis within pharmaceutical and agrochemical research, a robust understanding of its hazard profile is critical. This guide moves beyond mere checklists to instill a deep, causal understanding of the necessary safety protocols, ensuring that every procedure is a self-validating system for protecting our most valuable asset: the researcher.

Immediate Safety Profile: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a thorough analysis of structurally analogous compounds—including various nitropyridines and fluorophenoxy derivatives—allows for a reliable and cautious hazard assessment. The primary risks are associated with acute toxicity and irritation.[1][2][3]

Based on this data, the compound should be treated as:

  • Harmful if swallowed, inhaled, or in contact with skin. [1][4][5][6]

  • A cause of serious skin and eye irritation. [3][6][7][8]

  • A potential respiratory irritant. [5][6][7][8]

Adherence to the following protocols is therefore not merely recommended, but mandatory for mitigating exposure and ensuring a safe laboratory environment.

Core Directive: Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical line of defense against chemical exposure. The selection of specific equipment is dictated by the compound's hazard profile, prioritizing the prevention of contact, inhalation, and ingestion.

PPE CategorySpecificationRationale & Authoritative Standards
Eye & Face Protection Tightly fitting chemical safety goggles. A full-face shield is required when there is a significant risk of splashing.Prevents contact with the eyes, which can cause serious irritation or damage.[7][9] Equipment must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][10][11]
Skin & Body Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). A flame-resistant lab coat or impervious chemical-resistant clothing.Nitrile gloves offer robust protection against pyridine-based compounds.[12][13] Clothing prevents skin contact, which can lead to irritation.[1][3] Gloves must be inspected before use and disposed of properly after contact.[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the compound outside of a certified chemical fume hood, if dust or aerosols may be generated, or if irritation is experienced.Protects against the inhalation of harmful dust or vapors that may cause respiratory irritation.[1][3][10] For weighing or operations that generate dust, a P95 (US) or P2 (EU) filter is recommended.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling, from preparation to disposal, is fundamental to laboratory safety. This workflow is designed to minimize exposure at every stage.

Preparation and Engineering Controls

The foundation of safety is a well-prepared workspace. Before the container is even opened, the following must be in place:

  • Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to control airborne concentrations.[12][13][14]

  • Emergency Equipment: An eyewash station and a safety shower must be in close proximity to the workstation and confirmed to be operational.[1][10][15]

  • Material Staging: All necessary equipment (spatulas, glassware, weighing paper, waste containers) should be placed within the fume hood before starting work to minimize movement in and out of the containment area.

Handling and Experimental Use
  • Avoid Contamination: Use dedicated, clearly labeled utensils for this compound.

  • Minimize Dust: When handling the solid, avoid actions that could generate dust, such as scraping vigorously or pouring from a height.

  • Container Management: Keep the primary container tightly closed when not in use.[8][13]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4][5] Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8][9]

Storage

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[8][9]

  • Segregate from incompatible materials such as strong oxidizing agents and acids.[15][16]

Disposal

All waste, including contaminated PPE and empty containers, is considered hazardous.

  • Chemical Waste: Dispose of unused material and residues in a designated, labeled hazardous waste container for chemical waste. Do not discharge to sewer systems.[8][17]

  • Contaminated Materials: Used gloves, weighing paper, and other disposable materials that have come into contact with the compound must be placed in a sealed, labeled container for hazardous waste disposal.[7]

  • Regulatory Compliance: All disposal must be conducted through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[5][8][9]

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_dispose Phase 3: Cleanup & Disposal a Verify Fume Hood & Emergency Equipment b Don Appropriate PPE (Goggles, Gloves, Coat) a->b c Stage All Materials Inside Fume Hood b->c d Weigh/Transfer Compound Minimizing Dust c->d Begin Work e Perform Experiment d->e f Securely Close Container e->f g Dispose of Chemical Waste in Designated Container f->g Conclude Experiment h Dispose of Contaminated PPE & Materials g->h i Clean Work Area & Wash Hands Thoroughly h->i

Caption: Workflow for handling this compound.

Emergency Response: First-Aid Measures

Accidents can occur despite meticulous planning. Immediate and correct first aid is vital.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][9][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][9][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][9][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][6][18]

By integrating these principles of hazard awareness, rigorous procedure, and emergency preparedness, researchers can confidently and safely utilize this compound to advance their scientific goals.

References

  • Personal protective equipment for handling 3-Amino-4-nitropyridine. Benchchem.
  • Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide. Benchchem.
  • Personal protective equipment for handling 4-Chloro-2-methyl-3-nitropyridine. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • SAFETY DATA SHEET - Pyridine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Hydroxy-3-nitropyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Fluoro-2-nitropyridine. Watson International.
  • Safety Data Sheet - 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile. AK Scientific, Inc.
  • SAFETY DATA SHEET - Pyridine. Fisher Scientific.
  • Safety Data Sheet - 5-Chloro-2-nitropyridine. Jubilant Ingrevia.
  • SAFETY DATA SHEET - 3-Fluoropyridine. Fisher Scientific.
  • 2-(4-Chlorophenoxy)-3-nitropyridine SDS. ECHEMI.
  • MSDS of 3-Amino-2-(4-fluorophenoxy)pyridine.
  • SAFETY DATA SHEET - 2-Fluoropyridine. Fisher Scientific.
  • Safety Data Sheet - 2,4-Dichloro-5-nitropyridine. MedchemExpress.com.
  • SAFETY DATA SHEET - 4-Nitropyridine N-oxide. Fisher Scientific.
  • Chemical Safety Data Sheet - 2-(4-CHLOROPHENOXY)-3-NITROPYRIDINE. ChemicalBook.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.